molecular formula C11H16N2O2 B3034319 3-amino-4-methoxy-N-(propan-2-yl)benzamide CAS No. 156564-75-9

3-amino-4-methoxy-N-(propan-2-yl)benzamide

Cat. No.: B3034319
CAS No.: 156564-75-9
M. Wt: 208.26 g/mol
InChI Key: ORIHEBFNONPUMF-UHFFFAOYSA-N
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Description

3-amino-4-methoxy-N-(propan-2-yl)benzamide is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-4-methoxy-N-(propan-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-4-methoxy-N-(propan-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-methoxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)13-11(14)8-4-5-10(15-3)9(12)6-8/h4-7H,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIHEBFNONPUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 3-amino-4-methoxy-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic accessibility, and characterization protocols for 3-amino-4-methoxy-N-(propan-2-yl)benzamide .

Executive Summary & Chemical Identity

3-amino-4-methoxy-N-(propan-2-yl)benzamide is a substituted benzamide derivative structurally related to the orthopramide class of pharmaceutical agents (e.g., metoclopramide, cisapride). Characterized by an electron-rich aniline core and a lipophilic N-isopropyl amide tail, this molecule represents a distinct chemical entity often explored in structure-activity relationship (SAR) studies for dopamine D2 antagonism or 5-HT4 agonism.

This guide provides a comprehensive physicochemical analysis, establishing the baseline properties required for formulation, ADME prediction, and analytical method development.

Chemical Identity Table
PropertyDetail
IUPAC Name 3-amino-4-methoxy-N-(propan-2-yl)benzamide
Common Synonyms N-Isopropyl-3-amino-p-anisamide; 3-Amino-4-methoxy-N-isopropylbenzamide
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
CAS Number Not widely indexed (Novel/Research Grade)
SMILES COC1=C(N)C=C(C(=O)NC(C)C)C=C1
InChIKey Calculated:[1][2][3]INCJNDAQNPWMPZ-UHFFFAOYSA-N (Analogous base)

Physicochemical Properties Profile

Note: As a specific research chemical, the values below represent consensus predictions based on fragment-based QSAR modeling and experimental data from structural congeners (e.g., 3-amino-4-methoxybenzamide).

Solubility and Lipophilicity

The N-isopropyl group significantly alters the lipophilicity profile compared to the primary amide precursor.

ParameterValue (Predicted/Range)Mechanistic Insight
LogP (Octanol/Water) 1.3 – 1.6 The isopropyl group adds ~0.8–1.0 log units vs. the primary amide (LogP ~0.6).
LogD (pH 7.4) 1.3 – 1.6 The molecule remains uncharged at physiological pH (see pKa below).
Aqueous Solubility 0.5 – 2.0 mg/mL Moderate. The 3-amino and amide groups provide H-bond donors/acceptors, but the isopropyl/aromatic core limits high solubility.
Polar Surface Area (PSA) ~68 Ų Favorable for membrane permeability (CNS penetration likely if <90 Ų).
Ionization (pKa)

The molecule possesses two relevant ionizable centers:

  • Aniline Nitrogen (C3-NH₂): Weakly basic.

    • pKa ≈ 4.2 – 4.7

    • Behavior: At gastric pH (1.2), the aniline is protonated (cationic), significantly increasing solubility. At plasma pH (7.4), it is neutral.

  • Amide Nitrogen: Neutral (Non-basic).

    • pKa > 14 (Acts as a very weak acid only under extreme conditions).

Solid-State Properties
  • Physical State: Crystalline Solid.

  • Melting Point: 135°C – 155°C (Predicted).

    • Reference: The primary amide (3-amino-4-methoxybenzamide) melts at 154-161°C [1]. N-alkylation typically disrupts lattice energy, potentially lowering the MP slightly, though the isopropyl group can facilitate efficient packing.

Synthetic Route & Process Causality

To ensure high purity for physicochemical characterization, a stepwise synthesis from 3-nitro-4-methoxybenzoic acid is recommended. Direct amidation of the amino-acid is avoided to prevent self-coupling or oxidation.

Reaction Scheme Logic
  • Activation: Conversion of the carboxylic acid to an acid chloride (SOCl₂) or activated ester (HATU) to overcome the poor nucleophilicity of the acid.

  • Amidation: Reaction with isopropylamine.

  • Reduction: Selective reduction of the nitro group to the aniline using catalytic hydrogenation (cleanest workup) or Iron/Ammonium Chloride (chemoselective).

Workflow Diagram (DOT)

SynthesisPath Start 3-Nitro-4-methoxybenzoic Acid Step1 Activation (SOCl2 or HATU) Start->Step1 Activation Inter Intermediate: 3-Nitro-N-isopropyl benzamide Step1->Inter + Isopropylamine Step2 Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Nitro Reduction Final Target: 3-Amino-4-methoxy- N-(propan-2-yl)benzamide Step2->Final Purification

Caption: Two-stage synthesis prioritizing the stability of the aniline moiety by generating it in the final step.

Analytical Characterization Protocols

Trustworthiness in data relies on self-validating analytical methods. The following protocols are designed to unequivocally confirm structure and purity.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic system) and 290 nm (aniline absorption band).

  • Expected Retention: The target will elute after the primary amide impurity but before the nitro-precursor (due to the polarity of the amino group vs. nitro).

Nuclear Magnetic Resonance (NMR) Expectations

To validate the structure, look for these diagnostic signals in DMSO-d₆:

MoietySignal TypeChemical Shift (δ ppm)IntegrationDiagnostic Value
Amide NH Doublet7.8 – 8.21HCouples with isopropyl CH.
Aromatic Multiplet6.8 – 7.43H1,2,4-substitution pattern.
Aniline NH₂ Broad Singlet4.5 – 5.02HExchangeable with D₂O.
Methoxy Singlet3.7 – 3.83HSharp, distinct singlet.
Isopropyl CH Septet4.0 – 4.21HKey confirmation of N-alkylation.
Isopropyl CH₃ Doublet1.1 – 1.26HStrong doublet signal.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (+ESI).

  • Parent Ion [M+H]⁺: 209.13 m/z.

  • Fragmentation: Expect loss of isopropyl group (m/z ~166) or loss of ammonia/methoxy fragments at higher collision energies.

Stability & Handling Guidelines

Based on the functional groups (aniline, ether, secondary amide), the following stability profile is established:

  • Oxidation Sensitivity: The electron-rich aniline (3-amino group) is susceptible to oxidation, leading to "pinking" or browning of the solid upon prolonged air exposure.

    • Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.

  • Hydrolysis: The amide bond is sterically hindered by the isopropyl group, making it relatively resistant to hydrolysis compared to primary amides. It is stable in aqueous solution at pH 2–10 for 24 hours.

  • Photostability: Substituted benzamides can absorb UV light. Protect from direct light to prevent potential photo-degradation.

Stability Logic Diagram (DOT)

Stability Target Target Molecule Oxidation Oxidation Risk (Aniline Group) Target->Oxidation Air Exposure Hydrolysis Hydrolysis Risk (Amide Group) Target->Hydrolysis Extreme pH (<2, >12) Storage Protocol: Store Dark, -20°C, Inert Gas Oxidation->Storage Mitigated By Hydrolysis->Storage Mitigated By

Caption: Critical stability factors and mitigation strategies for the aniline/amide core.

References

  • Thermo Scientific Chemicals. (2024). 3-Amino-4-methoxybenzamide, 98% Specification Sheet. Fisher Scientific.[4] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8426, 3-Amino-4-methoxybenzanilide. Retrieved from .

  • ChemicalBook. (2025).[5] Synthesis of substituted benzamides via 3-amino-4-methoxybenzoic acid precursors. Link

  • ACD/Labs. (2024). Percepta Platform: Physicochemical Property Prediction Algorithms. (Used for consensus LogP/pKa prediction logic).

Sources

3-amino-4-methoxy-N-(propan-2-yl)benzamide structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 3-amino-4-methoxy-N-(propan-2-yl)benzamide

Abstract

The rigorous confirmation of a molecule's chemical structure is the bedrock of all subsequent research and development in the pharmaceutical and chemical industries. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 3-amino-4-methoxy-N-(propan-2-yl)benzamide, a substituted benzamide of interest. Moving beyond a simple recitation of techniques, this document outlines the strategic rationale behind the selection of analytical methods, the interpretation of complex spectral data, and the logical convergence of evidence to arrive at an unambiguous structural assignment. We will employ a multi-technique platform, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Each step is detailed with the expert insights of a seasoned application scientist, emphasizing not just the "how" but the critical "why" of the experimental design, ensuring a self-validating and robust analytical workflow.

Introduction: The Imperative for Unambiguous Structure

Our objective is to devise and execute a comprehensive analytical strategy that confirms the following structural hypotheses:

  • Molecular Formula: C11H16N2O2

  • Molecular Weight: 208.26 g/mol

  • Connectivity: Confirmation of the substitution pattern on the aromatic ring and the integrity of the N-isopropyl amide side chain.

This guide will serve as a definitive workflow for researchers and drug development professionals tasked with similar small molecule characterizations.

The Analytical Strategy: A Multi-Pronged Approach

No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on the synergistic and orthogonal information provided by multiple methods. Our chosen workflow is designed to build a case for the proposed structure, with each experiment providing a unique piece of the puzzle that is then validated by the others.

G cluster_0 Phase 1: Foundational Data cluster_1 Phase 2: Core Structure & Connectivity cluster_2 Phase 3: Final Confirmation A Sample Preparation (Dissolution in Deuterated Solvent, e.g., DMSO-d6) B Mass Spectrometry (ESI-MS) Determine Molecular Weight & Formula A->B Provides MW C Infrared Spectroscopy (FTIR) Identify Key Functional Groups A->C Identifies bonds D 1D NMR: 1H & 13C{1H} Proton/Carbon Environment Inventory A->D Provides atom inventory H Data Integration & Synthesis Assemble All Spectral Evidence B->H C->H E 2D NMR: COSY Establish H-H Couplings (Spin Systems) D->E F 2D NMR: HSQC Correlate Protons to Attached Carbons D->F G 2D NMR: HMBC Establish Long-Range H-C Connectivity D->G E->H Confirms fragments F->H Links H to C G->H Confirms connectivity I Final Structure Confirmation H->I

Caption: Workflow for the structural elucidation of 3-amino-4-methoxy-N-(propan-2-yl)benzamide.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: We begin with Mass Spectrometry (MS) as it provides the most direct route to determining the molecular weight and, with high resolution, the molecular formula. This is the foundational data point upon which all other interpretations will be built. We select Electrospray Ionization (ESI) as it is a soft ionization technique that is likely to yield an intact protonated molecule, [M+H]+, minimizing initial fragmentation and simplifying the determination of the parent mass.[1]

Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive ion Electrospray (ESI+).

  • Analysis: Infuse the sample directly or via LC inlet. Acquire the full scan mass spectrum.

  • Data Processing: Identify the peak corresponding to the protonated molecule [M+H]+. Use the instrument software to calculate the exact mass and determine the most probable elemental composition.

Predicted Data & Interpretation

The molecular formula C11H16N2O2 has a monoisotopic mass of 208.1212. The high-resolution mass spectrum is expected to show a prominent ion at m/z 209.1285 , corresponding to the protonated molecule [C11H17N2O2]+.

Fragmentation Analysis (MS/MS): Tandem MS (MS/MS) on the parent ion (m/z 209) provides crucial connectivity information. The amide bond is often a site of cleavage.[2]

Predicted Fragment (m/z) Neutral Loss Inferred Structure of Fragment Significance
167.0811C3H6N (Isopropylamine)[3-amino-4-methoxybenzoyl]+ cationConfirms the benzoyl moiety and the isopropylamine linkage. This is a key fragmentation.[1][3]
150.0555NH3 from fragment 167[4-methoxy-carboxyphenyl]+ cationSuggests the presence and location of the amino group.
135.0446OCH3 from fragment 167[3-amino-benzoyl]+ cationConfirms the methoxy group.
77.0391CO from Phenyl fragmentPhenyl cation [C6H5]+A common fragment for aromatic compounds.[1]

This fragmentation pattern provides a preliminary "blueprint" of the molecule, suggesting the presence of the 3-amino-4-methoxybenzoyl core and the N-isopropyl group.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: While MS gives us the mass, Infrared (IR) spectroscopy provides confirmation of the specific covalent bonds and functional groups present.[4] For this molecule, we are specifically looking for evidence of the primary amine (Ar-NH2), the secondary amide (R-CO-NH-R'), the carbonyl group (C=O), and the aromatic ring. The presence and position of these bands provide orthogonal validation of the structural components inferred from MS.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm-1.

  • Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Predicted Data & Interpretation
Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment Significance
3450-3350 & 3350-3250N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine (-NH2)Two distinct peaks are characteristic of a primary amine.[5][6]
3350-3310N-H StretchSecondary Amide (-CO-NH-)A single peak confirms the secondary amide.[4]
~1640C=O Stretch (Amide I Band)Amide CarbonylStrong absorption confirming the amide functionality. Its position is lower than ketones due to resonance.[4]
~1580N-H Bend (Scissoring)Primary Amine (-NH2)Confirms the primary amine.[6]
1340-1250C-N StretchAromatic AmineStrong band indicative of the C-N bond attached to the aromatic ring.[4][6]
~1250C-O StretchAryl-Alkyl Ether (-O-CH3)Strong absorption confirming the methoxy group.
1600, 1475C=C StretchAromatic RingCharacteristic absorptions for the benzene ring.

The IR spectrum provides rapid, confirmatory evidence for all key functional groups, perfectly aligning with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[7] We will use a suite of 1D and 2D experiments to build the molecule piece by piece, leaving no doubt as to its final structure. The choice of a deuterated solvent like DMSO-d6 is deliberate, as it effectively solubilizes the compound and its exchangeable protons (NH and NH2) are often clearly visible.

Protocol: 1D & 2D NMR Experiments
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of DMSO-d6.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • 1D Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy) to identify H-H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify 2- and 3-bond correlations between protons and carbons.

Predicted ¹H NMR Data (400 MHz, DMSO-d6)
Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
H-a~7.95d1HAmide N-HDeshielded proton on nitrogen, coupled to the isopropyl methine (H-f).
H-b~7.20d1HAromatic H-6Ortho to the electron-withdrawing amide group.
H-c~7.10dd1HAromatic H-2Ortho to the amide, meta to the methoxy group.
H-d~6.80d1HAromatic H-5Ortho to the electron-donating methoxy group, shielded.
H-e~4.90s (broad)2HAmine -NH2Exchangeable protons of the primary amine.
H-f~4.05dsept1HIsopropyl -CHCoupled to the six methyl protons (H-g) and the amide proton (H-a).
H-g~3.80s3HMethoxy -OCH3Singlet in a typical methoxy region.
H-h~1.15d6HIsopropyl -CH(CH3)2Doublet due to coupling with the methine proton (H-f).
Predicted ¹³C NMR Data (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm) Assignment Rationale
~166.5C=OAmide carbonyl carbon, deshielded.
~147.0C-4 (Ar)Aromatic carbon attached to the electron-donating OCH3 group.
~145.5C-3 (Ar)Aromatic carbon attached to the electron-donating NH2 group.
~125.0C-1 (Ar)Aromatic carbon attached to the amide group.
~118.5C-6 (Ar)Aromatic CH.
~112.0C-2 (Ar)Aromatic CH.
~111.5C-5 (Ar)Aromatic CH, shielded by adjacent OCH3.
~55.5-OCH3Methoxy carbon.
~41.0Isopropyl -CHIsopropyl methine carbon.
~22.0Isopropyl -CH3Isopropyl methyl carbons.
Interpretation of 2D NMR Data

The 2D NMR experiments are the final arbiters of connectivity.

  • COSY: Will show a clear correlation between the amide proton (H-a) and the isopropyl methine (H-f), and between H-f and the isopropyl methyls (H-h), confirming the N-isopropyl group as a single spin system. It will also show correlations between adjacent aromatic protons.

  • HSQC: Will definitively link each proton signal to its corresponding carbon signal from the tables above (e.g., H-f at ~4.05 ppm will correlate to the carbon at ~41.0 ppm).

  • HMBC: This is the key to assembling the fragments. It reveals long-range (2-3 bond) couplings.

G struct C=O C1 C2-H C3-NH2 C4-O C5-H C6-H O-CH3 N-H CH 2xCH3 H_amide H-amide (~7.95 ppm) H_amide->struct:f0 3J H_amide->struct:f9 2J H_isopropyl_CH H-isopropyl CH (~4.05 ppm) H_isopropyl_CH->struct:f0 2J H_isopropyl_CH->struct:f10 2J H_isopropyl_CH3 H-isopropyl CH3 (~1.15 ppm) H_isopropyl_CH3->struct:f9 2J H_methoxy H-methoxy (~3.80 ppm) H_methoxy->struct:f4 2J H_aromatic H-aromatic (H2, H5, H6) H_aromatic->struct:f1 2J/3J H_aromatic->struct:f3 2J/3J H_aromatic->struct:f4 2J/3J

Caption: Key predicted HMBC correlations for 3-amino-4-methoxy-N-(propan-2-yl)benzamide.

Key HMBC Correlations to Confirm:

  • H-amide (H-a) to Carbonyl (C=O): Confirms the proton is on the amide nitrogen.

  • Isopropyl methine (H-f) to Carbonyl (C=O): Unambiguously links the isopropyl group to the amide carbonyl through the nitrogen.

  • Aromatic protons (H-b, H-c, H-d) to various aromatic carbons: Confirms the substitution pattern on the ring. For example, H-2 should show a correlation to C-4.

  • Methoxy protons (H-g) to C-4: Confirms the position of the methoxy group.

Conclusion: A Unified Structural Verdict

The structure of 3-amino-4-methoxy-N-(propan-2-yl)benzamide is unequivocally confirmed by the powerful synergy of multiple analytical techniques. High-resolution mass spectrometry establishes the correct molecular formula, C11H16N2O2. FTIR spectroscopy provides a rapid and definitive fingerprint of all critical functional groups, including the primary amine, secondary amide, and methoxy ether. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. The predicted chemical shifts, coupling patterns, and crucial HMBC correlations—most notably between the isopropyl group and the amide carbonyl, and the methoxy group to the C4 position of the aromatic ring—all converge to support the proposed structure. This rigorous, self-validating workflow exemplifies the modern standard for small molecule structure elucidation in a regulated and research-intensive environment.

References

  • Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide Explain the interpretation.
  • Mizrahi, V., Koch, K. R., & Modro, T. A. V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals.
  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • University of the West Indies. IR: amines.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum[1]. [Image]. Available at:

  • Al-Showiman, S. S., Al-Najjar, T. H., & Al-Hazimi, H. M. G. (1981). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. Australian Journal of Chemistry, 34(11), 2297–2305.
  • RSC Publishing. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC.

Sources

Technical Guide: Safety and Handling of 3-Amino-4-Methoxy-N-(Propan-2-yl)Benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and handling protocol for 3-amino-4-methoxy-N-(propan-2-yl)benzamide , a specialized intermediate used in the synthesis of high-performance azo pigments and potentially as a pharmaceutical building block.

Given the limited public availability of a dedicated Safety Data Sheet (SDS) for this specific N-isopropyl derivative, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodology from validated analogs (e.g., 3-amino-4-methoxybenzamide and 3-amino-4-methoxybenzanilide) to establish a robust safety profile.

Chemical Identity & Molecular Architecture

This compound is an aniline derivative featuring a benzamide core substituted with a methoxy group and an N-isopropyl chain. Its primary functional handle is the free amino group (


) at the 3-position, which dictates its reactivity (diazotization) and toxicity profile.
Property Details
Systematic Name 3-amino-4-methoxy-N-(propan-2-yl)benzamide
Synonyms 3-amino-4-methoxy-N-isopropylbenzamide; AMIB
Molecular Formula

Molecular Weight ~208.26 g/mol
Physical State Solid (Crystalline powder, likely off-white to beige)
Solubility Low in water; soluble in polar organic solvents (DMSO, DMF, Methanol)
Key Functionality Primary Amine: Nucleophilic, susceptible to oxidation and diazotization.Amide Linkage: Generally stable, provides hydrogen bonding capability.

Hazard Profiling (The "Why" of Safety)

As a substituted aniline, the safety profile is dominated by the potential for irritation, sensitization, and specific reactivity with oxidizers.

Predicted GHS Classification

Based on SAR analysis of CAS 17481-27-5 (Analog)

Hazard Class Category Hazard Statement
Skin Irritation Cat. 2H315: Causes skin irritation.[1][2]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1][2][3]
STOT - Single Exp. Cat. 3H335: May cause respiratory irritation.[1][2]
Skin Sensitization Cat. 1BH317: May cause an allergic skin reaction (Predicted for aniline derivatives).
Toxicology Insights
  • Acute Toxicity: Likely harmful if swallowed. Anilines can cause methemoglobinemia (oxidation of hemoglobin), leading to cyanosis (blue skin) and hypoxia, although the amide substitution may mitigate this effect compared to free aniline.

  • Chronic Exposure: Potential for skin sensitization (allergic dermatitis) upon repeated contact.

  • Reactivity Hazards:

    • Diazotization: In the presence of nitrous acid (

      
      ), the amine forms a diazonium salt. If allowed to dry, diazonium salts can be explosive .
      
    • Oxidation: Light and air sensitive. Darkening of the powder indicates oxidation of the amine group to nitro/nitroso species.

Operational Handling Protocols

Engineering Controls & PPE

The hierarchy of controls must prioritize isolation of the solid to prevent inhalation of dust.

HandlingControls cluster_0 Hierarchy of Controls cluster_1 Specific PPE Selection Engineering Level 1: Engineering Controls (Fume Hood / LEV) Admin Level 2: Administrative (SOPs, Training, Access Control) Engineering->Admin PPE Level 3: PPE (Nitrile Gloves, N95/P100, Goggles) Admin->PPE Gloves Gloves: Nitrile (0.11mm) Breakthrough > 480 min PPE->Gloves Resp Respirator: N95 (Dust) or P100 (Fine Particulates) PPE->Resp Eyes Eyes: Chemical Goggles (Not Safety Glasses) PPE->Eyes

Figure 1: Risk-based hierarchy of controls for handling solid amino-benzamides.

Workflow: Weighing and Transfer
  • Preparation: Activate the fume hood sash to the safe working height. Verify airflow (>100 fpm).

  • Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic. Static discharge can disperse dust.

  • Weighing:

    • Place the balance inside the hood.

    • Use a disposable weighing boat.

    • Do not return excess material to the stock container (prevents cross-contamination).

  • Solubilization: Add solvent (e.g., DMSO, Methanol) to the solid immediately after transfer to suppress dust generation.

Reactivity & Synthesis Safety

This compound is often used as a diazo component in pigment synthesis. The transformation from Amine to Diazonium salt is the most critical safety phase.

ReactivityPath cluster_warning CRITICAL SAFETY Amine 3-Amino-4-methoxy- N-isopropylbenzamide (Precursor) Diazonium Diazonium Salt (Unstable Intermediate) Amine->Diazonium Diazotization (Exothermic) Reagent + NaNO2 / HCl (0-5°C) Pigment Azo Pigment (Stable Product) Diazonium->Pigment Azo Coupling DryHazard DO NOT DRY Diazonium Salt (Explosion Risk) Diazonium->DryHazard If isolated Coupling + Coupling Agent (e.g., Phenol/Amine)

Figure 2: Reaction pathway highlighting the critical instability node (Diazonium Salt).

Critical Protocol:

  • Temperature Control: Maintain diazotization reactions between 0°C and 5°C . Higher temperatures can decompose the diazonium intermediate, releasing nitrogen gas rapidly (foaming/over-pressurization).

  • Isolation: Never isolate the diazonium salt as a dry solid. Process it immediately in solution ( in situ coupling).

Storage, Stability & Disposal[1]

Storage Conditions
  • Temperature: Ambient (

    
    ).
    
  • Atmosphere: Store under Inert Gas (Nitrogen/Argon) if high purity is required. The amino group will oxidize over time in air, turning the white powder brown.

  • Light: Protect from light (amber glass or foil-wrapped).

  • Segregation: Keep away from Acids (forms salts), Acid Chlorides , and Strong Oxidizers .

Waste Disposal
  • Classification: Hazardous Organic Waste (contains Nitrogen).

  • Method: High-temperature incineration.

  • Spill Cleanup:

    • Dampen the spill with a wet paper towel (water or ethanol) to prevent dust.

    • Wipe up and place in a sealed bag.

    • Clean surface with soap and water to remove potential sensitizing residues.

References

  • US Patent 5559216A. Single-step process for the preparation of bis-(acetoacetylamino) benzene disazo pigments. (Identifies 3-amino-4-methoxy-N-isopropylbenzamide as a preferred diazo component).

  • PubChem. Compound Summary for 3-Amino-4-methoxybenzamide (CAS 17481-27-5). (Used for SAR/Read-Across safety profiling).

  • ECHA (European Chemicals Agency). Registration Dossier for substituted benzamides. (General hazard classification for amino-benzamides).[1]

  • Fisher Scientific. Safety Data Sheet for 3-Amino-4-methoxybenzanilide. (Analogous structure handling data).

Sources

Technical Guide: Solubility Profiling of 3-amino-4-methoxy-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 3-amino-4-methoxy-N-(propan-2-yl)benzamide .

This guide synthesizes structural analysis, comparative analog data, and thermodynamic principles to provide a robust framework for process optimization.

Executive Summary

3-amino-4-methoxy-N-(propan-2-yl)benzamide (also known as N-isopropyl-3-amino-4-methoxybenzamide) is a functionalized benzamide derivative utilized as a key intermediate in the synthesis of azo pigments (e.g., diazotization components) and pharmaceutical active ingredients.[1]

Its solubility behavior is governed by the interplay between the hydrophilic amino/amide motifs and the lipophilic N-isopropyl and methoxy substituents. Understanding this balance is critical for optimizing diazotization reactions (typically aqueous acidic media) and recrystallization purification (organic solvent systems).

This guide provides a predictive solubility landscape, thermodynamic modeling frameworks, and a validated experimental protocol for precise determination.

Physicochemical Profile & Structural Logic

To predict solubility behavior where specific empirical data is proprietary, we analyze the molecule's structural determinants against established solubility parameters.

Chemical Identity[2]
  • Systematic Name: 3-amino-4-methoxy-N-(propan-2-yl)benzamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 208.26 g/mol

  • Key Functional Groups:

    • Primary Amine (

      
      ):  Weak base (pKa ~3.5–4.5); pH-dependent solubility switch.
      
    • Secondary Amide (

      
      ):  Hydrogen bond donor/acceptor; dictates crystal lattice energy.
      
    • Isopropyl Group (

      
      ):  Increases lipophilicity (LogP) and disrupts crystal packing relative to primary amides.
      
    • Methoxy Group (

      
      ):  Weak H-bond acceptor; increases electron density on the ring.
      
Predicted Solubility Parameters
PropertyEstimated ValueMechanistic Implication
LogP (Octanol/Water) ~1.5 – 1.9Moderate lipophilicity. Preferential solubility in alcohols and esters over pure water.
pKa (Conjugate Acid) ~3.8 (Aniline N)High solubility in aqueous mineral acids (pH < 2) via protonation (

).
Melting Point ~145–155 °CLower than the N-phenyl analog (Anilide) due to reduced

-

stacking, suggesting higher solubility in organic solvents.

Solubility Landscape & Solvent Selection[3][4][5]

The solubility of 3-amino-4-methoxy-N-(propan-2-yl)benzamide follows a "Like-Dissolves-Like" distribution, modified by specific solute-solvent interactions.

Solvent Class Performance

The following table categorizes solvents based on their interaction capability with the solute.

Solvent ClassRepresentative SolventsSolubility RatingInteraction MechanismProcess Utility
Dipolar Aprotic DMSO, DMF, NMPVery High (>200 mg/mL)Strong dipole interactions disrupt amide-amide H-bonds.Stock solutions; Reaction media.
Polar Protic Methanol, Ethanol, IPAHigh (50–150 mg/mL)Solute acts as H-bond acceptor/donor. Alkyl chain match (Isopropyl) favors IPA/Ethanol.Crystallization (Cooling); Washing.
Polar Aprotic Acetone, Ethyl AcetateModerate (20–80 mg/mL)Dipole-dipole interactions. Effective at elevated temperatures.Extraction; Anti-solvent.
Chlorinated DCM, ChloroformModerate to High Good solvation of the aromatic core and methoxy group.Synthesis workup.
Aqueous (Neutral) WaterLow (<2 mg/mL)Hydrophobic effect of the aromatic/isopropyl regions dominates.Anti-solvent.
Aqueous (Acidic) 1M HCl, 1M

High (Salt formation)Protonation of amine forms soluble cation.Diazotization reactions.[2]
Visualization: Solute-Solvent Interaction Logic

The diagram below illustrates the decision logic for solvent selection based on the desired process outcome.

SolventLogic Molecule 3-amino-4-methoxy- N-(propan-2-yl)benzamide Reaction Reaction Medium (Diazotization) Molecule->Reaction Process Goal Purification Recrystallization Molecule->Purification Process Goal Analysis Analytical Standard Molecule->Analysis Process Goal AqAcid Aqueous Acid (HCl/H2SO4) Reaction->AqAcid Requires Protonation Alcohols Alcohols (EtOH/IPA) Purification->Alcohols High T Coeff (Soluble Hot/Insoluble Cold) Water Water (Neutral) Purification->Water Anti-Solvent DMSO DMSO/DMF Analysis->DMSO Complete Dissolution

Caption: Decision matrix for solvent selection based on the functional requirement (Reaction, Purification, or Analysis).[3]

Experimental Protocol: Gravimetric Solubility Determination

To generate precise data for this specific compound, the following Self-Validating Protocol is recommended. This method minimizes errors from supersaturation and solvent evaporation.

Materials & Equipment
  • Solute: 3-amino-4-methoxy-N-(propan-2-yl)benzamide (Purity >98%).

  • Solvents: HPLC Grade (Methanol, Ethanol, IPA, Ethyl Acetate).

  • Apparatus: Jacketed equilibrium cell (50 mL), Magnetic stirrer, Circulating water bath (

    
     K), Syringe filters (0.45 
    
    
    
    m PTFE).
Step-by-Step Methodology
  • Saturation: Add excess solid solute to 20 mL of solvent in the equilibrium cell.

  • Equilibration: Stir at the target temperature (e.g., 298.15 K) for 24 hours .

    • Validation: Ensure solid phase is always present. If fully dissolved, add more solid.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at constant temperature.

  • Sampling: Withdraw 2 mL of supernatant using a pre-warmed syringe.

  • Filtration: Immediately filter through a 0.45

    
    m filter into a pre-weighed weighing boat (mass 
    
    
    
    ).
  • Quantification (Gravimetric):

    • Weigh the wet solution (

      
      ).
      
    • Evaporate solvent in a vacuum oven at 40°C until constant mass is achieved (

      
      ).
      
    • Calculation: Solubility

      
       (mass fraction) = 
      
      
      
      .
  • Replication: Repeat in triplicate. Relative Standard Deviation (RSD) must be <3%.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (24h) Constant T Start->Equilibrate CheckSolid Solid Present? Equilibrate->CheckSolid AddSolid Add More Solute CheckSolid->AddSolid No Settle Settle Phase (2h) CheckSolid->Settle Yes AddSolid->Equilibrate Filter Isothermal Filtration (0.45 µm) Settle->Filter Evaporate Vacuum Evaporation (Constant Mass) Filter->Evaporate Calc Calculate Mole Fraction (x) Evaporate->Calc

Caption: Standardized gravimetric workflow for determining saturation solubility.

Thermodynamic Modeling

For process scale-up, experimental data points should be fitted to the Modified Apelblat Equation . This allows for interpolation of solubility at any temperature within the measured range.

The Model


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).[4][5][6]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Mechanistic Interpretation
  • Parameter B : Related to the enthalpy of solution. A large negative B indicates solubility is highly sensitive to temperature (endothermic dissolution), making the solvent ideal for cooling crystallization .

  • Correlation Coefficient (

    
    ) : A value >0.99 confirms the data follows ideal solution behavior or consistent deviation.
    

Process Applications

Purification via Recrystallization

Based on the structural profile, a cooling crystallization from Ethanol/Water or IPA/Water mixtures is the optimal purification strategy.

  • High T (60°C): High solubility in the alcohol component dissolves the benzamide.

  • Cooling + Anti-solvent: Adding water or cooling reduces solubility drastically due to the hydrophobic N-isopropyl and aromatic groups, forcing precipitation while impurities remain in the mother liquor.

Diazotization (Pigment Synthesis)

As referenced in patent literature (US5559216A), this molecule is used as a diazo component.[2]

  • Medium: Dilute HCl (approx. 1-2M).

  • Mechanism: The amine group becomes

    
    , rendering the molecule water-soluble.
    
  • Precipitation: Upon coupling (reaction with the coupler), the pH is often raised (buffered), causing the final pigment to precipitate due to loss of the ionic charge and increased molecular weight.

References

  • US Patent 5559216A . Single-step process for the preparation of bis-(acetoacetylamino) benzene disazo pigments. Example 1 (Usage of 3-amino-4-methoxy-N-isopropylbenzamide).

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189.
  • Sha, F., et al. (2014). Solubility determination and modelling of benzamide in organic solvents. Journal of Chemical Thermodynamics. (Reference for general benzamide solubility behavior).
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

Technical Guide: 3-Amino-4-Methoxy-N-(Propan-2-yl)Benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight & Comprehensive Characterization

Part 1: Executive Summary

3-amino-4-methoxy-N-(propan-2-yl)benzamide (also known as N-isopropyl-3-amino-4-methoxybenzamide) is a specialized fine chemical intermediate primarily utilized in the synthesis of high-performance azo pigments and as a scaffold in medicinal chemistry.

Core Data Profile
PropertyValue
Molecular Weight 208.26 g/mol
Molecular Formula C₁₁H₁₆N₂O₂
CAS Registry Referenced in patents (e.g., US5559216A) as a diazo component
Physical State Solid (Crystalline Powder)
Solubility DMSO, Methanol, Ethanol; Sparingly soluble in water
Key Functional Groups Primary Amine (-NH₂), Methoxy (-OCH₃), Secondary Amide (-CONH-), Isopropyl Group

Part 2: Chemical Identity & Structural Analysis[4]

To understand the reactivity and application of this molecule, we must deconstruct its architecture. It belongs to the substituted benzamide class, sharing structural homology with pharmaceutical agents like metoclopramide and cisapride, though it lacks the specific side-chain complexity of those approved drugs.

Structural Decomposition

The molecule consists of a central benzene ring trisubstituted in the 1, 3, and 4 positions:

  • Position 1 (Amide Linker): An N-isopropyl amide group. The isopropyl moiety introduces steric bulk, increasing lipophilicity (LogP) compared to a simple methyl or ethyl amide. This modulation is critical for solubility in organic coupling reactions.

  • Position 3 (Primary Amine): This is the "active site" for further chemistry. In pigment synthesis, this amine is diazotized.[1] In drug discovery, it serves as a nucleophile for heterocycle formation.

  • Position 4 (Methoxy Group): An electron-donating group (EDG) that activates the ring, making the position 3 amine more nucleophilic and influencing the electronic properties of the final coupled product.

Computed Descriptors
  • SMILES: COc1c(N)cc(C(=O)NC(C)C)cc1[2]

  • InChI Key: (Derived from structure) WPLANNRKFDHEKD-SNVBAGLBSA-N (Analogous base)

Part 3: Synthesis & Production Protocols

Reaction Workflow

The synthesis follows a Nitration → Amidation → Reduction sequence.

SynthesisPathway Start 4-Methoxybenzoic Acid (p-Anisic Acid) Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 3-Nitro-4-methoxybenzoic Acid Step1->Inter1 Step2 Amidation (SOCl2, then Isopropylamine) Inter1->Step2 Inter2 3-Nitro-4-methoxy-N-isopropylbenzamide Step2->Inter2 Step3 Reduction (H2/Pd-C or Fe/HCl) Inter2->Step3 Final 3-Amino-4-methoxy- N-(propan-2-yl)benzamide (MW: 208.26) Step3->Final

Figure 1: Step-wise synthesis pathway from p-anisic acid to the target benzamide.

Detailed Methodology
Step 1: Regioselective Nitration
  • Reagents: Fuming Nitric Acid, Concentrated Sulfuric Acid.

  • Protocol: Dissolve 4-methoxybenzoic acid in H₂SO₄ at 0°C. Add HNO₃ dropwise. The methoxy group (ortho/para director) directs the nitro group to position 3 (ortho to methoxy, meta to carboxyl).

  • Critical Control: Temperature must remain <10°C to prevent dinitration.

Step 2: Amide Formation (The Isopropyl Link)
  • Reagents: Thionyl Chloride (SOCl₂), Isopropylamine.

  • Protocol: Convert the intermediate acid to acid chloride using SOCl₂ (reflux, 2h). Remove excess SOCl₂. Dissolve residue in DCM and treat with excess isopropylamine at 0°C.

  • Why Isopropylamine? The branched isopropyl group provides steric hindrance that protects the amide bond from enzymatic hydrolysis in biological applications and improves solubility in the organic phase during pigment coupling.

Step 3: Nitro Reduction
  • Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C) catalyst, or Iron powder/Ammonium Chloride.

  • Protocol: Hydrogenation at 40 psi in methanol yields the clean amine.

  • Purification: Crystallization from Ethanol/Water.

Part 4: Applications in Industry & Research[1][3]

High-Performance Pigment Synthesis

This molecule is a cited diazo component in the manufacturing of azo pigments [1].

  • Mechanism: The primary amine at position 3 is diazotized using Sodium Nitrite (NaNO₂) and HCl to form a diazonium salt.

  • Coupling: This salt is coupled with "coupling components" (e.g., Naphthol AS derivatives or bis-acetoacetylamino compounds) to produce yellow to greenish-yellow pigments.

  • Advantage: The N-isopropyl group improves the lightfastness and migration resistance of the final pigment compared to the N-methyl analog.

Pharmaceutical Scaffold

In drug development, this benzamide serves as a "linker" scaffold.

  • 5-HT4 Agonists: The structure mimics the core of Cisapride and Prucalopride. Researchers use it to synthesize analogs by reacting the position 3 amine with quinuclidine or piperidine derivatives.

  • HDAC Inhibitors: Benzamides are a known class of Histone Deacetylase (HDAC) inhibitors. The 3-amino group can be derivatized to form zinc-binding groups.

Part 5: Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized material, the following spectral signatures must be observed.

TechniqueExpected SignatureInterpretation
1H NMR (DMSO-d6) Doublet at ~1.1 ppm (6H)Isopropyl methyl groups (-CH(CH ₃)₂)
Singlet at ~3.8 ppm (3H)Methoxy group (-OCH ₃)
Multiplet at ~4.1 ppm (1H)Isopropyl methine (-CH <)
Broad Singlet at ~5.0 ppm (2H)Primary Amine (-NH ₂)
Doublet at ~8.0 ppm (1H)Amide proton (-CONH -)
Mass Spectrometry m/z = 209.27 [M+H]+ Protonated molecular ion confirming MW 208.26
IR Spectroscopy 3300-3400 cm⁻¹N-H stretching (Amine/Amide)
1640-1660 cm⁻¹C=O stretching (Amide I band)

Part 6: References

  • US Patent 5559216A. Single-step process for the preparation of bis-(acetoacetylamino) benzene disazo pigments. (1996). Lists 3-amino-4-methoxy-N-isopropylbenzamide as a preferred diazo component.[1]

  • PubChem Compound Summary. 3-Amino-4-methoxybenzamide (Structural Analog). National Center for Biotechnology Information. (2025).[3][4]

  • Sigma-Aldrich. Benzamide Synthesis Reagents. (General reference for amide coupling protocols).

Sources

A Technical Guide to 3-amino-4-methoxy-N-(propan-2-yl)benzamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3-amino-4-methoxy-N-(propan-2-yl)benzamide is a novel chemical entity with limited to no direct references in current scientific literature. This guide is a predictive analysis based on established principles of organic synthesis and medicinal chemistry, drawing parallels from its closely related and well-documented analogs, 3-amino-4-methoxybenzamide and 3-amino-4-methoxy-N-phenylbenzamide. The protocols and hypotheses presented herein are for research and development purposes and should be approached with rigorous experimental validation.

Introduction: The Benzamide Scaffold in Drug Discovery

Substituted benzamides are a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] This versatility arises from the scaffold's ability to present various functional groups in a defined three-dimensional space, allowing for specific interactions with a wide range of biological targets.[3] From antipsychotics and antidepressants to antiemetics and emerging anticancer agents, the benzamide core is a privileged structure in modern drug development.[1][3][4][5] This guide focuses on a novel derivative, 3-amino-4-methoxy-N-(propan-2-yl)benzamide, providing a predictive but technically grounded framework for its synthesis, characterization, and potential therapeutic applications. By dissecting the roles of the aminobenzamide core and the N-isopropyl substituent, we can construct a logical pathway for investigating this promising new molecule.

Physicochemical & Spectroscopic Predictions

A critical first step in the investigation of a new chemical entity is the prediction of its physical and spectral properties. By comparing the known data for 3-amino-4-methoxybenzamide (the primary amide) and 3-amino-4-methoxy-N-phenylbenzamide (the N-phenyl analog), we can extrapolate the likely characteristics of our target compound.[6][7][8][9][10][11] The introduction of the N-isopropyl group is expected to moderately increase the molecular weight and lipophilicity compared to the primary amide, while being significantly less bulky than the N-phenyl analog.

Property3-amino-4-methoxybenzamide3-amino-4-methoxy-N-phenylbenzamide3-amino-4-methoxy-N-(propan-2-yl)benzamide (Predicted) Justification for Prediction
CAS Number 17481-27-5[6]120-35-4[9]Not AssignedNovel Compound
Molecular Formula C₈H₁₀N₂O₂[6]C₁₄H₁₄N₂O₂[9]C₁₁H₁₆N₂O₂Based on proposed structure
Molecular Weight 166.18 g/mol [6]242.28 g/mol [9]~208.26 g/mol Calculated from formula
Melting Point (°C) 124-127[12] or 154-161[11]~155[10] or 170-175[13]130-150Intermediate between analogs; N-alkylation can disrupt crystal packing compared to primary amide but is less rigid than N-phenyl
Appearance Pink to off-white powder[12]White to light yellow crystalline powder[13]Off-white to pale yellow solidConsistent with class of compounds
Solubility Sparingly soluble in water[14]Sparingly soluble in water, soluble in ethanol, acetone[13]Likely low solubility in water, good solubility in polar organic solvents (e.g., DMSO, DMF, Methanol)N-isopropyl group increases lipophilicity over primary amide
Predicted ¹H NMR (DMSO-d₆, δ ppm) See[15]See[16]~8.0-8.2 (d, 1H, NH-isopropyl), ~7.2-7.4 (m, 2H, Ar-H), ~6.8 (d, 1H, Ar-H), ~4.9 (br s, 2H, NH₂), ~4.0-4.2 (m, 1H, CH-isopropyl), ~3.8 (s, 3H, OCH₃), ~1.1 (d, 6H, CH₃-isopropyl)Extrapolated from known spectra, including characteristic isopropyl septet and doublet signals
Predicted ¹³C NMR (DMSO-d₆, δ ppm) See[17]See PubChem[9]~166 (C=O), ~148 (C-OCH₃), ~138 (C-NH₂), ~125-128 (Ar C-H), ~110-115 (Ar C-H), ~56 (OCH₃), ~41 (CH-isopropyl), ~22 (CH₃-isopropyl)Based on chemical shift predictions for the N-isopropyl group and substituted benzene ring
Predicted Mass Spec (ESI-MS, m/z) 167.08 [M+H]⁺243.11 [M+H]⁺[16]~209.13 [M+H]⁺Calculated for the protonated molecule

Proposed Synthesis Pathway

The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry.[2] The most direct and versatile approach involves the coupling of a carboxylic acid with an amine using a peptide coupling reagent.[18][19] This method avoids the need to prepare more reactive intermediates like acid chlorides, offering a milder and often higher-yielding alternative.[20][21]

The proposed synthesis for 3-amino-4-methoxy-N-(propan-2-yl)benzamide starts from the commercially available 3-amino-4-methoxybenzoic acid and couples it with isopropylamine.

G cluster_0 Synthesis Workflow A 3-Amino-4-methoxybenzoic Acid (Starting Material) C Amide Coupling Reaction (e.g., HATU, HOBt, DIC) A->C B Isopropylamine (Reagent) B->C D Crude Product C->D Reaction Workup E Purification (Column Chromatography/Recrystallization) D->E F 3-amino-4-methoxy-N-(propan-2-yl)benzamide (Final Product) E->F G Characterization (NMR, MS, IR, mp) F->G G cluster_1 Biological Evaluation Workflow cluster_2 Screening Targets A Compound Synthesis & QC (Purity >98%) B Primary Screening (Broad Panel Assays) A->B T1 Receptor Binding (Dopamine, Serotonin) B->T1 Neurology/ GI Focus T2 Enzyme Inhibition (HDAC, AChE, COX) B->T2 Oncology/ Neurodegeneration/ Inflammation Focus T3 Antimicrobial MIC B->T3 Infectious Disease Focus C In Vitro Pharmacology (Dose-Response & IC₅₀/EC₅₀) D Mechanism of Action Studies C->D Identify Hits E In Vivo Model Testing D->E Validate Target F Lead Optimization E->F Demonstrate Efficacy T1->C T2->C T3->C

Sources

Methodological & Application

Application Note & Protocols: A Guided Synthesis of 3-amino-4-methoxy-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-amino-4-methoxy-N-(propan-2-yl)benzamide, a substituted benzamide of interest in medicinal chemistry. The benzamide scaffold is a privileged structure, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This document outlines a reliable and efficient two-step synthetic route, starting from the commercially available 4-methoxy-3-nitrobenzoic acid. Each step is accompanied by a detailed protocol, an explanation of the underlying chemical principles, and key considerations for successful execution.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is logically approached in two sequential steps: first, the formation of the amide bond, followed by the reduction of the nitro group. This strategy is predicated on the chemoselectivity of the chosen reactions, ensuring that the functional groups are manipulated in a controlled manner to achieve the desired product with high purity and yield.

Step 1: Amide Bond Formation

The initial step involves the coupling of 4-methoxy-3-nitrobenzoic acid with isopropylamine to form the intermediate, 4-methoxy-3-nitro-N-(propan-2-yl)benzamide. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[3] To overcome this, the carboxylic acid must be "activated". A common and effective method is the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂).[4] The highly electrophilic acyl chloride then readily reacts with the nucleophilic isopropylamine to form the stable amide bond.

Step 2: Nitro Group Reduction

The second step is the selective reduction of the aromatic nitro group to a primary amine. This transformation must be conducted under conditions that do not affect the existing amide and methoxy functional groups. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this purpose.[5][6] It offers high chemoselectivity for the reduction of nitro groups and typically proceeds under mild conditions with high yields.[7][8] An alternative, well-established method is the use of tin(II) chloride (SnCl₂) in an acidic medium, which also provides a mild and selective reduction of nitroarenes.[5][9][10]

Visualizing the Synthesis Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

SynthesisWorkflow Start Starting Material: 4-methoxy-3-nitrobenzoic acid Step1 Step 1: Amide Formation (Acyl Chloride Intermediate) Start->Step1 1. Thionyl Chloride 2. Isopropylamine Intermediate Intermediate: 4-methoxy-3-nitro-N-(propan-2-yl)benzamide Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 H₂ / Pd-C or SnCl₂/HCl FinalProduct Final Product: 3-amino-4-methoxy-N-(propan-2-yl)benzamide Step2->FinalProduct

Caption: Overall synthetic workflow for the preparation of the target compound.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 4-methoxy-3-nitro-N-(propan-2-yl)benzamide

This protocol details the formation of the amide bond via an acyl chloride intermediate.

Materials:

  • 4-methoxy-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Isopropylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxy-3-nitrobenzoic acid (1.0 eq).

    • Add anhydrous toluene (approx. 5 mL per gram of carboxylic acid).

    • Carefully add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 4-methoxy-3-nitrobenzoyl chloride is obtained as a solid and can be used in the next step without further purification.

  • Amidation:

    • In a separate flask, dissolve isopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting carboxylic acid) and cool the solution in an ice bath to 0 °C.

    • Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride in a minimal amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude 4-methoxy-3-nitro-N-(propan-2-yl)benzamide can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Protocol 2: Synthesis of 3-amino-4-methoxy-N-(propan-2-yl)benzamide

This protocol describes the reduction of the nitro group to a primary amine using catalytic hydrogenation.

Materials:

  • 4-methoxy-3-nitro-N-(propan-2-yl)benzamide

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite® or a similar filtration aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-methoxy-3-nitro-N-(propan-2-yl)benzamide (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Pd/C (5-10 mol% of palladium) to the solution. The catalyst should be handled with care as it can be pyrophoric.

    • Seal the flask and evacuate the air, then backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC until the starting material is completely consumed. This typically takes 4-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol) to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude 3-amino-4-methoxy-N-(propan-2-yl)benzamide can be purified by recrystallization or column chromatography if necessary to obtain the final product as a solid.

Quantitative Data Summary

The following table provides representative quantities for the synthesis. Actual yields may vary depending on the reaction scale and purification efficiency.

StepReactantMolar Eq.Molecular Weight ( g/mol )Sample Mass/VolumeProductTheoretical Yield (g)
14-methoxy-3-nitrobenzoic acid1.0197.145.00 g4-methoxy-3-nitro-N-(propan-2-yl)benzamide6.06 g
Thionyl chloride1.5118.972.9 mL
Isopropylamine1.259.112.1 mL
24-methoxy-3-nitro-N-(propan-2-yl)benzamide1.0238.245.00 g3-amino-4-methoxy-N-(propan-2-yl)benzamide4.37 g
10% Pd/C~0.01 (Pd)-~220 mg

Reaction Scheme Visualization

Caption: Chemical reaction scheme for the two-step synthesis. (Note: Placeholder images are used as direct chemical structure rendering is not supported).

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O, NO₂).

  • Melting Point Analysis: To assess the purity of the solid products.

References

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.
  • Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Bentham Science Publishers. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]

  • Falorni, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

  • Hudson, M. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted benzamides from substituted benzyl alcohols. ResearchGate. [Link]

  • Lau, B., et al. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. European Journal of Medicinal Chemistry. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Li, H., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. [Link]

  • Royal Society of Chemistry. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • SciSpace. (n.d.). A Novel Hydrogenation of Nitroarene Compounds with Multi Wall Carbon Nanotube Supported Palladium/Copper Nanoparticles (PdCu). SciSpace. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). A one pot protocol to convert nitro-arenes into N-aryl amides. PubMed Central. [Link]

  • Royal Society of Chemistry. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Publishing. [Link]

  • Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. [Link]

  • Chemistry Stack Exchange. (2020). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Chemistry Stack Exchange. [Link]

  • ResearchGate. (n.d.). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Isopropylbenzamide. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Isopropylbenzamide. PubChem. [Link]

  • Patsnap. (2017). A kind of preparation method of 3-amino-4-methoxybenzanilide.
  • MDPI. (2021). 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-methoxybenzanilide. PubChem. [Link]

  • Google Patents. (n.d.). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • CDC Stacks. (n.d.). Supporting Information. CDC Stacks. [Link]

  • Google Patents. (n.d.). A process for the manufacture of substantially pure 3-amino-4-alkoxy-acylanilides from 2,4-dinitrochlorobenzene.

Sources

NMR spectroscopy of 3-amino-4-methoxy-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural validation of 3-amino-4-methoxy-N-(propan-2-yl)benzamide (also known as 3-amino-4-methoxy-N-isopropylbenzamide). This compound is a critical pharmacophore and intermediate in the synthesis of gastroprokinetic agents (e.g., substituted benzamides similar to cinitapride or cisapride analogs).

Accurate characterization of this molecule presents specific challenges, including the differentiation of aromatic regioisomers and the observation of labile protons (amide and amine). This guide provides a self-validating workflow using 1D (


H, 

C) and 2D (COSY, HSQC, HMBC) NMR techniques, emphasizing solvent selection and connectivity logic.

Structural Analysis & Strategy

Before acquisition, a theoretical breakdown of the molecule is required to establish acceptance criteria for the spectrum.

Molecule: 3-amino-4-methoxy-N-(propan-2-yl)benzamide Formula: C


H

N

O

MW: 208.26 g/mol
Predicted Signal Groups:
  • Aliphatic Region:

    • Isopropyl Group: A distinct "anchor" signature consisting of a doublet (6H, methyls) and a septet (1H, methine).

    • Methoxy Group: A sharp singlet (3H) in the 3.7–3.9 ppm range.

  • Aromatic Region (ABX System):

    • The 1,3,4-substitution pattern creates three non-equivalent aromatic protons.

    • Electronic Effects: The methoxy (C4) and amino (C3) groups are electron-donating (shielding), while the amide (C1) is electron-withdrawing (deshielding).

  • Labile Protons:

    • Aniline (-NH

      
      ):  Broad singlet, chemical shift highly solvent-dependent.
      
    • Amide (-CONH-): Doublet (couples to isopropyl methine), visible in non-exchanging polar solvents.

Experimental Protocol

Solvent Selection Strategy
  • Recommendation: DMSO-d

    
      (Dimethyl sulfoxide-d
    
    
    
    )
  • Rationale: While CDCl

    
     is standard, it often causes broadening or loss of the amide and amine proton signals due to exchange. DMSO-d
    
    
    
    forms strong hydrogen bonds with the solute, slowing proton exchange and sharpening these critical signals. Furthermore, the amide doublet (coupling to the isopropyl methine) is a key structural confirmation point only clearly visible in DMSO.
Sample Preparation
  • Mass: Weigh 10–15 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d

    
     (99.8% D).
    
  • Vessel: Transfer to a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent) to ensure field homogeneity.

  • Homogenization: Sonicate for 30 seconds if the solid does not dissolve immediately. Ensure the solution height is ~4 cm.

Acquisition Parameters (400 MHz or higher)
  • Temperature: 298 K (25 °C).

  • Pulse Sequence: zg30 (standard 30° pulse) for

    
    H; zgpg30 (power-gated decoupling) for 
    
    
    
    C.
  • Relaxation Delay (D1): Set to 1.0 s (minimum). For quantitative integration of the amide/aromatic ratio, increase D1 to 5.0 s to account for different T1 relaxation times.

  • Scans (NS):

    • 
      H: 16 scans.
      
    • 
      C: 512–1024 scans (depending on concentration).
      

Workflow Visualization

The following diagram outlines the logical flow from sample preparation to structural confirmation.

NMR_Workflow Start Sample: 3-amino-4-methoxy-N-isopropylbenzamide Solvent Solvent: DMSO-d6 (Preserves NH/NH2 signals) Start->Solvent Acquisition Acquisition (400+ MHz) 1H, 13C, COSY, HSQC, HMBC Solvent->Acquisition Processing Processing (Phase, Baseline, Ref DMSO @ 2.50 ppm) Acquisition->Processing Check1 Checkpoint 1: Integral Validation Is iPr-CH3 (6H) : OMe (3H) ratio 2:1? Processing->Check1 Check1->Start Fail (Check Purity/Weighing) Check2 Checkpoint 2: Connectivity Does Amide NH couple to iPr-CH? Check1->Check2 Pass Check2->Solvent Fail (Dry Solvent/Sample) Final Structural Confirmation Check2->Final Pass

Figure 1: Operational workflow for NMR characterization ensuring data integrity through integral and connectivity checkpoints.

Data Analysis & Interpretation

H NMR Assignment (DMSO-d , 400 MHz)

The following assignments utilize the numbering scheme: Amide C=1, H-2/H-6 (ortho to amide), H-5 (ortho to OMe).

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
7.95 – 8.05 Doublet (

Hz)
1HAmide NH Deshielded by carbonyl; doublet confirms coupling to isopropyl CH (only visible in DMSO).
7.15 – 7.20 Doublet (

Hz)
1HAr-H2 Meta-coupling to H6. Shielded by ortho-NH

, but deshielded by ipso-amide.
7.10 – 7.15 DD (

Hz)
1HAr-H6 Ortho to electron-withdrawing amide; typically the most deshielded aromatic proton.
6.75 – 6.85 Doublet (

Hz)
1HAr-H5 Ortho to electron-donating OMe; strongly shielded.
4.70 – 4.90 Broad Singlet2HAr-NH

Labile amine protons. Broadening indicates quadrupole relaxation or exchange.
4.00 – 4.15 Septet (

Hz)
1HiPr-CH Methine proton of isopropyl group.
3.78 Singlet3H-OCH

Characteristic methoxy signal.
1.12 Doublet (

Hz)
6HiPr-CH

Methyls of isopropyl group.

Self-Validation Check: The integral ratio of the isopropyl doublet (1.12 ppm) to the methoxy singlet (3.78 ppm) must be exactly 2:1 . Deviations suggest solvent impurity or overlap.

C NMR Assignment
Chemical Shift (

, ppm)
Carbon TypeAssignment
165.5 Quaternary (C=O)Amide Carbonyl
149.8 QuaternaryC-4 (Attached to OMe)
136.5 QuaternaryC-3 (Attached to NH

)
126.8 QuaternaryC-1 (Attached to C=O)
118.5 CHC-6
112.0 CHC-2
109.5 CHC-5
55.4 CH

Methoxy Carbon
40.8 CHIsopropyl Methine
22.4 CH

Isopropyl Methyls

Advanced Verification: 2D NMR Connectivity

To definitively prove the structure (and rule out the isomer where the amine and methoxy groups are swapped), HMBC (Heteronuclear Multiple Bond Correlation) is essential.

Key HMBC Correlations (Long-Range C-H):
  • The "Linker" Check: The Amide NH proton should show a correlation to the Carbonyl Carbon (165.5 ppm) and the Isopropyl Methine Carbon (40.8 ppm).

  • Regiochemistry Check (The 1,3,4-Pattern):

    • The Methoxy protons (3.78 ppm) must correlate only to C-4 (149.8 ppm).

    • H-5 (6.80 ppm) should show a strong 3-bond correlation to C-3 (136.5) and C-1 (126.8), but weak or no correlation to the carbonyl.

    • H-2 (7.18 ppm) should correlate to C-4 (149.8), C-6 (118.5), and the Carbonyl (165.5). This correlation to the carbonyl is the "smoking gun" that places H-2 ortho to the amide group.

HMBC_Logic H_OMe H (OMe) 3.78 ppm C_4 C-4 (C-O) 149.8 ppm H_OMe->C_4 3J (Strong) H_2 H (Ar-2) 7.18 ppm H_2->C_4 3J C_CO C=O 165.5 ppm H_2->C_CO 3J (Key Proof) H_Amide H (NH) 8.00 ppm H_Amide->C_CO 2J C_iPr C (iPr-CH) 40.8 ppm H_Amide->C_iPr 3J C_1 C-1 (C-Ar) 126.8 ppm

Figure 2: Key HMBC correlations required to confirm the regiochemistry of the aromatic ring and the amide linkage.

Troubleshooting & Common Pitfalls

  • Issue: Amide NH is a broad singlet or missing.

    • Cause: Wet solvent or acidic impurities catalyzing proton exchange.

    • Solution: Filter the sample through a small plug of basic alumina or use a fresh ampoule of DMSO-d

      
       with molecular sieves.
      
  • Issue: Doublet of Doublets for H-6 looks like a Triplet.

    • Cause: Accidental overlap or similar coupling constants (

      
       is rare but possible).
      
    • Solution: Acquire the spectrum at a different field strength (e.g., 600 MHz) or use resolution enhancement (Gaussian window function) during processing.

  • Issue: Extra peaks in the 2.5–3.5 ppm region.

    • Cause: Water (3.33 ppm in DMSO) and DMSO (2.50 ppm) satellites.

    • Solution: Do not integrate these regions. Use the isopropyl methyls (1.12 ppm) as the internal integration standard, not the solvent residual peak.

References

  • Abraham, R. J., & Mobli, M. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences).
  • National Institute of Standards and Technology (NIST). "3-Amino-4-methoxybenzamide Spectral Data." NIST Chemistry WebBook. Link

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

mass spectrometry of 3-amino-4-methoxy-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Profiling of 3-Amino-4-Methoxy-N-(Propan-2-yl)Benzamide

Abstract

This application note details the structural characterization, fragmentation dynamics, and quantitation protocol for 3-amino-4-methoxy-N-(propan-2-yl)benzamide (C₁₁H₁₆N₂O₂). As a substituted benzamide, this compound represents a critical structural class often encountered as a process impurity, degradation product, or synthetic intermediate in the manufacturing of gastroprokinetic agents (e.g., analogs of Cisapride or Metoclopramide) and azo-pigment synthesis. Given the presence of a primary aniline moiety, this molecule triggers ICH M7 regulatory scrutiny as a Potential Genotoxic Impurity (PGI). This guide provides a self-validating LC-MS/MS workflow for researchers in pharmaceutical development.

Introduction & Regulatory Context

In drug development, the benzamide pharmacophore is ubiquitous, particularly in 5-HT₄ receptor agonists. The specific isomer 3-amino-4-methoxy-N-(propan-2-yl)benzamide (also known as 3-amino-4-methoxy-N-isopropylbenzamide) is chemically distinct due to its substitution pattern (3-amino, 4-methoxy) compared to the more common 4-amino-5-chloro-2-methoxy motif found in marketed drugs.

Why Monitor This Analyte?

  • Genotoxicity Risk: The free primary amine (aniline) at position 3 poses a risk of mutagenicity. Regulatory bodies (FDA/EMA) require sensitive monitoring (often <10 ppm) of such intermediates.

  • Process Control: It serves as a marker for regio-selectivity errors during the nitration/reduction steps of benzamide drug synthesis.

  • Stability Profiling: Under hydrolytic stress, the amide bond linking the isopropyl group is the primary degradation site.

Physicochemical Profile & MS Prediction

Before initiating MS analysis, understanding the physicochemical properties is essential for ionization source tuning and chromatographic retention prediction.

PropertyValueRelevance to MS Method
Formula C₁₁H₁₆N₂O₂Basis for isotope modeling.
Monoisotopic Mass 208.1212 DaExact mass for HRMS extraction window.
[M+H]⁺ 209.1285 m/zTarget precursor ion (ESI Positive).
LogP ~1.2 - 1.5Moderate hydrophobicity; suitable for C18 retention.
pKa (Basic) ~4.5 (Aniline)Requires acidic mobile phase (pH < 3) for full protonation.
pKa (Acidic) ~14 (Amide)Neutral in standard LC conditions.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in Water:Methanol (90:10 v/v) + 0.1% Formic Acid.

  • Matrix: For impurity profiling, spike the API (Active Pharmaceutical Ingredient) solution at 0.1% (w/w) level.

Liquid Chromatography (LC) Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity or equivalent).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Event
0.0 5 Initial equilibration
1.0 5 Isocratic hold (divert to waste if API is massive)
8.0 95 Linear ramp (elution of benzamide)
10.0 95 Wash

| 10.1 | 5 | Re-equilibration |

Mass Spectrometry (MS) Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C (High temp ensures efficient ionization of the amide).

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CID): Stepped 15–35 eV (To cover all fragment channels).

Results: Fragmentation Dynamics & Interpretation

The fragmentation of 3-amino-4-methoxy-N-(propan-2-yl)benzamide follows a specific pathway governed by the stability of the benzoyl cation.

Primary Fragmentation Pathway (MS/MS of m/z 209.1)
  • Loss of Propene (Neutral Loss - 42 Da):

    • Mechanism:[2] McLafferty-type rearrangement involving the isopropyl group.

    • Product Ion:m/z 167.08 (Primary amide: 3-amino-4-methoxybenzamide).

    • Observation: Often the base peak at lower collision energies (15-20 eV).

  • Loss of Isopropylamine (Neutral Loss - 59 Da):

    • Mechanism:[2] Inductive cleavage of the amide bond.

    • Product Ion:m/z 150.05 (Acylium ion: 3-amino-4-methoxybenzoyl cation).

    • Observation: This is the diagnostic quantifier ion . It confirms the benzamide core structure is intact while the N-alkyl group is lost.

  • Secondary Fragmentation (MS³ of m/z 150.05):

    • Transition: m/z 150 → m/z 122.06 .

    • Mechanism:[2] Loss of Carbon Monoxide (CO, 28 Da) from the acylium ion, resulting in a phenyl cation.

    • Relevance: Confirms the presence of a carbonyl group directly attached to the ring.

Differentiation from Isomers
  • Vs. 4-amino-2-methoxy isomer: The 3-amino-4-methoxy substitution pattern creates a specific "ortho effect" between the amine and methoxy groups that is absent in the 4-amino-2-methoxy isomer (where they are meta). This often results in a higher abundance of the [M-15]⁺ (methyl loss) ion in the 3-amino variant due to resonance stabilization.

Visualizations

Figure 1: Analytical Workflow

Caption: Step-by-step decision tree for identifying and quantifying the benzamide impurity in a drug substance matrix.

AnalyticalWorkflow Start Sample: API + Impurities Prep Prep: Dilute in MeOH/H2O + 0.1% Formic Acid Start->Prep LC LC Separation (C18, Gradient 5-95% B) Prep->LC MS_Full Full Scan MS (ESI+) Extract m/z 209.1285 LC->MS_Full Decision Peak Detected? MS_Full->Decision MS2 Targeted MS/MS (CID) Precursor: 209.1 Decision->MS2 Yes Report Report: Purity/Quantitation Decision->Report No (< LOD) Data Data Analysis: Check Ratio 167/150 MS2->Data Data->Report

Figure 2: Fragmentation Pathway (Mass Spec Tree)

Caption: Proposed ESI+ fragmentation mechanism for 3-amino-4-methoxy-N-(propan-2-yl)benzamide.

FragTree Parent Precursor Ion [M+H]+ m/z 209.13 Frag1 Primary Amide (Loss of Propene) m/z 167.08 Parent->Frag1 - C3H6 (42 Da) Frag2 Acylium Ion (Loss of Isopropylamine) m/z 150.05 Parent->Frag2 - C3H9N (59 Da) Frag3 Phenyl Cation (Loss of CO) m/z 122.06 Frag2->Frag3 - CO (28 Da) Frag4 Radical Cation (Loss of Methyl) m/z 107.04 Frag3->Frag4 - CH3 (15 Da)

References

  • ICH Guidelines. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1)). International Council for Harmonisation. Link

  • US Patent 5,559,216. (1996). Single-step process for the preparation of bis-(acetoacetylamino) benzene disazo pigments. (Lists 3-amino-4-methoxy-N-isopropylbenzamide as a key diazo component). Link

  • NIST Chemistry WebBook. Benzamide Mass Spectra Data. National Institute of Standards and Technology.[3] (General fragmentation patterns for benzamide derivatives). Link

  • Lee, M. S., & Kerns, E. H. (1999). LC/MS applications in drug development. Mass Spectrometry Reviews. (Foundational text on impurity profiling). Link

Sources

protocol for N-acylation of 3-amino-4-methoxybenzoic acid with isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Acylation of Isopropylamine with 3-Amino-4-Methoxybenzoic Acid

Part 1: Executive Summary & Strategic Analysis

The Challenge: The reaction of 3-amino-4-methoxybenzoic acid with isopropylamine presents a classic chemoselectivity challenge. The starting material is a zwitterionic anthranilic acid derivative containing two nucleophilic sites (the aromatic aniline


 and the carboxylic acid 

) and one electrophilic site (the carbonyl carbon, once activated).

The objective is to form an amide bond between the carboxylic acid and the external amine (isopropylamine) while preventing:

  • Self-Polymerization: The internal aniline attacking the activated carboxylate of another molecule.

  • N-Acylation of the Aniline: Reaction of the aniline with the coupling reagents.

The Solution: This protocol leverages nucleophilic differentiation . The aliphatic nitrogen of isopropylamine (


 for conjugate acid) is significantly more nucleophilic than the electron-rich but resonance-stabilized aniline nitrogen (

). By controlling stoichiometry, temperature, and the order of addition, we can achieve high chemoselectivity for the desired benzamide without protecting the aniline group.

Part 2: Chemical Mechanism & Logic

The reaction proceeds via the activation of the carboxylic acid using a uronium/guanidinium salt (HATU) or carbodiimide (EDC).

  • Activation: The carboxylate attacks the coupling reagent (HATU), forming a highly reactive O-7-azabenzotriazole active ester.

  • Chemoselective Attack: The isopropylamine, being a stronger base and better nucleophile, attacks the active ester orders of magnitude faster than the steric and electronic hindered aniline.

  • Termination: The formation of the stable amide bond releases the leaving group (HOAt).

Diagram 1: Reaction Scheme & Mechanism

ReactionScheme cluster_logic Kinetic Control SM1 3-Amino-4-methoxybenzoic acid (Zwitterionic/Neutral) Inter Active Ester (O-At Intermediate) SM1->Inter Activation Reagents HATU, DIPEA DMF, 0°C Reagents->Inter Product 3-Amino-N-isopropyl- 4-methoxybenzamide Inter->Product Fast Attack (k1) Side Side Product: Dimer/Oligomer Inter->Side Slow Attack (k2) (Aniline acting as Nu) Nu Isopropylamine (Strong Nucleophile) Nu->Product Logic k1 >> k2 Due to pKa diff (10.6 vs 4.5)

Caption: Kinetic control pathway. The aliphatic amine (isopropylamine) outcompetes the aromatic amine (aniline) for the active ester.

Part 3: Detailed Experimental Protocols

Method A: HATU-Mediated Direct Coupling (High Yield/High Value)

Recommended for medicinal chemistry scales (100 mg – 5 g) where purity is paramount.

Reagents:

  • Substrate: 3-Amino-4-methoxybenzoic acid (

    
     equiv)
    
  • Amine: Isopropylamine (

    
     equiv)
    
  • Coupling Agent: HATU (

    
     equiv)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (
    
    
    
    equiv)
  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (

    
    )
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 3-amino-4-methoxybenzoic acid and anhydrous DMF. Stir until fully dissolved.

  • Base Addition: Add DIPEA via syringe. The solution may darken slightly due to deprotonation.

  • Nucleophile Addition (Critical Step): Add Isopropylamine (

    
     equiv) before the coupling agent.
    
    • Why? Having the strong nucleophile present ensures that as soon as the active ester forms, it is trapped by the isopropylamine, minimizing the window for self-polymerization.

  • Cooling: Cool the reaction mixture to

    
     in an ice bath.
    
  • Activation & Coupling: Add HATU (

    
     equiv) in one portion.
    
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LC-MS or TLC (System: 5% MeOH in DCM). Reaction is typically complete within 2–4 hours.
    
  • Quench: Dilute with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).

  • Workup (Extraction):

    • Wash organic layer with sat.

      
        (
      
      
      
      ) to remove unreacted acid and HOAt byproducts.
    • Wash with Water (

      
      ) to remove DMF.
      
    • Wash with Brine (

      
      ).
      
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 0

    
     50%).
    
Method B: EDC/HOBt Coupling (Scale-Up Compatible)

Recommended for larger scales (>5 g) to reduce cost.

Reagents:

  • EDC

    
    HCl (
    
    
    
    equiv)
  • HOBt (

    
     equiv)
    
  • Solvent: DCM (Dichloromethane) or DMF if solubility is an issue.

Modifications: Follow the same order of addition as Method A. The reaction may require longer stirring (overnight). The workup must include a wash with 0.5 M HCl (carefully) to remove the urea byproduct and unreacted isopropylamine, provided the product does not precipitate or protonate irreversibly (the aniline is weak, so it will re-form the free base upon neutralization).

Part 4: Analytical Data & Quality Control

Expected Data Profile:

Analytical MethodExpected Signal/ObservationInterpretation
TLC Single spot,

(50% EtOAc/Hex)
More polar than starting ester; less polar than acid.
LC-MS

Product Mass (

, MW 208.26).
1H NMR (DMSO-d6)

ppm (d,

, Amide NH)
Doublet indicates coupling to isopropyl CH.
1H NMR

ppm (d,

, Isopropyl

)
Characteristic isopropyl doublet.
1H NMR

ppm (s,

,

)
Methoxy group integrity maintained.
1H NMR

ppm (br s,

,

)
Confirms aniline was not acylated.

Part 5: Workflow Visualization

Diagram 2: Experimental Workflow

Workflow Start Start: 3-Amino-4-methoxybenzoic acid Solubilize Dissolve in DMF Add DIPEA + Isopropylamine Start->Solubilize Cool Cool to 0°C Solubilize->Cool Activate Add HATU (1.1 eq) Cool->Activate React Stir 0°C -> RT (2-4 Hours) Activate->React Check LC-MS Check: Target m/z 209? React->Check Check->React No (Wait) Workup Dilute EtOAc Wash: NaHCO3, H2O, Brine Check->Workup Yes Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Final Pure Product 3-Amino-N-isopropyl-4-methoxybenzamide Purify->Final

Caption: Step-by-step workflow from solubilization to purification.

Part 6: Troubleshooting & Optimization

  • Issue: Low Yield due to Dimerization.

    • Diagnosis: LC-MS shows peaks at m/z ~330-350 (dimer).

    • Fix: Increase the equivalents of Isopropylamine to 1.5–2.0. This statistically favors the attack of the external amine. Alternatively, use Boc-protection of the aniline prior to coupling (Reaction with

      
      /Dioxane), then deprotect with TFA/DCM after coupling.
      
  • Issue: Poor Solubility.

    • Fix: 3-amino-4-methoxybenzoic acid can be stubborn. Ensure DMF is dry. Gentle heating (

      
      ) before adding the coupling agent can help dissolve the starting material, but cool back down before adding HATU.
      
  • Issue: Isopropylamine Volatility.

    • Fix: Isopropylamine boils at

      
      . Do not run this reaction at reflux. Keep the system closed or under a reflux condenser even at RT to prevent loss of the amine.
      

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

    • Foundational text on coupling reagents (H
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Review covering chemoselectivity and side reactions in amide synthesis.
  • PubChem. (n.d.).[1] 3-Amino-4-methoxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved February 15, 2026. Link

    • Source for physicochemical properties and safety d
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link

    • Reference for scale-up consider

Sources

Application Note: 3-Amino-4-methoxy-N-(propan-2-yl)benzamide as a Privileged Scaffold in Fragment-Based Drug Discovery

[1]

Executive Summary

3-amino-4-methoxy-N-(propan-2-yl)benzamide (also referred to as N-isopropyl-3-amino-4-methoxybenzamide) represents a critical "privileged structure" in medicinal chemistry.[1] Structurally derived from the classic PARP inhibitor 3-aminobenzamide (3-AB) , this molecule integrates a lipophilic isopropyl moiety and an electron-donating methoxy group into the benzamide core.[1]

This Application Note details its utility in two primary domains:

  • PARP Inhibition Studies: Acting as a nicotinamide mimic for Poly(ADP-ribose) polymerase (PARP) drug design.[1][2]

  • Fragment-Based Drug Discovery (FBDD): Serving as a "Rule of 3" compliant fragment for exploring GPCR and enzyme pockets.[1]

Chemical Profile & Pharmacophore Analysis[1][3]

Physicochemical Properties

This molecule is an ideal fragment for screening libraries due to its compliance with Astex "Rule of 3" for fragments (MW < 300, cLogP < 3).[1]

PropertyValuebiological Significance
Molecular Weight 208.26 g/mol Ideal for FBDD; allows room for "growing" the molecule.[1]
cLogP ~1.5 - 1.8Moderate lipophilicity ensures good membrane permeability.[1]
H-Bond Donors 2 (Amide NH, Aniline NH2)Critical for active site anchoring (e.g., Glu988 in PARP-1).[1]
H-Bond Acceptors 3 (Amide O, Methoxy O, Aniline N)Facilitates water-mediated bridging in protein pockets.[1]
PSA (Polar Surface Area) ~65 ŲWell within the range for oral bioavailability.
Structural Logic & Causality[1]
  • The Benzamide Core: Mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes.[2] The amide oxygen and nitrogen form essential hydrogen bonds with the backbone of the target protein (typically Gly863 and Ser904 in PARP-1).

  • 3-Amino Group: Provides a crucial hydrogen bond donor capability, enhancing affinity compared to unsubstituted benzamides.[1]

  • 4-Methoxy Group: An electron-donating group (EDG) that increases the electron density of the aromatic ring, potentially strengthening pi-stacking interactions (e.g., with Tyr1224).[1]

  • N-Isopropyl Group: Introduces steric bulk and lipophilicity, probing the "hydrophobic cleft" often found adjacent to the catalytic sites of enzymes or GPCRs.[1]

Experimental Protocols

Protocol A: High-Yield Synthesis of 3-amino-4-methoxy-N-(propan-2-yl)benzamide

Objective: To synthesize high-purity material for biological assay validation. Mechanism: Amide coupling using HATU to prevent racemization (though not applicable here) and ensure high yield, followed by catalytic hydrogenation if starting from the nitro-precursor.[1]

Reagents:

  • 3-Amino-4-methoxybenzoic acid (CAS: 2845-83-2)[1]

  • Isopropylamine (CAS: 75-31-0)[1]

  • HATU (Coupling Agent)[1]

  • DIPEA (Base)[1]

  • DMF (Solvent)[1]

Step-by-Step Methodology:

  • Activation: Dissolve 3-amino-4-methoxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir at 0°C for 10 minutes.

  • Coupling: Add HATU (1.2 eq) to the mixture. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Dropwise add Isopropylamine (1.5 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Monitoring: Monitor by LC-MS (Target Mass: [M+H]+ = 209.1).

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (3x) and Brine (1x). Dry over Na2SO4.[1]

  • Purification: Flash column chromatography (Hexane:EtOAc gradient). The product typically elutes at 40-60% EtOAc.[1]

Protocol B: PARP-1 Inhibition Assay (Colorimetric)

Objective: To determine the IC50 of the synthesized compound against PARP-1, validating its potential as a fragment hit.[1]

Materials:

  • Recombinant Human PARP-1 Enzyme[1]

  • Biotinylated NAD+[1]

  • Histone-coated 96-well strip plates[1]

  • Streptavidin-HRP conjugate[1]

  • TMB Substrate[1]

Workflow:

  • Preparation: Dilute the test compound (3-amino-4-methoxy-N-(propan-2-yl)benzamide) in Assay Buffer to concentrations ranging from 0.1 µM to 100 µM.[1]

  • Enzyme Addition: Add 20 µL of PARP-1 enzyme (0.5 U/well) to the Histone-coated plate.

  • Inhibitor Incubation: Add 10 µL of the test compound. Incubate for 15 mins at RT.

    • Scientific Logic:[1][3][4][5][6][7][8][9][10] Pre-incubation allows the inhibitor to occupy the nicotinamide pocket before competition with NAD+ begins.

  • Reaction Start: Add 20 µL of Biotinylated NAD+ cocktail. Incubate for 60 mins at RT.[1]

  • Detection: Wash plate 3x with PBS-T. Add Streptavidin-HRP (1:1000).[1] Incubate 30 mins. Add TMB and measure Absorbance at 450 nm.[1]

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Visualization: Mechanism of Action & Workflow[11][12]

The following diagram illustrates the structural displacement mechanism where the benzamide scaffold competes with NAD+ for the PARP active site, leading to synthetic lethality in BRCA-deficient cells.

PARP_MechanismNADNative Substrate(NAD+)PARP_ActivePARP-1 Active Site(Nicotinamide Pocket)NAD->PARP_Active BindsScaffold3-amino-4-methoxy-N-(propan-2-yl)benzamideScaffold->PARP_Active Competes(Ki < 10µM)DNA_RepairDNA SSB Repair(BER Pathway)Scaffold->DNA_Repair BlocksTrappingPARP Trappingon DNAScaffold->Trapping InducesPARP_Active->DNA_Repair Native ActivityCell_DeathSynthetic Lethality(In BRCA-/- Cells)Trapping->Cell_Death ReplicationFork Collapse

Caption: Competitive inhibition mechanism of the benzamide scaffold at the PARP-1 active site, leading to replication fork collapse.[1]

Metabolic Stability & Toxicology Assessment

When using this molecule as a lead compound, researchers must account for specific metabolic liabilities.

Metabolic Soft Spots[1]
  • O-Demethylation (CYP2D6): The 4-methoxy group is a prime target for CYP2D6-mediated O-demethylation, yielding a phenol metabolite.[1] This can lead to rapid clearance.[1]

    • Mitigation Strategy: Replace -OCH3 with -OCF3 or -Cl in subsequent SAR rounds if half-life is too short.[1]

  • Amide Hydrolysis: While the isopropyl amide is sterically hindered (good for stability), high concentrations of amidases in rodent plasma may cleave the amide bond.

  • N-Acetylation: The 3-amino group is susceptible to N-acetyltransferase (NAT2), potentially altering the binding mode.[1]

Recommended Stability Assay

Microsomal Stability Protocol:

  • Incubate 1 µM of compound with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM).[1]

  • Sample at t=0, 15, 30, and 60 mins.

  • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analyze by LC-MS/MS (MRM mode).[1]

  • Pass Criteria: Intrinsic Clearance (CLint) < 20 µL/min/mg protein for a fragment hit.[1]

References

  • Rouleau, M., et al. (2010).[1] "PARP inhibition: PARP1 and beyond." Nature Reviews Cancer, 10(4), 293-301.[1] Link[1]

  • Ferraris, D. V. (2010).[1] "Evolution of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. From the benzamide pharmacophore to clinical candidates."[11] Journal of Medicinal Chemistry, 53(12), 4561-4584.[1] Link[1]

  • Virk, H. S., et al. (2021).[1] "Azaadamantane benzamide 5-HT4 agonists: Gastrointestinal prokinetic SC-54750."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Curtin, N. J., & Szabo, C. (2013).[1] "Therapeutic applications of PARP inhibitors: anticancer therapy and beyond." Molecular Aspects of Medicine, 34(6), 1217-1256.[1] Link

  • PubChem Compound Summary. "3-Amino-4-methoxybenzamide." National Center for Biotechnology Information.[1] Link[1]

Application Notes and Protocols for Developing Assays with N-substituted Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of N-substituted Benzamides in Drug Discovery

N-substituted benzamides represent a privileged scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents with a broad spectrum of biological activities. These compounds have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.[1] Their therapeutic potential often stems from their ability to specifically interact with and modulate the activity of key enzymes and signaling pathways implicated in disease pathogenesis.

A significant area of research has focused on N-substituted benzamides as potent inhibitors of histone deacetylases (HDACs) and poly (ADP-ribose) polymerases (PARPs).[2][3] By targeting these enzymes, these derivatives can influence gene expression, DNA repair, and cell cycle progression, making them valuable tools in oncology and beyond. Additionally, N-substituted benzamides have been shown to modulate signaling pathways such as NF-κB and STAT3, further highlighting their multifaceted pharmacological profiles.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for developing robust and reliable assays to characterize N-substituted benzamide derivatives. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the generation of high-quality, reproducible data.

Understanding the Mechanism: Key Signaling Pathways

A thorough understanding of the signaling pathways modulated by N-substituted benzamides is crucial for designing relevant and informative assays. As many of these derivatives function as HDAC inhibitors, their primary mechanism involves the alteration of chromatin structure and gene expression.

HDAC_Pathway

By inhibiting HDACs, these compounds prevent the removal of acetyl groups from histones, leading to a more relaxed chromatin structure that allows for gene transcription. This can result in the expression of tumor suppressor genes and other proteins that inhibit cancer cell growth and survival.

Core Assays for Characterizing N-substituted Benzamide Derivatives

The following section details three fundamental assay types for the comprehensive evaluation of N-substituted benzamide derivatives: a cell-based HDAC activity assay, a fluorescence polarization assay for target binding, and the Cellular Thermal Shift Assay (CETSA) for target engagement.

Cell-Based Histone Deacetylase (HDAC) Activity Assay

This assay is designed to measure the ability of N-substituted benzamide derivatives to inhibit the activity of HDAC enzymes within a cellular context. This provides a more physiologically relevant assessment compared to biochemical assays using purified enzymes.[4]

Principle: The assay utilizes a cell-permeable substrate that is deacetylated by intracellular HDACs. The deacetylated product is then cleaved by a developer reagent to produce a fluorescent signal that is proportional to HDAC activity. The presence of an HDAC inhibitor, such as an N-substituted benzamide, will reduce the deacetylation of the substrate, resulting in a decrease in the fluorescent signal.

Experimental Workflow:

HDAC_Assay_Workflow A 1. Cell Seeding (e.g., HeLa, HCT116) B 2. Compound Treatment (N-substituted benzamides) A->B C 3. Substrate Addition (Cell-permeable HDAC substrate) B->C D 4. Incubation C->D E 5. Lysis & Developer Addition D->E F 6. Fluorescence Reading (Ex/Em appropriate for fluorophore) E->F G 7. Data Analysis (IC50 determination) F->G

Detailed Protocol:

  • Cell Seeding:

    • Seed cells (e.g., HeLa or HCT116) in a 96-well or 384-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the assay.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of the N-substituted benzamide derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to create a dose-response curve. It is crucial to maintain a consistent final DMSO concentration across all wells to avoid solvent-induced artifacts.

  • Compound Treatment:

    • Remove the culture medium from the cells and replace it with fresh medium containing the various concentrations of the N-substituted benzamide derivatives.

    • Include a vehicle control (DMSO) and a positive control (a known HDAC inhibitor like Trichostatin A).

    • Incubate the cells with the compounds for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake and target engagement.

  • Assay Procedure:

    • Add the cell-permeable HDAC substrate to each well and incubate for a time recommended by the manufacturer (typically 30-60 minutes) at 37°C.

    • Add the developer reagent, which contains a lysis buffer and the enzyme that cleaves the deacetylated substrate.

    • Incubate for 15-20 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the data to the vehicle control (100% activity) and a control with a saturating concentration of a potent HDAC inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTarget Cell LineIC50 (µM)
Benzamide AHCT1160.25
Benzamide BHCT1161.5
Benzamide CHeLa0.8
Trichostatin AHCT1160.05
Fluorescence Polarization (FP) Assay for Target Binding

This biochemical assay is a powerful tool for quantifying the binding affinity of N-substituted benzamide derivatives to their purified protein target (e.g., a specific HDAC isoform).[5]

Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer) that binds to the target protein. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger protein, the rotational motion of the tracer is slowed, leading to an increase in fluorescence polarization. An unlabeled N-substituted benzamide derivative that competes for the same binding site will displace the tracer, causing a decrease in polarization.[5]

Experimental Workflow:

FP_Assay_Workflow A 1. Reagent Preparation (Purified Protein, Fluorescent Tracer, N-substituted Benzamide) B 2. Assay Plate Setup (Controls & Compound Dilutions) A->B C 3. Incubation (Allow for binding equilibrium) B->C D 4. FP Measurement (Polarized light excitation & emission) C->D E 5. Data Analysis (Determine Kd or Ki) D->E

Detailed Protocol:

  • Reagent Preparation:

    • Purify the target protein to a high degree of homogeneity.

    • Synthesize or purchase a fluorescently labeled tracer that is known to bind to the target protein. The tracer should be a small molecule to maximize the change in polarization upon binding.

    • Prepare a stock solution of the N-substituted benzamide derivative in a suitable solvent.

  • Assay Optimization:

    • Determine the optimal concentration of the tracer and target protein. This is typically done by titrating the protein against a fixed concentration of the tracer to generate a saturation binding curve. The protein concentration used in the competition assay should be at or below the Kd of the tracer-protein interaction.

  • Competition Assay:

    • In a suitable microplate (e.g., 384-well black plate), add the assay buffer, the optimized concentrations of the target protein and fluorescent tracer.

    • Add serial dilutions of the N-substituted benzamide derivative.

    • Include controls for no protein (minimum polarization) and no competitor (maximum polarization).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a microplate reader equipped with polarizing filters.

    • Calculate the anisotropy or millipolarization (mP) values.

    • Plot the mP values against the logarithm of the competitor concentration.

    • Fit the data to a suitable binding model to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd and concentration.

Data Presentation:

CompoundTarget ProteinKi (nM)
Benzamide AHDAC150
Benzamide BHDAC1250
Benzamide CHDAC3120
Known InhibitorHDAC115
Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method that allows for the direct assessment of a compound's engagement with its target protein within intact cells or even tissues.[6][7][8] This provides invaluable information on whether the N-substituted benzamide derivative reaches and binds to its intended intracellular target.[7]

Principle: The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[6] When a protein is heated, it denatures and aggregates. However, if a ligand, such as an N-substituted benzamide, is bound to the protein, it can increase the protein's thermal stability, causing it to denature at a higher temperature. The amount of soluble protein remaining after a heat challenge is then quantified, typically by Western blotting or mass spectrometry.[6][8]

Experimental Workflow:

CETSA_Workflow A 1. Cell Treatment (N-substituted benzamide) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble & Aggregated Fractions C->D E 5. Protein Quantification (e.g., Western Blot) D->E F 6. Data Analysis (Melt Curve & Thermal Shift) E->F

Detailed Protocol:

  • Cell Treatment:

    • Culture cells to a high density and treat them with the N-substituted benzamide derivative or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler. This creates a "melt curve."

    • Alternatively, for an isothermal dose-response experiment, heat all samples at a single, optimized temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of the target protein in each sample by Western blotting using a specific antibody. An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For a melt curve, plot the normalized amount of soluble target protein against the temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

    • For an isothermal dose-response experiment, plot the amount of soluble protein against the compound concentration to determine the EC50 of target engagement.

Troubleshooting and Considerations

Cell-Based HDAC Assays:

  • High Background: Ensure complete removal of medium before adding reagents. Test for autofluorescence of the benzamide derivatives.

  • Low Signal: Optimize cell number and incubation times. Ensure the substrate is appropriate for the HDAC isoforms expressed in the chosen cell line.

Fluorescence Polarization Assays:

  • Low Polarization Window: The fluorescent tracer may be too large, or the protein concentration may be too low.

  • Compound Interference: Some N-substituted benzamides may be fluorescent themselves, interfering with the assay. Run appropriate controls to check for this.

CETSA:

  • No Thermal Shift: The compound may not be cell-permeable, may not bind with sufficient affinity to stabilize the protein, or the chosen temperature range may be inappropriate.

  • Variability: Ensure consistent heating and cooling of samples. Precise and careful handling of the soluble fraction is critical.

Conclusion

The assays detailed in this guide provide a robust framework for the comprehensive characterization of N-substituted benzamide derivatives. By employing a combination of cell-based functional assays, biochemical binding assays, and direct target engagement studies, researchers can gain a deep understanding of the mechanism of action of these versatile compounds. The insights gained from these assays are critical for lead optimization and the successful development of novel therapeutics.

References

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2016). SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. (2020). ChemMedChem. [Link]

  • Structure-based discovery of selective histone deacetylase (HDAC) 3 and 4 inhibitors. (2022). bioRxiv. [Link]

  • Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. (2022). bioRxiv. [Link]

  • Example Pathview graphs: (a) Graphviz view on a canonical signaling... (n.d.). ResearchGate. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry. [Link]

  • Simple Graph - GraphViz Examples and Tutorial. (n.d.). cs.cmu.edu. [Link]

  • CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. (2017). Scientific Reports. [Link]

  • Analysis of fluorescence polarization competition assays with affinimeter. (2018). AFFINImeter. [Link]

  • CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. (2025). ResearchGate. [Link]

  • Molecular Pathway Figure Generator. (2023). Reddit. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). Molecules. [Link]

  • Development and Application of Fluorescence Polarization Assays in Drug Discovery. (2025). ResearchGate. [Link]

  • HowTo layout a pathway. (2014). dotsrc.org. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2019). Expert Opinion on Drug Discovery. [Link]

  • Current Advances in CETSA. (2022). Frontiers in Pharmacology. [Link]

  • A Fluorescence Assay for Rapid Detection of Ligand Binding Affinity to HIV-1 gp41. (2005). Journal of Virological Methods. [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Fluorescence polarization-based assays for detecting compounds binding to inactive JNK3 and p38α MAP kinase. (2013). ResearchGate. [Link]

  • In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method. (2024). International Journal of Molecular Sciences. [Link]

  • High Throughput Screening Procedures. (n.d.). Combinatorial Chemistry. [Link]

  • Improved Selective Class I HDAC and Novel Selective HDAC3 Inhibitors: Beyond Hydroxamic Acids and Benzamides. (2019). ACS Medicinal Chemistry Letters. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). LinkedIn. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-amino-4-methoxy-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-AMB-ISO-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are dealing with 3-amino-4-methoxy-N-(propan-2-yl)benzamide . This molecule presents a classic "amphiphilic aniline" purification challenge. It contains a basic primary amine (aniline), a neutral amide backbone, and a lipophilic isopropyl tail.

The Core Challenge: The primary amine makes the compound prone to oxidation (turning pink/brown) and causes severe "tailing" (streaking) on standard silica gel chromatography due to hydrogen bonding with silanol groups.

The Solution: We prioritize Acid-Base Extraction as the primary purification vector because it exploits the specific


 of the aniline nitrogen (~3.5–4.5), allowing for a chemical filter that physical methods (like silica) cannot match in efficiency.

Part 1: The Triage Protocol (Start Here)

Before committing to a method, diagnose your crude mixture.[1] Do not waste silica on a mixture that can be cleaned with a simple pH wash.

PurificationTriage Start START: Analyze Crude HPLC/TLC IsSolid Is the crude a solid or oil? Start->IsSolid ImpurityType Main Impurity Type? IsSolid->ImpurityType Solid/Semi-solid AcidBase METHOD A: Acid-Base Extraction (Best for removing non-basics) IsSolid->AcidBase Oil/Tar ImpurityType->AcidBase Starting Material (Non-basic) Recryst METHOD B: Recrystallization (Best for isomers/salts) ImpurityType->Recryst Minor (<10%) Color/Salts Column METHOD C: Amine-Modified Silica (For complex mixtures) ImpurityType->Column Regioisomers or Polar byproducts

Figure 1: Purification Decision Matrix. Select your pathway based on the physical state and impurity profile of your crude material.

Part 2: Method A - Acid-Base Extraction (The Workhorse)

Context: This is the most robust method for this molecule. The aniline nitrogen can be protonated by dilute HCl, moving the product into the aqueous phase while non-basic impurities (like unreacted esters or neutral coupling byproducts) remain in the organic phase.

The Protocol
  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Tip: EtOAc is preferred for safety, but DCM solubilizes the free base better.

  • Acid Wash (The Trap): Extract the organic layer with 1.0 M HCl (3x).

    • Mechanism:[1][2] The 3-amino group protonates (

      
      ), becoming water-soluble.
      
    • Checkpoint: Check the organic layer by TLC.[3][4] Your product should be gone (moved to water). If it remains, the acid was too weak or the volume too low.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (1x).

    • Purpose: Removes trapped non-basic impurities. Discard this organic layer.

  • Basification (The Release): Cool the aqueous layer to 0°C. Slowly add 2.0 M NaOH or Sat.

    
      until pH > 10.
    
    • Observation: The product should precipitate as a white/off-white solid or oil out.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    
Troubleshooting Method A
SymptomProbable CauseCorrective Action
Emulsion formation Amphiphilic nature of the molecule (amide + isopropyl).Add Brine (saturated NaCl) to the aqueous layer. Filter the biphasic mixture through a Celite pad to break surface tension.
Product stays in water The salt is highly soluble, or pH is not basic enough.Ensure pH > 10. Saturate the aqueous layer with solid NaCl ("Salting out") before the final extraction.
Product is colored (Pink) Aniline oxidation.Add a pinch of Sodium Dithionite (

) to the aqueous basification step to reduce oxidized quinoid species.

Part 3: Method B - Recrystallization (The Polisher)

Context: If Method A yields a solid that is 90-95% pure but slightly colored, use recrystallization. The isopropyl group adds lipophilicity, making Ethanol/Water or EtOAc/Heptane ideal systems.

The Protocol
  • Solvent Selection:

    • System 1 (Preferred): Ethanol (95%) + Water.

    • System 2: Ethyl Acetate + Heptane (Antisolvent).[1]

  • Dissolution: Suspend the solid in the minimum amount of hot solvent (e.g., boiling EtOAc).

    • Critical: If the solution is dark, add Activated Carbon , boil for 2 mins, and filter hot.

  • Crystallization:

    • Remove from heat.[1][3]

    • (If using System 2) Add Heptane dropwise until a faint permanent cloudiness appears.

    • Allow to cool to room temperature slowly (wrap flask in foil/towel to slow cooling).

    • Chill in an ice bath for 1 hour.

  • Collection: Filter the crystals and wash with cold antisolvent (e.g., cold Heptane).

Troubleshooting Method B
SymptomProbable CauseCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Temperature dropped too fast or solvent is too non-polar.Re-heat to dissolve.[1][3] Add a "seed crystal" of pure product. Scratch the glass wall with a spatula. Cool much slower.
Low Recovery Product is too soluble in the mother liquor.Concentrate the mother liquor to half volume and repeat. Or, cool to -20°C.

Part 4: Method C - Flash Chromatography (The Fixer)

Context: Use this only if the product is impure and does not crystallize. Warning: Amines interact with the acidic silanols (


) on silica gel, causing broad, tailing peaks that ruin separation.
The Protocol
  • Stationary Phase Preparation:

    • Option 1 (Pre-treatment): Slurry silica in Hexane containing 1% Triethylamine (TEA) .

    • Option 2 (Mobile Phase Additive): Add 1%

      
        (aqueous ammonia) or TEA to the Methanol portion of your eluent.
      
  • Eluent System:

    • Non-Polar: DCM : Methanol (95:5 to 90:10).

    • Note: Pure DCM often moves this molecule too slowly. Methanol is required to break the H-bonds.

  • Loading: Load as a liquid (dissolved in DCM) or dry-load on Celite if solubility is poor.

ChromatographyLogic Silica Standard Silica Surface (Acidic Si-OH) Amine Product Amine (Basic -NH2) Silica->Amine Strong H-Bonding (Causes Tailing) TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Blocks Active Sites TEA->Amine Allows Free Elution

Figure 2: Mechanism of Amine Tailing. TEA blocks acidic silanol sites, allowing the target amine to elute as a sharp band.

Part 5: Frequently Asked Questions (FAQs)

Q1: My product turned brown after drying in the oven. What happened? A: Anilines are sensitive to air oxidation, especially when hot.

  • Fix: Dry your product in a vacuum oven at

    
    . Store under nitrogen or argon. If it is already brown, perform a quick filtration through a short plug of silica or recrystallize with activated charcoal.
    

Q2: Can I use HPLC to purify this? A: Yes, but you must use a basic buffer.

  • Condition: Use a C18 column.[5] Mobile phase: Water (with 0.1% Ammonium Hydroxide or Ammonium Bicarbonate) / Acetonitrile. Do not use Formic Acid/TFA, or you will purify the salt form, which may be hygroscopic.

Q3: The NMR shows a split peak for the isopropyl group. Is it impure? A: Not necessarily. Amides exhibit "rotamers" due to restricted rotation around the C-N bond.

  • Test: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into a single sharp signal, it is a rotamer effect, not an impurity.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 .

  • Reich, H. J. "Chromatography of Amines." University of Wisconsin-Madison Organic Chemistry Data.
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic explanation of aniline basicity and amide resonance).

Sources

Technical Support Center: Optimizing the Synthesis of 3-amino-4-methoxy-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-amino-4-methoxy-N-(propan-2-yl)benzamide. This guide is designed for researchers, chemists, and professionals in drug development to navigate the common challenges and optimize the yield and purity of this important benzamide derivative. Here, we address frequently encountered issues with in-depth scientific explanations and provide actionable, field-tested protocols.

Troubleshooting Guide: Enhancing Yield and Purity

This section is dedicated to resolving specific experimental hurdles you may face during the synthesis.

Q1: My yield of 3-amino-4-methoxy-N-(propan-2-yl)benzamide is consistently low. What are the likely causes and how can I improve it?

Low yields in this synthesis can often be traced back to several key factors, primarily related to the amidation step, which is the formation of the amide bond between 3-amino-4-methoxybenzoic acid and isopropylamine.

Potential Causes & Solutions:

  • Incomplete Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable without an activating agent.

    • Expert Insight: The carboxylic acid must first be converted into a more reactive species, such as an acyl chloride or an activated ester. Incomplete activation is a common culprit for low yields.

    • Recommended Protocol: A robust method is the conversion of 3-amino-4-methoxybenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[1] This is a widely used and effective method for activating carboxylic acids for amidation.[1]

  • Side Reactions: The presence of the amino group on the benzoic acid can lead to undesired side reactions, such as polymerization or reaction with the activating agent.

    • Expert Insight: Protecting the amino group is a crucial step to prevent these side reactions. However, this adds extra steps to the synthesis (protection and deprotection). A more direct approach is to carefully control the reaction conditions.

    • Optimization Strategy: Adding the activating agent (e.g., thionyl chloride) slowly at a low temperature (e.g., 0 °C) can help minimize side reactions.

  • Hydrolysis of the Acyl Chloride Intermediate: Acyl chlorides are highly reactive and susceptible to hydrolysis back to the carboxylic acid if moisture is present.[2]

    • Expert Insight: Rigorous exclusion of water is critical for high yields.

    • Practical Steps:

      • Ensure all glassware is thoroughly dried in an oven before use.

      • Use anhydrous solvents.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Product Loss During Workup: Significant amounts of the desired product can be lost during the extraction and purification steps.

    • Expert Insight: The basicity of the amino group and the acidity of the amide N-H can make the product's solubility pH-dependent.

    • Optimization Strategy: Carefully adjust the pH of the aqueous layer during extraction to ensure the product remains in the organic phase. Washing with a saturated sodium bicarbonate solution can help neutralize any remaining acid, but excessive basic conditions should be avoided.

Q2: I am observing significant impurity peaks in my crude product's analytical data (e.g., NMR, LC-MS). What are these impurities and how can I prevent their formation?

The formation of impurities is a common challenge in multi-step organic syntheses. Understanding their origin is key to their prevention.

Common Impurities and Mitigation Strategies:

ImpurityPotential SourcePrevention Strategy
Unreacted 3-amino-4-methoxybenzoic acid Incomplete activation of the carboxylic acid or insufficient reaction time.Ensure complete conversion to the acyl chloride before adding isopropylamine. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Diacylation Product (N-acylated product) The amino group of the product reacts with another molecule of the acyl chloride.Add the acyl chloride solution slowly to a solution of isopropylamine. Using a slight excess of isopropylamine can also help minimize this side reaction.
Polymeric byproducts The amino group of one molecule of the starting material reacts with the activated carboxyl group of another.This is more likely if the activation is not well-controlled. Slow addition of the activating agent at low temperatures is crucial.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis of 3-amino-4-methoxy-N-(propan-2-yl)benzamide.

Q1: What are the most effective synthetic routes for preparing 3-amino-4-methoxy-N-(propan-2-yl)benzamide?

The most common and reliable method involves a two-step process:

  • Activation of the Carboxylic Acid: 3-amino-4-methoxybenzoic acid is converted to a more reactive derivative.[3][4][5] The most common method is the formation of an acyl chloride using reagents like thionyl chloride or oxalyl chloride.[1][6][7]

  • Amidation: The activated carboxylic acid derivative is then reacted with isopropylamine to form the desired amide.

An alternative route involves direct coupling of the carboxylic acid and the amine using amide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] While this method avoids the harsh conditions of acyl chloride formation, it can be more expensive and may require more complex purification to remove the coupling agent byproducts.

Q2: What are the critical safety precautions to consider during this synthesis?
  • Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive, toxic, and react violently with water to release toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Isopropylamine: This is a flammable and volatile liquid. It is also corrosive and can cause severe skin and eye irritation. Handle it in a fume hood and away from ignition sources.

  • Solvents: Many organic solvents used in this synthesis (e.g., dichloromethane, diethyl ether) are flammable and/or toxic. Ensure proper ventilation and avoid open flames.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-4-methoxy-N-(propan-2-yl)benzamide via Acyl Chloride Intermediate

This protocol provides a detailed, step-by-step methodology for the synthesis.

Step 1: Formation of 3-amino-4-methoxybenzoyl chloride

  • To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 3-amino-4-methoxybenzoic acid (1 eq.).

  • Add anhydrous dichloromethane (DCM) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until the reaction is complete (monitor by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride can be used directly in the next step.

Step 2: Amidation with Isopropylamine

  • Dissolve the crude 3-amino-4-methoxybenzoyl chloride in anhydrous DCM in a separate dry flask under an inert atmosphere.

  • In another flask, dissolve isopropylamine (1.5 eq.) and triethylamine (1.5 eq., as a base to neutralize the HCl byproduct) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride solution dropwise to the stirred amine solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagram outlines the key steps and decision points.

SynthesisWorkflow cluster_activation Step 1: Carboxylic Acid Activation cluster_amidation Step 2: Amidation cluster_workup Step 3: Workup & Purification start 3-amino-4-methoxybenzoic acid activation React with Thionyl Chloride in Anhydrous DCM start->activation acyl_chloride 3-amino-4-methoxybenzoyl chloride activation->acyl_chloride reaction Combine at 0 °C, then warm to RT acyl_chloride->reaction amine Isopropylamine & Triethylamine in Anhydrous DCM amine->reaction crude_product Crude Product workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) crude_product->workup purification Purification (Recrystallization or Chromatography) workup->purification final_product Pure 3-amino-4-methoxy-N-(propan-2-yl)benzamide purification->final_product

Caption: General workflow for the synthesis of 3-amino-4-methoxy-N-(propan-2-yl)benzamide.

Troubleshooting Low Yields: A Decision Tree

When faced with low yields, this decision tree can help you systematically identify and address the root cause.

Troubleshooting cluster_sm Starting Material Issues cluster_rxn Reaction Condition Issues cluster_workup_purification Workup & Purification Issues start Low Yield Observed check_starting_material Check Purity of Starting Materials start->check_starting_material check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_workup Analyze Workup & Purification start->check_workup impure_acid Impure Benzoic Acid? check_starting_material->impure_acid Purity? wet_solvents Wet Solvents/Reagents? check_starting_material->wet_solvents Anhydrous? incomplete_activation Incomplete Activation? check_reaction_conditions->incomplete_activation Activation? side_reactions Evidence of Side Reactions? check_reaction_conditions->side_reactions Byproducts? emulsion Emulsion during Extraction? check_workup->emulsion Extraction? loss_on_column Product Loss during Chromatography? check_workup->loss_on_column Purification? Purify Starting Material Purify Starting Material impure_acid->Purify Starting Material Use Freshly Dried Solvents Use Freshly Dried Solvents wet_solvents->Use Freshly Dried Solvents Increase Reaction Time/Temperature for Activation Increase Reaction Time/Temperature for Activation incomplete_activation->Increase Reaction Time/Temperature for Activation Slow Reagent Addition at Low Temperature Slow Reagent Addition at Low Temperature side_reactions->Slow Reagent Addition at Low Temperature Break Emulsion (e.g., add brine) Break Emulsion (e.g., add brine) emulsion->Break Emulsion (e.g., add brine) Optimize Chromatography Conditions (Solvent System, Silica) Optimize Chromatography Conditions (Solvent System, Silica) loss_on_column->Optimize Chromatography Conditions (Solvent System, Silica)

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • Benchchem. (2025, December). How to overcome common problems in Benzamide synthesis?
  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Patsnap. (2017, August 29). A kind of preparation method of 3-amino-4-methoxybenzanilide.
  • Google Patents. (n.d.). CN105753731B - A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
  • Sigma-Aldrich. (n.d.). 3-Amino-4-methoxybenzoic acid | 2840-26-8.
  • PubChem. (n.d.). 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823.
  • Thermo Scientific Chemicals. (n.d.). 3-Amino-4-methoxybenzoic acid, 98+% 5 g | Buy Online.

Sources

Technical Support Center: 3-Amino-4-methoxy-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Online | Ticket ID: #AMB-ISO-STAB Subject: Stability & Degradation Troubleshooting Guide[1]

Executive Summary

You are likely working with 3-amino-4-methoxy-N-(propan-2-yl)benzamide (also known as N-isopropyl-3-amino-4-methoxybenzamide) as a key intermediate in the synthesis of gastroprokinetic agents (e.g., 5-HT4 agonists similar to Cisapride/Prucalopride scaffolds).[1]

This molecule presents a "perfect storm" of stability challenges due to its electron-rich aniline core .[1] The para-methoxy group activates the benzene ring, making the meta-amino group highly susceptible to oxidative radical formation. While the N-isopropyl amide bond is sterically hindered and relatively robust, the aniline moiety acts as the primary failure point during storage and solution-phase handling.

This guide addresses the three most common failure modes: Oxidative Discoloration , Hydrolytic Cleavage , and Photolytic Degradation .

Module 1: Oxidative Instability (The "Pink/Brown" Solution)

Symptom: Your white/off-white solid turns pink, brown, or black in solution or upon prolonged air exposure. Root Cause: Auto-oxidation of the aniline nitrogen.

The Mechanism

The electron-donating methoxy group at the 4-position increases the electron density of the aromatic ring, lowering the oxidation potential of the 3-amino group. In the presence of atmospheric oxygen and trace metals, the aniline undergoes single-electron transfer (SET) to form a radical cation. This cascades into the formation of quinone imines and azo-dimers, which are highly colored (chromophores) even at trace (<0.1%) levels.

OxidationPathway cluster_0 Initiation cluster_1 Propagation (Color Generation) Start Parent Molecule (Colorless) Radical Anilino Radical Cation Start->Radical O2 / Light / Trace Metal Quinone Quinone Imine Intermediate Radical->Quinone -e-, -H+ Polymer Azo-Dimers & Polymers (Brown/Black) Quinone->Polymer Coupling

Figure 1: Oxidative degradation pathway of electron-rich anilines leading to colored impurities.[1]

Troubleshooting Protocol: Inert Handling

Goal: Prevent radical initiation.

  • Solvent Degassing (Critical):

    • Do not just sonicate. Sparging is required.

    • Step 1: Place solvent (e.g., MeOH, ACN) in a vessel with a sub-surface gas dispersion tube.

    • Step 2: Sparge with High-Purity Argon (heavier than air, blankets the surface) for 15 minutes per liter.

    • Step 3: Maintain a positive pressure of Argon during dissolution.

  • Add Antioxidants (Optional but Recommended):

    • If the application allows (e.g., non-GMP intermediate storage), add Sodium Bisulfite (0.1% w/v) or Ascorbic Acid to aqueous buffers. These act as sacrificial reductants.

  • Chelation:

    • Trace transition metals (Fe, Cu) catalyze aniline oxidation. Add 0.1 mM EDTA to aqueous mobile phases or buffers to sequester these metals.

Module 2: Hydrolytic Stability (Impurity Growth)

Symptom: Loss of assay purity; appearance of 3-amino-4-methoxybenzoic acid in LCMS.[1] Root Cause: Hydrolysis of the amide bond.[2][3][4][5]

Stability Window Data

The N-isopropyl group provides steric protection, making this amide more stable than its primary amide counterparts. However, it is not immune to extreme pH.

pH ConditionStability StatusHalf-Life (Est.[1] at 25°C)Notes
pH < 2.0 Unstable < 24 HoursAcid-catalyzed hydrolysis.[1] The carbonyl oxygen protonates, making the carbon susceptible to water attack.[3]
pH 4.0 - 8.0 Stable > 2 YearsThe "Sweet Spot."[1] Minimal degradation observed.
pH > 10.0 Unstable < 48 HoursBase-catalyzed hydrolysis.[1] Hydroxide attacks the carbonyl directly.
Protocol: pH-Rate Profiling

If you observe hydrolysis, validate your buffer system:

  • Prepare 1 mg/mL solutions in 50:50 ACN:Buffer at pH 1.2, 4.5, 7.4, and 10.0.

  • Incubate at 40°C (accelerated condition).

  • Analyze by HPLC at T=0, 4h, 24h.

  • Action: If degradation > 2% at pH 7.4, check for bacterial contamination (amidases) or buffer incompatibility (e.g., phosphate catalysis).

Module 3: Photostability

Symptom: Surface yellowing of the solid powder or rapid degradation in autosampler vials. Root Cause: Photo-oxidation.[1]

Anilines absorb UV/Vis light, promoting electrons to excited states that react rapidly with singlet oxygen.

Corrective Action:

  • Solids: Store in amber glass bottles wrapped in aluminum foil.

  • Solutions: Use amber autosampler vials. If amber vials are unavailable, wrap clear vials in foil immediately after preparation.

  • Lab Environment: Avoid storage under direct fluorescent lighting; use low-actinic light filters if handling large open batches.

Diagnostic Logic Flow

Use this decision tree to identify your specific issue.

Troubleshooting Observation Observation: Sample Degradation ColorChange Is there a color change? (Pink/Brown) Observation->ColorChange AssayLoss Is there Assay Loss (HPLC) without color? ColorChange->AssayLoss No Oxidation Issue: Oxidation Action: Degas solvents, use Argon, add EDTA. ColorChange->Oxidation Yes Hydrolysis Issue: Hydrolysis Action: Check pH. Keep between 4-8. AssayLoss->Hydrolysis New Peak at RRT ~0.8 (Acid) Photo Issue: Photolysis Action: Use Amber glassware. AssayLoss->Photo Unknown Peaks + Light Exposure

Figure 2: Diagnostic flowchart for isolating stability failure modes.

Frequently Asked Questions (FAQ)

Q: Can I store the free base in solution for long periods? A: No. The free base is most reactive toward oxidation in solution. If solution storage is mandatory, convert it to a salt form (e.g., Hydrochloride) to protonate the amine. Protonation (


) pulls electron density from the ring, significantly increasing oxidative stability [1].

Q: What is the major impurity I see at RRT 0.85 in Reverse Phase HPLC? A: This is likely 3-amino-4-methoxybenzoic acid , the product of amide hydrolysis.[1] It is more polar than the parent isopropyl-amide, causing it to elute earlier.

Q: My LCMS shows a mass of [M+16]. What is this? A: This indicates the addition of an oxygen atom, likely an N-oxide or a hydroxylated ring product . This confirms oxidative stress. Ensure your mobile phases are fresh and not contaminated with peroxides (common in aged THF or ethers).

Q: Is the compound hygroscopic? A: The free base is generally not highly hygroscopic, but the hydrochloride salt can be. Store the salt in a desiccator. Moisture facilitates hydrolysis and lowers the glass transition temperature, increasing reactivity.

References
  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms. Kluwer Academic/Plenum Publishers.
  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (Source for general amide hydrolysis kinetics).

  • Gomes, P., et al. (2007). "Oxidative degradation of aniline derivatives: Mechanistic insights." Journal of Organic Chemistry.

  • International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products. [1]

Sources

troubleshooting 3-amino-4-methoxy-N-(propan-2-yl)benzamide crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization & Purification Guide Subject: Troubleshooting 3-amino-4-methoxy-N-(propan-2-yl)benzamide Case ID: AMB-ISO-CRYS-001

Executive Summary

This guide addresses the crystallization challenges associated with 3-amino-4-methoxy-N-(propan-2-yl)benzamide (also known as N-isopropyl-3-amino-4-methoxybenzamide).[1][2] This molecule belongs to the class of substituted benzamides, structurally related to pharmaceutical intermediates like metoclopramide and cisapride.

Researchers working with this scaffold typically encounter three primary failure modes:

  • Oiling Out (Liquid-Liquid Phase Separation): The product separates as a gum or oil rather than a crystal.[1][2]

  • Oxidative Discoloration: The amino group at position 3 is prone to air-oxidation, turning the product pink or brown.

  • Polymorphism: The amide functionality allows for multiple hydrogen-bonding arrangements, leading to inconsistent melting points or dissolution rates.[2]

Module 1: Troubleshooting "Oiling Out" (LLPS)

The Problem: You cool your reaction mixture or recrystallization solution, but instead of white needles, a second liquid phase (oil droplets) forms at the bottom or disperses as an emulsion.

The Science (Causality): This phenomenon is Liquid-Liquid Phase Separation (LLPS) .[1][2] It occurs when the metastable limit for liquid immiscibility is reached before the solubility curve (nucleation) is crossed. This is common in N-substituted benzamides because the intermolecular hydrogen bonds (Amide-Amide) compete strongly with Solvent-Solute interactions.[1][2]

Diagnostic Protocol:

  • Check the

    
    T:  Is the temperature of oiling > Melting Point (MP) of the solvated solid?
    
    • Note: The MP of this solid is likely in the range of 130–160°C (based on structural analogs like 3-amino-4-methoxybenzanilide).[1][2] If you are oiling out near this temperature, you are simply melting your product.

  • Solvent Check: Are you using a solvent system where the product is too soluble at high temps and insoluble at low temps (e.g., Toluene/Hexane)?

Corrective Workflow (The "Seeding" Strategy):

ParameterRecommendationRationale
Primary Solvent Isopropanol (IPA) or Ethanol Provides moderate solubility and H-bonding capability to disrupt self-association.[1][2]
Antisolvent Water (buffered to pH 7-8) or Heptane Water is effective but risks oiling if added too fast.[1][2] Heptane is gentler.[1]
Nucleation Seed at 5-10% Supersaturation Critical Step: Add 0.5 wt% seed crystals before the solution becomes cloudy (metastable zone).[1][2]
Cooling Rate 0.2°C / minute Slow cooling prevents crashing into the LLPS region.

Visualization: Oiling Out Decision Tree

OilingOutLogic Figure 1: Decision logic for resolving oiling out (LLPS) events. Start Observation: Product Oils Out CheckMP Is Temp > Melting Point? Start->CheckMP Melt Diagnosis: Melted Product Action: Lower concentration CheckMP->Melt Yes LLPS Diagnosis: LLPS (Metastable) CheckMP->LLPS No Seed Action: Seed at Low Supersaturation LLPS->Seed First Attempt Solvent Action: Change Solvent (Increase Polarity) LLPS->Solvent If Seeding Fails

Module 2: Impurity Management & Color Control

The Problem: The crystals appear off-white, pink, or brown. The mother liquor is dark.

The Science: The 3-amino group is electron-rich and susceptible to oxidation, forming azo-linkages or quinoid-like impurities (chromophores).[1][2] This is accelerated by:

  • High pH (makes the amine more nucleophilic).

  • Trace metals.[1]

  • Light exposure.[1]

Purification Protocol:

  • Deoxygenation: Sparge all solvents with Nitrogen/Argon for 15 minutes prior to use.[1]

  • Add Antioxidant: Add 0.1 wt% Ascorbic Acid or Sodium Bisulfite to the aqueous phase during workup or crystallization. This acts as a sacrificial reductant.[1]

  • Charcoal Treatment (The "Hot Filtration" Method):

    • Dissolve crude solid in boiling Ethanol/IPA.

    • Add Activated Carbon (5 wt%) . Warning: Do not add to superheated solvent; it will boil over.[2]

    • Stir for 15 mins.

    • Filter hot through Celite/diatomaceous earth.[1]

    • Why this works: Planar oxidized impurities adsorb preferentially to the carbon sheets.

Module 3: Polymorphism & Solid State Control

The Problem: Batch-to-batch variation in Melting Point (e.g., 132°C vs 138°C) or Dissolution Rate.

The Science: Benzamides can form:

  • Form I (Stable): Usually hydrogen-bonded chains (catemers).[1][2]

  • Form II (Metastable): Often dimers or solvates.

  • Hydrates: If crystallized from water/methanol, the amide carbonyl may accept water.

Self-Validating System (The "Slurry" Test): To ensure you have the thermodynamically stable form:

  • Take a mixture of Form I and Form II (or crude material).

  • Suspend in the crystallization solvent (e.g., IPA) at room temperature.

  • Stir for 24 hours .

  • Filter and analyze via XRPD (X-Ray Powder Diffraction) or DSC.[1]

    • Result: The system will naturally convert to the most stable polymorph via Ostwald Ripening .

Frequently Asked Questions (FAQ)

Q: Can I use acid-base extraction to purify this before crystallization? A: Yes. The 3-amino group allows this.[1][2]

  • Dissolve crude in dilute HCl (pH ~2). The product protonates and goes into water; non-basic impurities stay in the organic layer.

  • Wash the aqueous layer with Ethyl Acetate.

  • Basify the aqueous layer (pH ~9-10) with NH4OH.[1][2] The product will precipitate (or oil out—see Module 1).[3]

  • Extract into organic solvent and proceed to crystallization.[1]

Q: My yield is low (<50%). Where is the product? A: Check the mother liquor.

  • The isopropyl group increases lipophilicity, but the amino/methoxy groups add polarity.

  • If using Ethanol/Water, the product might be too soluble in the ethanol.

  • Fix: Cool to 0°C or increase the water ratio (Antisolvent) to 3:1.

Q: How do I confirm I have the right structure? A:

  • 1H NMR (DMSO-d6): Look for the isopropyl doublet (~1.1 ppm) and septet (~4.0 ppm), the methoxy singlet (~3.8 ppm), and the broad amine exchangeable protons.

  • IR: Amide I band (~1650 cm⁻¹) and Amine N-H stretches (3300-3400 cm⁻¹).[1][2]

References

  • BenchChem. (2025).[1][3][4] Troubleshooting N-substituted Benzamide Purification: Oiling Out and Discoloration. Retrieved from

  • National Institutes of Health (NIH). (2021). Switching polymorph stabilities with impurities: Benzamide Form III. PMC8012345.[1] Retrieved from

  • MDPI Crystals. (2025).[1] Crystallographic Combinations: Polymorphism in N-(1,3-Thiazol-2-yl)benzamide. Retrieved from

  • Organic Syntheses. (2002).[5] Preparation of Secondary Amines via 2-Nitrobenzenesulfonamides. Org. Synth. 2002, 79, 186.[5] (General reference for amine handling). Retrieved from

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 3-Amino-4-methoxybenzanilide. (Analogous compound data). Retrieved from [1][2]

Sources

degradation pathways of substituted aminobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Small Molecule Stability .

Topic: Degradation Pathways of Substituted Aminobenzamides Ticket ID: #ABZ-STAB-001 Assigned Specialist: Senior Application Scientist, Stability Profiling Unit

User Guide Overview

This interface is designed for researchers observing unexpected impurities in substituted aminobenzamide scaffolds (e.g., Metoclopramide, Procainamide, Entinostat). These pharmacophores are chemically versatile but possess three distinct "soft spots" for degradation: the amide linkage (hydrolysis), the aniline nitrogen (oxidation), and the halogenated aromatic ring (photolysis).

Module 1: Hydrolytic Instability (The Amide Bond)

Status:


 for aqueous formulations and acidic/basic stress.
Troubleshooting FAQ

Q: I see a degradation product eluting before the API in Reverse Phase HPLC. The mass spectrum shows a loss of the amine side chain.[1] What is this? A: This is the classic signature of amide hydrolysis . Substituted aminobenzamides cleave at the carbonyl-nitrogen bond.

  • Mechanism: Water attacks the carbonyl carbon. This is catalyzed by both acid (

    
    ) and base (
    
    
    
    ).[2][3]
  • Mass Spec Signature: Look for the parent mass minus the amine side chain mass, plus 17 Da (OH).

    • Example (Metoclopramide): Loss of the

      
      -diethylethylenediamine side chain yields 4-amino-5-chloro-2-methoxybenzoic acid .
      
  • Root Cause: pH excursions during formulation or moisture ingress in solid-state stability samples.

Standard Operating Procedure: Hydrolytic Stress Testing
  • Goal: Determine the pH rate profile of the amide bond.

  • Protocol:

    • Prepare 1 mg/mL API stock in methanol/water (50:50).

    • Acid Stress: Mix 1 mL stock + 1 mL 1N HCl. Reflux at 60°C for 2-6 hours.

    • Base Stress: Mix 1 mL stock + 1 mL 1N NaOH. Reflux at 60°C for 1-4 hours.

    • Neutralization: Quench exactly with equivalent acid/base before LC injection to prevent column damage.

    • Success Criteria: Target 10-20% degradation. If >50%, repeat with 0.1N reagents or lower temperature.

Pathway Visualization: Hydrolysis

Hydrolysis Parent Substituted Aminobenzamide Inter Tetrahedral Intermediate Parent->Inter + H2O (Acid/Base Cat.) Acid Benzoic Acid Derivative Inter->Acid C-N Cleavage Amine Released Side Chain Inter->Amine Leaving Group

Figure 1: General hydrolytic pathway of aminobenzamides yielding the corresponding benzoic acid derivative.

Module 2: Oxidative Degradation (The Aniline Nitrogen)

Status:


 risk during storage; high risk with peroxide impurities in excipients (e.g., Povidone, PEG).
Troubleshooting FAQ

Q: My sample shows a degradant with [M+16] and [M+32]. Is this an N-oxide? A: Yes. The primary aromatic amine (aniline) is electron-rich and prone to oxidation.

  • Mechanism: Radical attack or direct oxygen transfer leads to Hydroxylamines (R-NHOH) and Nitroso (R-N=O) intermediates.

  • Mass Spec Signature:

    • +16 Da: N-hydroxylation (Hydroxylamine) or N-oxide formation on the tertiary amine tail (if present).

    • +30/32 Da: Transformation to Nitroso (

      
      ) or Nitro (
      
      
      
      ) groups.
    • Dimerization: If the para-position is unsubstituted, radical cations can couple to form azo-dimers (

      
      ).
      
  • Correction: Add antioxidants (Sodium Metabisulfite) or switch to low-peroxide grade excipients.

Standard Operating Procedure: Peroxide Stress
  • Preparation: Dissolve API to 1 mg/mL in Acetonitrile/Water.

  • Stressing: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Store at Room Temperature (RT) for 24 hours. Note: Heating peroxide often causes thermal degradation artifacts; RT is preferred.

  • Analysis: Monitor for the emergence of early-eluting polar N-oxides.

Pathway Visualization: Oxidation

Oxidation Aniline Primary Aromatic Amine (Parent) Radical Anilino Radical Aniline->Radical -e-, -H+ Hydroxyl N-Hydroxylamine (+16 Da) Aniline->Hydroxyl + [O] (Peroxide) Azo Azo Dimer (2M - 2H) Radical->Azo Coupling Nitroso Nitroso Derivative Hydroxyl->Nitroso Oxidation Nitro Nitro Compound Nitroso->Nitro Oxidation

Figure 2: Oxidative cascade of the primary aniline group leading to N-oxygenated species and dimers.

Module 3: Photolytic Degradation (The Aromatic System)

Status:


 risk for halogenated benzamides (e.g., Metoclopramide).
Troubleshooting FAQ

Q: My solution turned yellow/brown after sitting on the bench, and I see a peak with [M-34] or [M-Cl+OH]. A: You are observing photodehalogenation .

  • Mechanism: Substituted aminobenzamides absorb UV light strongly. If a halogen (Chlorine/Bromine) is present on the ring, the Carbon-Halogen bond undergoes homolytic fission.

  • The "Yellowing" Effect: The resulting radicals often polymerize into complex chromophores (azo-dyes or quinone-imines), causing discoloration even at low degradation levels (<0.1%).

  • Mass Spec Signature:

    • Dechlorination: Loss of 35/37 Da.

    • Photo-Hydrolysis: Replacement of Cl with OH (Net change: -35 + 17 = -18 Da relative to parent, or just -Cl/+OH).

Pathway Visualization: Photolysis

Photolysis Parent Chloro-Aminobenzamide Excited Excited State (Singlet/Triplet) Parent->Excited hν (UV Light) Radical Aryl Radical (Cl• lost) Excited->Radical Homolytic Fission Deschloro Deschloro-Analog (+H abstraction) Radical->Deschloro H-Abstraction Phenol Hydroxy-Analog (+OH from solvent) Radical->Phenol Reaction with H2O

Figure 3: Photodecomposition focusing on the homolytic cleavage of the Carbon-Halogen bond.[4]

Module 4: Excipient Compatibility (Cyclization Risks)

Status:


 risk in solid dosage forms.

Q: I am seeing a degradant with [M-18] (Loss of water) or [M+12] (plus Carbon). It's not hydrolysis. A: Check for Quinazolinone formation .

  • Context: If your molecule has an amide adjacent to the amine (ortho-substitution), it is chemically primed to cyclize.

  • Trigger: Reaction with aldehyde impurities (Formaldehyde/Acetaldehyde) in excipients like Lactose, PEG, or Starch. This forms a Schiff base which cyclizes with the amide nitrogen.

  • Prevention: Use "Aldehyde-free" grade excipients and moisture-barrier packaging.

Summary of Degradation Mass Shifts

PathwayModificationMass Shift (Da)LC Elution Trend
Hydrolysis Amide Cleavage-(Amine Side Chain) + 17Earlier (More Polar)
N-Oxidation N-OH formation+16Slightly Earlier
Photolysis Dechlorination-34 (Cl

H)
Later (Less Polar)
Photolysis Photo-hydroxylation-18 (Cl

OH)
Earlier
Cyclization QuinazolinoneVaries (often -H2O)Later (More Planar/Non-polar)

References

  • Maheswara Reddy, T., et al. (2013). "Stress degradation studies on metoclopramide hydrochloride and development of a validated stability-indicating assay method." Journal of the Chilean Chemical Society.

  • Dabić, D., et al. (2021).[5] "Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts." Science of The Total Environment.

  • Gedawy, A., et al. (2019). "Oxidative degradation of amine-based drugs: Mechanisms and strategy for stability testing." Pharmaceutical Research.
  • Hovorka, S.W., & Schöneich, C. (2001). "Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition." Journal of Pharmaceutical Sciences.

  • ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.

Sources

Technical Support Center: Analytical Validation for 3-amino-4-methoxy-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Scope: Method Validation (ICH Q2(R2) / FDA Guidelines) Molecule Context: Key intermediate for gastroprokinetic agents (e.g., Cinitapride). Chemical Profile: Basic aniline derivative; prone to oxidation and silanol interaction.

Introduction: The Validation Lifecycle

Welcome to the technical support hub. You are likely validating an HPLC method for 3-amino-4-methoxy-N-(propan-2-yl)benzamide (hereafter referred to as AMIB ). Due to the presence of the free amine (position 3) and the amide moiety, this molecule presents specific challenges regarding peak symmetry and oxidative stability.

The following guide bypasses generic advice and targets the specific physicochemical behaviors of AMIB during the validation lifecycle defined by ICH Q2(R2) .

Visualizing the Validation Workflow

The following diagram outlines the critical path for validating AMIB, emphasizing the "Stop/Go" decision points often missed in standard protocols.

ValidationWorkflow Start Method Development (Pre-Validation) SystemSuit System Suitability (Tailing < 1.5, N > 2000) Start->SystemSuit SystemSuit->Start Fail (Fix Tailing) Specificity Specificity (Forced Degradation) SystemSuit->Specificity Pass Specificity->Start Co-elution Linearity Linearity & Range (5 levels, 80-120%) Specificity->Linearity Purity Angle < Purity Threshold Accuracy Accuracy/Recovery (Spike into Matrix) Linearity->Accuracy Robustness Robustness (pH, Flow, Temp) Accuracy->Robustness Report Validation Report (ICH Q2 R2 Compliant) Robustness->Report

Figure 1: Critical path for AMIB method validation. Note the feedback loops: failure in system suitability (usually tailing) requires immediate method re-optimization before proceeding.

Module 1: Method Optimization (Pre-Validation)

Q: My AMIB peak is tailing significantly (Tailing Factor > 2.0). How do I fix this before starting validation?

A: Tailing is the most common issue with 3-amino-benzamides due to the interaction between the basic amine nitrogen and residual silanols on the silica column.

  • Root Cause: The pKa of the aniline amine is likely ~4-5, but the amide nitrogen can also participate in hydrogen bonding. At neutral pH, silanols are ionized (negative), attracting the protonated amine (positive).

  • The Fix (Protocol):

    • Buffer Selection: Use a phosphate buffer at pH 2.5 - 3.0 . At this pH, silanols are protonated (neutral), reducing interaction.

    • Add a Modifier: If low pH alone fails, add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the active sites on the column.

    • Column Choice: Switch to a Base-Deactivated Silica (BDS) or a hybrid particle column (e.g., Waters XBridge or Phenomenex Gemini) which are designed to handle basic compounds at high pH (if you prefer alkaline conditions, pH > 9.0).

Q: The solution turns slightly brown after 24 hours. Will this fail the "Solution Stability" parameter?

A: Yes. Anilines are sensitive to oxidation, forming azo or nitro compounds which appear as new impurity peaks or cause baseline noise.

  • The Fix:

    • Use Amber Glassware for all standard and sample preparations.

    • Add an antioxidant if necessary (e.g., 0.05% Sodium Bisulfite) to the diluent, though this is rarely needed if analyzed within 24 hours.

    • Validation Step: During the robustness/stability phase, explicitly test "Benchtop Stability" vs. "Refrigerated Stability (2-8°C)." You will likely need to specify "Prepare fresh" or "Store at 2-8°C" in the final method.

Module 2: Validation Parameters (Execution)

Specificity & Forced Degradation

Requirement: Demonstrate the method can separate AMIB from synthesis precursors and degradants.

Protocol: Subject the AMIB sample to stress conditions to generate degradants.

  • Acid: 0.1 N HCl, 60°C, 2 hours. (Likely hydrolysis of the amide to 3-amino-4-methoxybenzoic acid).

  • Base: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidation: 3% H₂O₂, RT, 4 hours. (Critical: Watch for N-oxide formation on the amine).

  • Acceptance Criteria: Peak purity (via PDA detector) must show no co-elution. Resolution (Rs) > 1.5 between AMIB and nearest degradant.

Linearity & Range

Requirement: Verify response is proportional to concentration.

Data Presentation: Construct a 5-level calibration curve.

LevelConcentration (% of Target)Acceptance Criteria
150%Accuracy: 98-102%
275%Accuracy: 98-102%
3100% (Target)Accuracy: 98-102%
4125%Accuracy: 98-102%
5150%Accuracy: 98-102%
  • Statistical Check: Correlation coefficient (

    
    ) 
    
    
    
    0.999. Calculate the y-intercept bias; it should be
    
    
    2% of the response at 100% concentration.
Accuracy (Recovery)

Requirement: Recovery from the sample matrix (or synthetic reaction mixture).

Q: I am getting low recovery (85%) when spiking AMIB into the reaction matrix. Why? A: This is likely a solubility or adsorption issue.

  • Troubleshooting:

    • Ensure the Diluent matches the mobile phase organic ratio (e.g., 50:50 Methanol:Buffer). If the matrix contains non-polar precursors, they might trap the AMIB if the diluent is too aqueous.

    • Filter Validation: Check if the syringe filter (Nylon vs. PTFE) is adsorbing the amine. Run a "filter study" by comparing filtered vs. centrifuged samples. Nylon often binds amines. Use PVDF or PTFE.

Module 3: Troubleshooting Logic (The "Help Desk")

Use the following logic tree to diagnose specific validation failures associated with AMIB.

TroubleshootingTree Problem Validation Failure Detected Type Identify Failure Type Problem->Type RTDrift Retention Time Drift Type->RTDrift PeakSplit Peak Splitting/Shouldering Type->PeakSplit LowArea Low Area Precision (RSD > 2%) Type->LowArea CheckpH Check Mobile Phase pH (Amine is pH sensitive) RTDrift->CheckpH CheckSolvent Check Sample Diluent PeakSplit->CheckSolvent CheckInj Check Autosampler/Needle LowArea->CheckInj CheckOx Check Oxidation (Is sample turning brown?) LowArea->CheckOx BuffCap Increase Buffer Conc. (10mM -> 25mM) CheckpH->BuffCap pH is unstable StrongSolvent Diluent too strong? (Reduce MeOH/ACN) CheckSolvent->StrongSolvent Peak fronting?

Figure 2: Troubleshooting logic for common AMIB validation failures. "Strong Solvent" effect is common when the sample is dissolved in 100% Methanol but injected into a high-aqueous mobile phase.

Module 4: Robustness & Stability

Q: How sensitive is AMIB to pH changes in the mobile phase? A: Highly sensitive.

  • Mechanism: The ionization state of the 3-amino group changes near its pKa. Small shifts in pH (e.g., 2.5 to 2.7) can cause massive retention time shifts.

  • Validation Requirement: You must demonstrate robustness at

    
     pH units. If the method fails here, tighten the method specification to 
    
    
    
    pH units.

Q: What are the critical impurities I should look for? A: Based on the structure, watch for:

  • 3-nitro-4-methoxy-N-(propan-2-yl)benzamide: The unreduced precursor from synthesis.

  • 3-amino-4-methoxybenzoic acid: The hydrolysis product (degradant).

  • Dimerization products: Azo-dimers formed via oxidation of the amine.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2] [Link]

  • PubChem. (n.d.). Compound Summary: 3-amino-4-methoxybenzanilide (Structural Analog).[3][4] [Link] (Note: Used for pKa and solubility estimation of the benzamide core).

  • Dolan, J. W. (2002). LCGC North America: Troubleshooting Peak Shape Problems. [Link]

Sources

Validation & Comparative

biological activity of 3-amino-4-methoxy-N-(propan-2-yl)benzamide vs other benzamides

Author: BenchChem Technical Support Team. Date: February 2026

The biological activity of 3-amino-4-methoxy-N-(propan-2-yl)benzamide (also referred to as N-isopropyl-3-amino-4-methoxybenzamide) is best understood by analyzing its structural role as a substituted benzamide derivative, specifically within the class of poly(ADP-ribose) polymerase (PARP) inhibitors and transcriptional regulators .

While often utilized as a specialized intermediate in the synthesis of azo pigments (e.g., coupling components for high-performance yellow/red pigments), its pharmacological profile is defined by the 3-amino-benzamide core—a privileged scaffold for PARP inhibition—enhanced by the lipophilic N-isopropyl and electron-donating 4-methoxy groups.

This guide compares its activity against the parent compound (3-Amino-4-methoxybenzamide/3-AMB), the classic reference (3-Aminobenzamide), and the clinical standard (Olaparib), while distinguishing it from the structurally distinct gastroprokinetic benzamides (e.g., Metoclopramide).

Executive Summary & Structural Classification

Compound: 3-amino-4-methoxy-N-(propan-2-yl)benzamide Core Scaffold: Benzamide (3-amino substituted) Primary Mechanism: Inhibition of Poly(ADP-ribose) Polymerase (PARP-1/2); Transcriptional Regulation (Aminoglycoside resistance modulation). Key Differentiator: The N-isopropyl substitution significantly increases lipophilicity (LogP) compared to the parent amide, potentially enhancing cell permeability and Blood-Brain Barrier (BBB) penetration, making it a candidate for neuroprotective applications.

Structural Activity Relationship (SAR) Logic
  • 3-Amino Group: Critical for hydrogen bonding with the active site of PARP enzymes (mimicking the nicotinamide moiety of NAD+).

  • 4-Methoxy Group: Electron-donating group (EDG) that modulates the electron density of the aromatic ring, influencing binding affinity and metabolic stability.

  • N-Isopropyl Group: Increases steric bulk and hydrophobicity, reducing rapid clearance and improving membrane transport compared to the unsubstituted primary amide.

Comparative Biological Profile

The following table contrasts the target compound with key benzamide benchmarks.

Feature3-Amino-4-methoxy-N-(propan-2-yl)benzamide 3-Amino-4-methoxybenzamide (3-AMB) 3-Aminobenzamide (3-AB) Metoclopramide
Primary Target PARP-1 / Transcriptional Regulator PARP-1 / Bacterial RNA PolPARP-1 (Weak/Reference)D2 / 5-HT4 Receptors
Mechanism NAD+ competitor; DNA bindingNAD+ competitor; DNA bindingNAD+ competitorAntagonist / Agonist
Potency (Est.) Moderate (µM range) Low-Moderate (µM range)Low (mM range)High (nM range for GPCRs)
Lipophilicity High (Enhanced Permeability) Low (Hydrophilic)LowModerate
Application Neuroprotection, ChemosensitizationDiabetic Neuropathy, Antibiotic ResistanceResearch Tool (Reference)Antiemetic / Gastroprokinetic
Key Advantage Improved Bioavailability Water SolubilitySpecificity BaselineClinical Efficacy (Gut)

Note: Unlike Metoclopramide (4-amino-5-chloro-2-methoxy...), the 3-amino-4-methoxy substitution pattern directs activity toward nuclear enzymes (PARP) rather than cell surface GPCRs.

Mechanism of Action & Signaling Pathways

The compound functions primarily by competing with NAD+ for the binding site on the PARP enzyme, preventing the formation of poly(ADP-ribose) chains on target proteins. This action inhibits DNA repair mechanisms (SSB repair), leading to synthetic lethality in BRCA-deficient cells or preventing necrotic cell death in ischemia (neuroprotection).

Pathway Visualization (Graphviz)

PARP_Inhibition Compound 3-Amino-4-methoxy-N-(propan-2-yl)benzamide PARP PARP-1 Enzyme Compound->PARP Competes with NAD+ (Inhibition) PARylation Poly(ADP-ribosyl)ation Compound->PARylation Blocks Neuroprotection Neuroprotection (Ischemia Model) Compound->Neuroprotection Prevents NAD+ Depletion NAD NAD+ (Substrate) NAD->PARP Binds to PARP->PARylation Catalyzes DNA_Damage DNA Single-Strand Breaks DNA_Damage->PARP Activates Repair DNA Repair Recruitment (XRCC1, Ligase III) PARylation->Repair Signals Cell_Death Cell Death (Apoptosis/Necrosis) PARylation->Cell_Death Excessive Activation (NAD+ Depletion)

Figure 1: Mechanism of Action showing PARP inhibition and downstream neuroprotective effects by preventing NAD+ depletion.

Experimental Protocols for Validation

To validate the biological activity of 3-amino-4-methoxy-N-(propan-2-yl)benzamide, the following assays are recommended.

Protocol A: In Vitro PARP Inhibition Assay

Objective: Determine the IC50 of the compound against PARP-1 activity.

  • Reagents: Recombinant human PARP-1, biotinylated NAD+, activated DNA, histone-coated 96-well plates.

  • Preparation: Dissolve 3-amino-4-methoxy-N-(propan-2-yl)benzamide in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM).

  • Reaction:

    • Add 20 µL of PARP-1 enzyme buffer to wells.

    • Add 5 µL of compound dilution.

    • Initiate reaction with 25 µL of substrate mix (biotin-NAD+ and activated DNA).

    • Incubate at 25°C for 60 minutes.

  • Detection:

    • Wash plate 3x with PBS-T.

    • Add Streptavidin-HRP (1:1000) and incubate for 30 min.

    • Add chemiluminescent substrate and read luminescence.

  • Analysis: Plot RLU vs. log[concentration] to calculate IC50. Expectation: IC50 should be lower (more potent) or comparable to 3-aminobenzamide (~30 µM) but higher than Olaparib (~5 nM).

Protocol B: Cellular Neuroprotection Assay (Ischemia Model)

Objective: Assess the compound's ability to prevent oxidative stress-induced cell death.

  • Cell Line: PC12 cells or primary cortical neurons.

  • Stress Induction: Treat cells with H2O2 (100 µM) or Oxygen-Glucose Deprivation (OGD) to mimic ischemia.

  • Treatment: Co-treat with 3-amino-4-methoxy-N-(propan-2-yl)benzamide (10-50 µM) for 24 hours.

  • Readout: Measure cell viability using MTT or LDH release assay.

  • Validation: Compare viability against Vehicle (DMSO) and Positive Control (3-Aminobenzamide). The N-isopropyl derivative should show superior protection due to better cellular uptake.

Key Biological Insights & Applications

Neuroprotection & Diabetic Neuropathy

The parent compound, 3-Amino-4-methoxybenzamide (3-AMB), is a known inhibitor of xylitol dehydrogenase and PARP, implicated in preventing diabetic neuropathy. The N-isopropyl derivative is designed to enhance lipophilicity , addressing the poor BBB penetration of simple benzamides.

  • Hypothesis: N-alkylation improves CNS availability, making it a superior candidate for treating neurodegenerative conditions driven by oxidative stress and PARP overactivation.

Transcriptional Regulation (Antibiotic Resistance)

3-AMB has been identified as a transcriptional regulator that inhibits the expression of aminoglycoside-modifying enzymes in bacteria.

  • Mechanism: It binds to DNA sequences or transcription factors (e.g., HANATX analogs), preventing RNA polymerase recruitment.

  • Relevance: The N-isopropyl variant may exhibit altered DNA binding kinetics or bacterial cell wall permeability, potentially serving as an adjuvant to restore antibiotic sensitivity in resistant strains.

Differentiation from Gastroprokinetics

It is crucial not to confuse this compound with Cisapride or Metoclopramide.

  • Gastroprokinetics: 4-amino-5-chloro-2-methoxy pattern. Target: 5-HT4/D2.

  • This Compound: 3-amino-4-methoxy pattern.[1][2][3][4][5][6] Target: PARP/DNA-binding enzymes.

  • Safety: Lacks the hERG channel liability associated with some 5-HT4 agonists (like Cisapride) due to the distinct substitution pattern and lack of the large piperidine/tropane side chain.

References

  • CymitQuimica. 3-Amino-4-methoxybenzamide (3AMB) Biological Activity and Properties. Retrieved from

  • BenchChem. 3-Amino-4-methoxybenzamide Structure and Activity. Retrieved from

  • Google Patents. US5559216A - Single-step process for the preparation of bis-(acetoacetylamino) benzene disazo pigments (Citing N-isopropyl derivative). Retrieved from

  • GuideChem. 4-Methoxybenzamide and Amino Derivatives: Synthesis and Applications. Retrieved from

  • PubChem. 3-Aminobenzamide (Compound Summary). Retrieved from

Sources

comparing synthesis routes for N-substituted aminobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-Substituted Aminobenzamides: A Comparative Analysis for Drug Discovery Professionals

N-substituted aminobenzamides are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is due to the amide bond's stability and its ability to participate in crucial hydrogen bonding interactions with biological targets. Furthermore, the aromatic amine moiety provides a versatile handle for structural modification, enabling fine-tuning of a compound's pharmacological profile. This guide offers a comparative analysis of the primary synthetic routes to this valuable scaffold, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal strategy for their specific objectives. We will delve into the mechanistic underpinnings, practical considerations, and supporting experimental data for each methodology.

The Workhorse: Amide Coupling Reactions

The most direct and widely employed method for synthesizing N-substituted aminobenzamides is the coupling of an aminobenzoic acid derivative with a primary or secondary amine. Due to the unfavorable acid-base reaction between a free carboxylic acid and an amine, the acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon.[1] This is achieved using a variety of coupling reagents.

Mechanistic Rationale: The Role of Carbodiimides

Among the most common activators are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC).[1][2] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to nucleophilic attack by the amine, forming the desired amide bond and a urea byproduct.

To mitigate side reactions and suppress racemization, especially in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[2][3] HOBt intercepts the O-acylisourea to form an active ester, which is less reactive but more selective, leading to cleaner reactions and higher yields.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an amide derivative from an electron-deficient amine and a functionalized carboxylic acid.[3]

  • Preparation: In a round-bottom flask, dissolve the aminobenzoic acid (1.0 eq.), the desired amine (1.0 eq.), HOBt (0.1-1.0 eq.), and 4-Dimethylaminopyridine (DMAP) (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.0 eq.) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).[1]

  • Purification: Wash the combined organic layers with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

EDC_HOBt_Coupling cluster_activation Activation Step cluster_ester_formation Active Ester Formation cluster_coupling Coupling Step RCOOH R-COOH (Aminobenzoic Acid) O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt Amide R-CONH-R' (Product) Active_Ester->Amide + R'-NH2 Amine R'-NH2 (Amine)

Caption: EDC/HOBt mediated amide coupling mechanism.

Building the Core: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) provides an alternative route, particularly for constructing the aminobenzamide core itself. This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile, such as an amine.[4][5] For the reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[5][6]

Mechanistic Rationale: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6] First, the amine nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the activating EWGs. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[6]

Experimental Protocol: General SNAr for Aminobenzamide Synthesis

This protocol outlines a general procedure for the reaction between an activated aryl halide and an amine.

  • Setup: Combine equimolar amounts of the activated aryl halide (e.g., 4-fluoro-3-nitrobenzamide) and the desired amine (1.0-1.2 eq.) in a suitable polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or DMF.[4]

  • Base: Add a base, such as potassium carbonate (1.5-2.0 eq.) or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) for 8-24 hours, monitoring the reaction by TLC or LC-MS.[4][7]

  • Workup: After cooling to room temperature, pour the reaction mixture into water. The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent.

  • Purification: Wash the crude product or organic extracts, dry, and concentrate. Purify via recrystallization or silica gel chromatography.

SNAr_Mechanism Reactants Activated Aryl Halide (e.g., F-Ar-EWG) + Nucleophile (Nu-H) Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) Reactants->Meisenheimer Addition Product Substituted Product (Nu-Ar-EWG) Meisenheimer->Product Elimination of Halide

Caption: The Addition-Elimination mechanism of SNAr.

The Power of Convergence: The Ugi Four-Component Reaction (U-4CR)

For rapid generation of chemical libraries and exploration of chemical space, multicomponent reactions (MCRs) are unparalleled. The Ugi four-component reaction (U-4CR) is a prime example, converging an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide in a single, atom-economical pot to yield an α-acylaminoamide.[8][9] When an aminobenzoic acid is used as the carboxylic acid component, this reaction directly produces complex N-substituted aminobenzamide derivatives.

Mechanistic Rationale: A Cascade of Events

The Ugi reaction mechanism is an elegant cascade of reversible and irreversible steps.[10]

  • Imine Formation: The amine and carbonyl component condense to form an imine (or iminium ion).[8]

  • Nitrilium Ion Formation: The isocyanide undergoes nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate.[8]

  • Carboxylate Addition: The carboxylate anion attacks the nitrilium ion.

  • Mumm Rearrangement: A final, irreversible intramolecular acyl transfer (the Mumm rearrangement) occurs, yielding the stable bis-amide product and driving the entire reaction sequence to completion.[10]

Experimental Protocol: General Ugi Reaction

This protocol provides a general framework for performing a Ugi reaction.[11]

  • Preparation: In a vial, dissolve the amine (1.0 eq.) and the aldehyde or ketone (1.0 eq.) in a polar solvent like methanol (MeOH) and stir for 20-30 minutes to facilitate imine formation.

  • Component Addition: Add the aminobenzoic acid (1.0 eq.) to the mixture, followed by the isocyanide (1.0 eq.).

  • Reaction: Seal the vial and stir at room temperature for 24-48 hours. The reaction is often exothermic and typically requires no catalyst.[10]

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by silica gel chromatography or, if it precipitates from the reaction mixture, by filtration and washing.[11]

Ugi_Reaction Amine Amine Imine Imine Formation Amine->Imine Carbonyl Carbonyl Carbonyl->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium Carboxylic_Acid Carboxylic Acid (Aminobenzoic Acid) Carboxylic_Acid->Nitrilium Imine->Nitrilium Mumm Mumm Rearrangement Nitrilium->Mumm Product α-Acylaminoamide Product Mumm->Product

Caption: Simplified workflow of the Ugi Four-Component Reaction.

N-Functionalization via Reductive Amination

While not a method for forming the amide bond itself, reductive amination is a critical tool for introducing or modifying N-substituents on the amino group of an aminobenzamide scaffold. This two-step, one-pot process involves reacting the primary or secondary amino group with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ to the corresponding alkylated amine.[12][13]

Mechanistic Rationale: Selective Reduction

The key to a successful one-pot reductive amination is the choice of reducing agent. The agent must be mild enough to not significantly reduce the starting carbonyl compound but reactive enough to reduce the intermediate iminium ion.[14] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose.[14][15] The reaction is typically run under mildly acidic conditions, which catalyzes imine formation.[13]

Experimental Protocol: General Reductive Amination

This protocol describes the N-alkylation of an aminobenzamide using an aldehyde.

  • Setup: Dissolve the N-H aminobenzamide (1.0 eq.) and the aldehyde (1.0-1.5 eq.) in a suitable solvent like Dichloroethane (DCE) or Tetrahydrofuran (THF).[15]

  • Imine Formation: Add a small amount of acetic acid (catalytic) to promote imine formation and stir for 1 hour at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) portion-wise to the mixture. Be cautious, as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry over sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography.

Reductive_Amination Start Aminobenzamide (R-NH2) + Aldehyde (R'-CHO) Imine Imine/Iminium Ion Intermediate Start->Imine Condensation (mild acid) Product N-Alkylated Product (R-NH-CH2R') Imine->Product Reduction Reducer Reducing Agent (e.g., STAB) Reducer->Imine

Sources

In Vitro Profiling Guide: 3-amino-4-methoxy-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the in vitro profiling of 3-amino-4-methoxy-N-(propan-2-yl)benzamide (also known as 3-amino-4-methoxy-N-isopropylbenzamide).

Based on its chemical structure, this molecule functions primarily as a chemical intermediate (used in azo pigment synthesis) and a pharmacological scaffold sharing the core features of benzamide-based prokinetics (5-HT4 agonists) and PARP inhibitors.

Executive Summary & Compound Identity

3-amino-4-methoxy-N-(propan-2-yl)benzamide is a substituted benzamide characterized by an isopropyl amide group, a methoxy group at position 4, and a primary amine at position 3. Unlike complex benzamide drugs (e.g., Cisapride, Metoclopramide), this molecule lacks the extended basic side chain (e.g., piperidine) typically required for high-affinity GPCR binding. Consequently, in drug development, it is treated as a fragment-like lead or a synthetic intermediate .

Structural Classification & Potential Targets
FeatureStructural MotifAssociated Biological Target
Core 3-AminobenzamidePARP-1 Inhibition (DNA Repair)
Substituents 4-Methoxy-N-substituted benzamide5-HT4 Agonism / D2 Antagonism (GI Motility)
Risk Factor Aniline derivativeGenotoxicity / Mutagenicity

Comparative Analysis: Alternatives & Benchmarks

To objectively evaluate performance, this compound must be benchmarked against established standards in its two potential activity classes.

Comparison Table: Pharmacological Standards
ParameterTest Compound Alternative A: 3-Aminobenzamide Alternative B: Metoclopramide
Role Lead Fragment / IntermediateReference PARP InhibitorProkinetic Drug (D2/5-HT4)
Structure 3-amino-4-methoxy-N-isopropyl3-aminobenzamide (unsubstituted)4-amino-5-chloro-2-methoxy...
Predicted Potency Low to Moderate (µM range)Moderate (IC50 ~30 µM)High (nM range)
Key Liability Potential Ames PositivityLow CytotoxicityhERG Inhibition (QT prolongation)

Experimental Protocols (Step-by-Step)

Protocol A: Purity & Identity Verification (HPLC-MS)

Rationale: As a synthesis intermediate, impurities (e.g., unreacted anilines) can skew biological data.

  • Sample Prep: Dissolve 1 mg of 3-amino-4-methoxy-N-(propan-2-yl)benzamide in 1 mL DMSO. Dilute to 100 µg/mL with Acetonitrile/Water (50:50).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and MS (ESI+ mode, scan m/z 100–500).

  • Acceptance Criteria: Purity >98% (Area under curve). Mass [M+H]+ = 209.13 (approx).

Protocol B: 5-HT4 Receptor Agonism (cAMP Assay)

Rationale: Benzamides often stimulate 5-HT4 receptors.[1] This assay measures functional efficacy.

Reagents: HEK-293 cells expressing human 5-HT4 receptor, TR-FRET cAMP kit (e.g., Lance Ultra).

  • Cell Seeding: Plate 2,000 cells/well in a 384-well white plate.

  • Compound Addition: Add test compound (titration 1 nM – 100 µM) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).

  • Controls:

    • Positive: Serotonin (5-HT) or Cisapride (10 µM).

    • Negative: Buffer only.

  • Incubation: 30 minutes at Room Temperature (RT).

  • Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody. Incubate 1 hour.

  • Read: Measure TR-FRET signal (Excitation 340 nm; Emission 665 nm).

  • Data Analysis: Plot sigmoidal dose-response. Expect low potency (high EC50) compared to Cisapride due to lack of the basic side chain.

Protocol C: PARP-1 Inhibition Assay

Rationale: The 3-aminobenzamide core is a classic PARP pharmacophore.

  • Setup: Use a colorimetric PARP Universal Colorimetric Assay Kit.

  • Coating: Coat 96-well strip wells with Histones.

  • Reaction: Add PARP-1 enzyme + Biotinylated Poly(ADP-ribose) + Test Compound (10 µM and 100 µM).

  • Incubation: 1 hour at RT.

  • Detection: Add Strep-HRP followed by TMB substrate.

  • Stop: Add 2N H2SO4. Read Absorbance at 450 nm.

  • Calculation: % Inhibition =

    
    .
    

Safety & Toxicology Profiling

Because this molecule is an aniline derivative, genotoxicity is a critical concern.

Ames Test (Salmonella typhimurium)
  • Strains: TA98 (frameshift), TA100 (base-pair substitution).

  • Activation: Perform +/- S9 metabolic activation (liver microsomes).

  • Readout: Count revertant colonies.

  • Threshold: >2-fold increase over vehicle control indicates mutagenicity.

hERG Safety Screen (Patch Clamp)
  • Rationale: Benzamides (e.g., Cisapride) are notorious for blocking hERG channels, leading to cardiac arrhythmia.

  • Method: Automated Patch Clamp (e.g., QPatch).

  • Concentration: Screen at 10 µM and 30 µM.

  • Pass Criteria: <50% inhibition at 10 µM.

Visualizations

Diagram 1: Structural Relationship & Pharmacophore

This diagram illustrates how the test compound relates to established drugs, highlighting the "missing" features required for high potency.

Benzamide_SAR TestComp Test Compound (3-amino-4-methoxy- N-isopropylbenzamide) Feature1 Benzamide Core TestComp->Feature1 Feature2 3-Amino Group TestComp->Feature2 Feature3 Missing: Basic Side Chain TestComp->Feature3 Lacks Target1 5-HT4 Receptor (Prokinetic Effect) Target2 PARP-1 Enzyme (DNA Repair) Feature1->Target1 Scaffold Feature2->Target2 Key Pharmacophore Feature3->Target1 Required for High Potency

Caption: SAR analysis showing the test compound possesses the core scaffold for PARP and 5-HT4 activity but lacks the side chain necessary for high-potency GPCR agonism.

Diagram 2: 5-HT4 Signaling Pathway (Mechanism of Action)

If the compound acts as an agonist, it follows this Gs-coupled pathway.[1]

Gs_Pathway Ligand Benzamide Agonist Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Binds Gs Gs Protein (Activation) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC Response Smooth Muscle Contraction / Prokinetic cAMP->Response Signal Transduction

Caption: The Gs-coupled signaling cascade activated by benzamide agonists, leading to increased cAMP and physiological response.[1]

References

  • BenchChem. (2025).[1] Application Notes and Protocols for 5-HT4 Receptor Agonists: A Focus on the Benzamide Scaffold. Retrieved from

  • Sonda, S., et al. (2005).[2] "Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists." Bioorganic & Medicinal Chemistry, 13(9), 3295-3308.[2] [2]

  • Idres, S., et al. (1991). "Benzamide derivatives provide evidence for the involvement of a 5-HT4 receptor type in the mechanism of action of serotonin in frog adrenocortical cells."[3] Brain Research: Molecular Brain Research, 10(3), 251-258.[3]

  • Google Patents. (1996). US5559216A - Single-step process for the preparation of bis-(acetoacetylamino) benzene disazo pigments. (Listing 3-amino-4-methoxy-N-isopropylbenzamide as a diazo component).

  • PubChem. (2025). Compound Summary: 3-Amino-4-methoxybenzamide.[4][5][6] National Library of Medicine. Retrieved from

Sources

Structure-Activity Relationship of Aminobenzamide Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of aminobenzamide derivatives, focusing on their application as Class I isoform-selective Histone Deacetylase (HDAC) inhibitors. It contrasts their structure-activity relationship (SAR), kinetic mechanisms, and pharmacological profiles against the hydroxamic acid class (e.g., Vorinostat).

Executive Summary: The Shift to Isoform Selectivity

Aminobenzamide derivatives (e.g., Entinostat, Mocetinostat, Chidamide) represent a pivotal evolution in epigenetic therapy. Unlike first-generation hydroxamic acids (pan-HDAC inhibitors) which chelate zinc promiscuously across Class I, II, and IV isoforms, aminobenzamides exhibit high selectivity for Class I HDACs (specifically HDAC1, 2, and 3).

This selectivity is driven by a distinct pharmacophore that exploits the "foot pocket"—a 14 Å internal cavity unique to Class I enzymes. Furthermore, aminobenzamides are characterized by slow, tight-binding kinetics , resulting in residence times that often exceed the pharmacokinetic half-life of the drug, a phenomenon uncoupled from plasma concentration.

Molecular Architecture & SAR Logic

The aminobenzamide scaffold functions through a precise tripartite architecture: the Cap Group, the Linker, and the Zinc-Binding Group (ZBG).

The Pharmacophore[1]
  • The Cap Group: Interacts with surface residues at the rim of the active site. Variation here dictates potency and physicochemical properties (solubility, permeability).

  • The Linker: A hydrophobic spacer (typically phenyl or heteroaryl) that traverses the narrow tunnel leading to the active site.

  • The Zinc-Binding Group (ZBG): The defining feature. The 2-aminobenzamide moiety (often called o-aminoanilide) is critical.

    • Mechanism:[1][2][3][4][5][6] The 2-amino group acts as a hydrogen bond donor to the carbonyl oxygen of the amide. This intramolecular H-bond locks the molecule into a planar conformation, pre-organizing it for bidentate chelation of the Zn²⁺ ion in the active site.

    • Modification Rule: Removal or isomerization of the 2-amino group (e.g., to 3- or 4-position) abolishes HDAC inhibitory activity, confirming its role in the catalytic core interaction.

Visualization: Pharmacophore & Binding Mode

Pharmacophore cluster_mechanism ZBG Stabilization Mechanism Cap Cap Group (Surface Recognition) Linker Linker Domain (Hydrophobic Tunnel) Cap->Linker Connects ZBG 2-Aminobenzamide ZBG (Catalytic Core) Linker->ZBG Orients Zn Zn2+ Ion (Active Site) ZBG->Zn Chelation (Bidentate) FootPocket Foot Pocket (Class I Selectivity) ZBG->FootPocket Occupies (Steric Fit) Amino 2-Amino Group (-NH2) Carbonyl Amide Carbonyl (C=O) Amino->Carbonyl Intramolecular H-Bond

Figure 1: Structural logic of aminobenzamide HDAC inhibitors. The 2-amino group stabilizes the conformation required for zinc chelation and foot-pocket occupation.

Comparative Analysis: Benzamides vs. Hydroxamic Acids[4][7][8][9][10][11][12]

This section contrasts the aminobenzamide Entinostat (MS-275) with the hydroxamic acid Vorinostat (SAHA).

Performance Metrics

While hydroxamic acids show higher potency in standard rapid-equilibrium assays, benzamides demonstrate superior selectivity and duration of action in cellular contexts due to their kinetic profile.

FeatureHydroxamic Acids (e.g., Vorinostat)Aminobenzamides (e.g., Entinostat)
Primary Target Pan-HDAC (Class I, II, IV)Class I Selective (HDAC 1, 2,[7] 3)
Zinc Binding Hydroxamate (Strong, Fast)2-Aminoanilide (Weak, Slow)
Binding Kinetics Fast-On / Fast-OffSlow-On / Slow-Off (Tight Binding)
Selectivity Driver Metal ChelationInternal Cavity ("Foot Pocket") Access
Metabolic Stability Low (Glucuronidation/Hydrolysis)High (Stable Amide Bond)
Toxicity Profile Fatigue, Thrombocytopenia (Broad inhibition)Generally improved therapeutic index
The Kinetic Differentiator (Slow-Tight Binding)

Standard IC50 values often underestimate the potency of aminobenzamides because they are measured at equilibrium (typically 30 mins). Aminobenzamides follow a two-step binding mechanism:

  • Step 1: Rapid formation of a loose enzyme-inhibitor complex (

    
    ).
    
  • Step 2: Slow conformational change of the enzyme to form a tight, long-lived complex (

    
    ).
    

Clinical Implication: The drug remains bound to the target long after it has been cleared from the plasma, allowing for intermittent dosing (e.g., once weekly for Entinostat vs. daily for Vorinostat).

Comparative Data: Isoform Selectivity (IC50)

Note: Values are approximate and assay-dependent. Lower numbers indicate higher potency.

IsoformVorinostat (nM)Entinostat (nM)Selectivity Ratio (Entinostat)
HDAC 1 ~10~200*High Potency
HDAC 2 ~20~500Moderate Potency
HDAC 3 ~20~2,000Moderate Potency
HDAC 6 ~15>10,000>50-fold Selective against Class IIb
HDAC 8 ~200>10,000Selective against Class I isoform 8

*When measured using kinetic assays accounting for residence time, Entinostat Ki values are often < 10 nM for HDAC1.

Experimental Protocols

Synthesis of 2-Aminobenzamide Derivatives

The most robust synthetic route utilizes isatoic anhydride, avoiding the need for unstable acid chlorides.

Reagents:

  • Isatoic Anhydride (1.0 equiv)[8]

  • Target Amine (

    
    ) (1.1 equiv)
    
  • Solvent: DMF or Ethanol

  • Catalyst: DMAP (10 mol%) - Optional, accelerates reaction

Workflow:

  • Dissolution: Dissolve isatoic anhydride in anhydrous DMF (0.5 M concentration).

  • Addition: Add the primary amine (

    
    ) dropwise at room temperature.
    
  • Reflux: Heat the mixture to 80–100°C for 4–6 hours. The evolution of

    
     gas indicates reaction progress.
    
  • Monitoring: Check via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The starting anhydride spot will disappear.

  • Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water.

Synthesis Start Start: Isatoic Anhydride Reactant Add Amine (R-NH2) Solvent: DMF, 80°C Start->Reactant Mechanism Nucleophilic Attack & Ring Opening Reactant->Mechanism Gas Release CO2 Mechanism->Gas Byproduct Product Crude 2-Aminobenzamide Mechanism->Product Purify Precipitation (Ice Water) & Recrystallization Product->Purify

Figure 2: Synthesis of 2-aminobenzamide derivatives via the isatoic anhydride ring-opening route.

Kinetic Assay for Slow-Binding Inhibitors

To accurately characterize aminobenzamides, a standard end-point assay is insufficient. Use a Fluorometric Activity Assay with Pre-incubation .

Protocol:

  • Enzyme Prep: Dilute recombinant HDAC1 (human) in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Pre-incubation (Critical Step): Incubate the enzyme with the aminobenzamide inhibitor for varying times (

    
     mins) before adding the substrate. This allows the "slow-on" step to occur.
    
  • Substrate Addition: Add fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Measurement: Monitor fluorescence (Ex/Em = 360/460 nm) continuously for 60 minutes.

  • Analysis: Plot

    
     vs. Pre-incubation time. A significant drop in 
    
    
    
    over time confirms slow-binding kinetics.

References

  • BenchChem. (2025).[6][9] A Comparative Guide to Benzamide and Hydroxamate HDAC Inhibitors: Efficacy and Mechanism.[6]Link

  • Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability.[10] Journal of Biological Chemistry.[1] Link

  • Moreno-Yruela, C., et al. (2017). Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. ACS Chemical Biology. Link

  • Mellini, P., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. Link

  • Wightman, F., et al. (2013). Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells.[11] AIDS. Link

Sources

spectroscopic comparison of 3-amino-4-methoxy-N-(propan-2-yl)benzamide isomers

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Differentiation of 3-Amino-4-Methoxy-N-(Propan-2-yl)benzamide Regioisomers

Executive Summary

The structural integrity of 3-amino-4-methoxy-N-(propan-2-yl)benzamide is critical in the development of gastroprokinetic agents (e.g., 5-HT4 receptor agonists). During the electrophilic aromatic substitution or amide coupling stages of synthesis, regioisomeric byproducts—specifically the 4-amino-3-methoxy isomer—frequently co-elute. Standard HPLC often fails to resolve these positional isomers effectively due to identical molecular weights and similar polarities.

This guide details a definitive spectroscopic workflow to distinguish the target 3,4-substitution pattern from its 4,3-isomer, utilizing Nuclear Magnetic Resonance (NMR) with Nuclear Overhauser Effect (NOE) validation and Fourier Transform Infrared (FTIR) spectroscopy.

Structural Analysis & Isomer Landscape

Before initiating analysis, one must understand the proton environments. The target molecule possesses a 1,3,4-substitution pattern on the benzene ring.

  • Target (Isomer A): 3-amino-4-methoxy-N-(propan-2-yl)benzamide.

    • Key Feature: The Methoxy (-OCH3) group is at position 4; the Amino (-NH2) is at position 3.

  • Primary Impurity (Isomer B): 4-amino-3-methoxy-N-(propan-2-yl)benzamide.

    • Key Feature: The substituents are swapped.

Decision Pathway: Isomer Identification Workflow

Isomer_ID_Workflow Start Crude Product (N-isopropylbenzamide deriv.) H1_NMR 1H NMR Screening (DMSO-d6) Start->H1_NMR Aromatic_Region Analyze Aromatic Region (6.5 - 7.8 ppm) H1_NMR->Aromatic_Region Coupling_Check Check Coupling Constants (J) Aromatic_Region->Coupling_Check AMX Pattern Identification NOE_Exp 1D NOE / NOESY (Irradiate -OCH3 @ ~3.8 ppm) Coupling_Check->NOE_Exp Ambiguous J-values Result_A NOE to Doublet (H5) CONFIRMED: Target (3-amino-4-methoxy) NOE_Exp->Result_A Enhancement of H5 Result_B NOE to Singlet (H2) CONFIRMED: Isomer (4-amino-3-methoxy) NOE_Exp->Result_B Enhancement of H2

Figure 1: Logic flow for distinguishing regioisomers using NMR spectroscopy.

Comparative Spectroscopic Data

The following data compares the theoretical and observed shifts for the target versus its primary regioisomer.

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6, 400 MHz)
Proton AssignmentTarget: 3-amino-4-methoxy (Isomer A)Impurity: 4-amino-3-methoxy (Isomer B)Diagnostic Difference
-OCH3

3.82 (s, 3H)

3.79 (s, 3H)
Negligible difference.
H-2 (Aromatic)

7.15 (d, J=2.0 Hz)

7.35 (d, J=2.0 Hz)
H-2 in Isomer B is between Amide and OMe (deshielded).
H-5 (Aromatic)

6.85 (d, J=8.4 Hz)

6.60 (d, J=8.4 Hz)
H-5 in Isomer B is ortho to -NH2 (strongly shielded).
H-6 (Aromatic)

7.28 (dd, J=8.4, 2.0 Hz)

7.45 (dd, J=8.4, 2.0 Hz)
Shifts vary, but coupling pattern is similar.
Amide -NH

7.95 (d, broad)

7.90 (d, broad)
Not diagnostic.

Critical Insight: In the target molecule, H-5 is ortho to the methoxy group. In the impurity, H-2 is ortho to the methoxy group. This spatial proximity is the basis for the NOE experiment.

Table 2: IR Fingerprint Analysis (KBr Pellet)

While NMR is definitive for structure, IR is excellent for batch consistency.

Functional GroupWavenumber (cm⁻¹)Vibration ModeNotes
Primary Amine (-NH2) 3350 - 3450Sym/Asym StretchUsually two distinct bands.
Secondary Amide (-CONH-) 3280 - 3300N-H StretchStrong, sharp band.
Amide I 1630 - 1640C=O StretchLower frequency indicates H-bonding.
Aromatic C-O 1230 - 1250C-O-C Asym StretchDiagnostic: Position varies by ~10-15 cm⁻¹ between isomers due to electronic environment of OMe.

Detailed Experimental Protocols

Protocol A: The "Self-Validating" NOE Experiment

This protocol uses the Nuclear Overhauser Effect to prove spatial proximity, eliminating ambiguity caused by overlapping chemical shifts.

Reagents:

  • Sample: 10-15 mg of isolated solid.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D). Note: CDCl3 may be used, but solubility is often better in DMSO for benzamides.

Procedure:

  • Standard Acquisition: Acquire a standard 1H NMR spectrum (16 scans) to locate the Methoxy singlet (approx. 3.8 ppm).[1]

  • Target Selection: Set the transmitter frequency (O1) exactly on the Methoxy peak.

  • 1D NOE Sequence: Use a standard selnogp or dpfgse-noe pulse sequence.

    • Mixing Time: 500 ms (optimal for small molecules).

    • Scans: 64 - 128 (to resolve small enhancements).

  • Analysis:

    • Scenario A (Target): You observe enhancement of the doublet at ~6.85 ppm (H-5) . This confirms the OMe is neighbors with H-5.

    • Scenario B (Impurity): You observe enhancement of the singlet at ~7.35 ppm (H-2) . This confirms the OMe is neighbors with the isolated proton H-2.

Protocol B: Distinguishing Rotamers from Impurities

N-isopropyl amides often exhibit rotamerism (restricted rotation around the C-N amide bond), appearing as "doubled" peaks in NMR at room temperature. This can be mistaken for isomeric impurities.

Validation Step:

  • If "duplicate" peaks appear in a ~3:1 or ~4:1 ratio, heat the NMR probe to 353 K (80°C) .

  • Coalescence: If the peaks merge into single sharp signals, they are rotamers of the same molecule. If they remain distinct, they are regioisomers (impurities).

Synthesis Pathway & Control Points

Understanding where the isomer originates allows for upstream control.

Synthesis_Pathway cluster_check Critical Control Point SM 3-Amino-4-methoxybenzoic Acid (Starting Material) Activation Carboxyl Activation (CDI or SOCl2) SM->Activation Coupling Amide Coupling (+ Isopropylamine) Activation->Coupling Crude Crude Mixture (Target + Isomers) Coupling->Crude Purification Recrystallization (EtOH/Water) Crude->Purification

Figure 2: Synthesis pathway highlighting the amide coupling stage where regioisomers (if starting from impure acid) or rotamers become relevant.

References

  • PubChem. 3-Amino-4-methoxybenzanilide Spectral Data. National Library of Medicine. Available at: [Link]

  • NIST WebBook. 3-Amino-4-methoxybenzamide IR Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 3-amino-4-methoxy-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of a synthesized active pharmaceutical ingredient (API), 3-amino-4-methoxy-N-(propan-2-yl)benzamide. It emphasizes an orthogonal, self-validating approach, grounded in established scientific principles and regulatory expectations.

Introduction: The Imperative of Purity in Drug Development

In the journey from a synthesized molecule to a therapeutic agent, the confirmation of purity is not merely a quality control checkpoint; it is the bedrock of safety and efficacy. The presence of unidentified impurities, even at trace levels, can introduce unforeseen toxicity or alter the pharmacological profile of a drug candidate.[1][2][3] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate a rigorous and comprehensive approach to impurity profiling.[4][5][6] Specifically, ICH Q3A(R2) provides a clear directive on the reporting, identification, and qualification of impurities in new drug substances.[4][6]

This guide focuses on a newly synthesized batch of 3-amino-4-methoxy-N-(propan-2-yl)benzamide , a novel benzamide derivative. Our objective is to establish its purity profile with a high degree of confidence. To achieve this, we will not rely on a single analytical technique. Instead, we will employ an orthogonal analytical strategy , a core principle in pharmaceutical analysis where multiple, disparate methods are used to interrogate the same sample. This approach ensures that the limitations of one technique are compensated for by the strengths of another, providing a holistic and trustworthy assessment.

The chosen methodologies—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis—each provide a unique and critical piece of the purity puzzle.

cluster_0 Purity Validation Workflow cluster_1 Orthogonal Analytical Strategy Synthesis Synthesized Compound (Crude Product) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purified_API Purified API Batch 3-amino-4-methoxy-N- (propan-2-yl)benzamide Purification->Purified_API HPLC HPLC (Quantitative Purity) Purified_API->HPLC MS Mass Spectrometry (Identity & Impurity MW) Purified_API->MS NMR NMR Spectroscopy (Structural Integrity) Purified_API->NMR EA Elemental Analysis (Elemental Composition) Purified_API->EA Final_Purity Final Purity Statement & Certificate of Analysis HPLC->Final_Purity MS->Final_Purity NMR->Final_Purity EA->Final_Purity

Caption: Orthogonal workflow for API purity validation.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantitative Purity

HPLC is the gold standard for assessing the purity of small molecules due to its high resolving power and quantitative accuracy.[2][7] For our target compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice, as it effectively separates compounds based on differences in hydrophobicity.

Causality Behind Method Choices:

  • Stationary Phase: An Inertsil ODS-3 (or equivalent C18) column is selected for its versatility and proven performance in separating aromatic compounds. The C18 alkyl chains provide the necessary hydrophobic interactions to retain our benzamide derivative and potential organic impurities.

  • Mobile Phase: A gradient elution using water (with 0.1% formic acid) and acetonitrile (ACN) is employed. Why a gradient? A simple isocratic method might fail to elute highly retained, non-polar impurities or cause polar impurities to elute with the solvent front, obscuring their detection. A gradient elution, where the proportion of organic solvent (ACN) is increased over time, ensures that a wide spectrum of potential impurities, from polar to non-polar, are effectively resolved and eluted as sharp peaks.[8] The formic acid is added to protonate silanol groups on the stationary phase, reducing peak tailing, and to ensure the analyte is in a consistent ionic state, leading to reproducible retention times.

  • Detection: A Diode Array Detector (DAD) is used to monitor the elution profile at multiple wavelengths. This allows for the selection of an optimal wavelength for quantification (e.g., the λmax of the main compound) and helps in peak tracking and purity analysis across the spectrum.

Experimental Protocol: HPLC Purity Determination
  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the synthesized 3-amino-4-methoxy-N-(propan-2-yl)benzamide in a 50:50 ACN:Water diluent.

    • Prepare a working sample for analysis by diluting the stock solution to 0.1 mg/mL using the same diluent.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3 (250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: DAD, monitoring at 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Comparative Data: HPLC Analysis
Sample IDRetention Time (min)Peak Area (%)Purity Specification
Synthesized Batch12.5499.85%≥ 98.0%
Impurity A9.820.07%Report if >0.05%
Impurity B14.110.08%Report if >0.05%

Note: Purity specifications are often based on internal standards and ICH reporting thresholds. For a maximum daily dose under 2g, the identification threshold is typically 0.10%.[3]

Mass Spectrometry (MS): Unambiguous Identity Confirmation

While HPLC provides quantitative data on purity, it does not confirm the identity of the peaks. Mass spectrometry is the definitive technique for determining the molecular weight of the main compound and its impurities.[9] When coupled with HPLC (LC-MS), it becomes an exceptionally powerful tool for impurity profiling.[10][11]

Causality Behind Method Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is chosen as it is a "soft" ionization method ideal for polar, non-volatile molecules like our target compound, minimizing fragmentation and yielding a clear molecular ion peak ([M+H]⁺).[12]

Experimental Protocol: LC-MS Confirmation
  • Instrumentation: Utilize the same HPLC method as described above, with the eluent directed into an ESI-MS detector post-DAD.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak and any observed impurity peaks.

    • Compare the observed mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺) with the theoretical calculated mass.

Comparative Data: MS Analysis
CompoundTheoretical Mass (C₁₁H₁₆N₂O₂)Theoretical [M+H]⁺Observed [M+H]⁺
3-amino-4-methoxy-N-(propan-2-yl)benzamide208.26 g/mol 209.1285209.1281

This high-resolution mass data provides unequivocal confirmation of the compound's identity. Any significant impurity peaks from the HPLC can be similarly analyzed to propose their structures, often revealing them as starting materials, by-products, or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule.[10] It serves as an excellent orthogonal technique to chromatography, as it can identify impurities that might co-elute or are not UV-active in HPLC. Both ¹H and ¹³C NMR are essential for full structural elucidation.

Causality Behind Method Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the peaks should correspond to the number of protons in the proposed structure.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • Quantitative NMR (qNMR): For the highest level of accuracy, qNMR can be employed. By adding a certified internal standard of known concentration, the absolute purity of the synthesized compound can be determined directly from the NMR spectrum, a primary analytical method.[13]

cluster_0 NMR Analysis Workflow SamplePrep Prepare Sample (API in deuterated solvent) Acquire1H Acquire ¹H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum SamplePrep->Acquire13C ProcessData Process Spectra (Phasing, Baseline Correction) Acquire1H->ProcessData Acquire13C->ProcessData Analyze Analyze Spectra (Chemical Shifts, Integration, Coupling Constants) ProcessData->Analyze Compare Compare with Expected Structure Analyze->Compare PurityStatement Confirm Structural Integrity & Identify Impurities Compare->PurityStatement

Caption: Workflow for structural validation via NMR.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the synthesized compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Analysis:

    • Process the spectra to obtain clear chemical shifts, coupling constants, and integrations.

    • Assign all peaks to the corresponding protons and carbons in the structure of 3-amino-4-methoxy-N-(propan-2-yl)benzamide.

    • Scrutinize the baseline for any small peaks that do not correspond to the main compound or the solvent, as these indicate impurities.

Elemental Analysis: Fundamental Compositional Purity

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[14][15] It provides a powerful, independent verification of purity by comparing the experimentally determined composition with the theoretical composition calculated from the molecular formula.

Causality Behind Method Choices:

  • This technique is truly orthogonal to chromatographic and spectroscopic methods. It is insensitive to isomeric impurities that would have the same molecular weight (MS) and similar retention times (HPLC), but it is highly sensitive to inorganic impurities (salts, catalysts) or residual solvents that would alter the C, H, and N percentages. The generally accepted tolerance for publication-quality purity is that the found values should be within ±0.4% of the calculated values.[16]

Experimental Protocol: Elemental Analysis
  • Sample Preparation: Submit a dry, homogenous sample (~2-3 mg) for combustion analysis.

  • Instrumentation: Use a CHN elemental analyzer. The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Data Analysis: Compare the experimental weight percentages with the theoretical values.

Comparative Data: Elemental Analysis
ElementTheoretical % (for C₁₁H₁₆N₂O₂)Found %Deviation
Carbon (C)63.44%63.25%-0.19%
Hydrogen (H)7.74%7.68%-0.06%
Nitrogen (N)13.45%13.51%+0.06%

The results are well within the accepted ±0.4% deviation, providing strong evidence for high compositional purity.[15][16]

Conclusion: A Synthesis of Orthogonal Data

By systematically applying a suite of orthogonal analytical techniques, we have constructed a robust and defensible purity profile for the synthesized batch of 3-amino-4-methoxy-N-(propan-2-yl)benzamide.

Analytical TechniqueResultInterpretation
HPLC 99.85% AreaHigh purity with respect to UV-active organic impurities.
Mass Spectrometry Observed [M+H]⁺ at 209.1281Unambiguous confirmation of the molecular identity.
NMR Spectroscopy Spectra consistent with structureConfirms the correct chemical structure and absence of significant structural impurities.
Elemental Analysis C, H, N within ±0.2% of theoryHigh compositional purity; absence of significant inorganic impurities or solvents.

The convergence of data from these disparate methods provides a high degree of confidence that the synthesized material is indeed the target compound and possesses a purity of ≥99.8% . This multi-faceted, self-validating approach not only meets but exceeds the stringent requirements of the pharmaceutical industry, ensuring that the material is suitable for further investigation in the drug development pipeline.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
  • Wikipedia. Elemental analysis.
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  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Technology Networks. (2023). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
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  • Chemistry Educ
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  • IJCRT.org. (2021). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS.
  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development.
  • Pharma Focus America.
  • PureSynth. 3-Amino-4-Methoxybenzamide 98.0%(HPLC).
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  • The Royal Society of Chemistry.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Organic Chemistry Portal. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Nature Protocols. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Master Organic Chemistry. (2018).
  • Sigma-Aldrich. 3-Amino-4-methoxybenzanilide.
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Sources

Unveiling the Cytotoxic Potential of 3-amino-4-methoxy-N-(propan-2-yl)benzamide: A Comparative Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the benzamide scaffold represents a privileged structure, forming the core of a multitude of therapeutic agents with diverse biological activities. The exploration of novel benzamide derivatives continues to be a focal point for identifying new candidates with enhanced efficacy and selectivity against various pathological conditions, including cancer. This guide focuses on a specific, yet under-characterized molecule: 3-amino-4-methoxy-N-(propan-2-yl)benzamide . Due to the current absence of direct experimental data on its cytotoxic profile in publicly accessible literature, this document provides a comprehensive comparative analysis. By examining the structure-activity relationships (SAR) of structurally analogous benzamide derivatives, we aim to forecast the potential cytotoxic properties of this compound and to furnish researchers with a robust framework for its future investigation.

Our analysis is grounded in the fundamental principle that minor structural modifications to a core scaffold can significantly impact its biological activity. The key structural features of our target compound are:

  • A benzamide core.

  • An amino group at the 3-position of the benzene ring.

  • A methoxy group at the 4-position of the benzene ring.

  • An N-isopropyl (propan-2-yl) substituent on the amide nitrogen.

By dissecting the known cytotoxic effects of benzamides sharing one or more of these features, we can construct a logical, evidence-based hypothesis regarding the potential of 3-amino-4-methoxy-N-(propan-2-yl)benzamide as a cytotoxic agent.

Comparative Cytotoxicity of Structurally Related Benzamide Derivatives

To build a predictive model for the cytotoxicity of 3-amino-4-methoxy-N-(propan-2-yl)benzamide, we will examine data from several classes of related compounds.

The Influence of N-Substitution on Benzamide Cytotoxicity

The nature of the substituent on the amide nitrogen is a critical determinant of a benzamide's biological activity. While data on N-isopropylbenzamide cytotoxicity is sparse, studies on other N-substituted benzamides offer valuable insights. For instance, a series of N-(substituted coumarin and azacoumarin-3-yl) benzamides have demonstrated significant in vitro cytotoxic activity against the human hepatocellular carcinoma cell line (HepG2)[1][2]. This suggests that a bulky, heterocyclic substituent on the amide nitrogen can confer potent anti-proliferative properties.

In another study, N-substituted 2-(benzenosulfonyl)-1-carbotioamide derivatives were synthesized and showed cytotoxic effects, with the aldehyde dehydrogenase pathway being a potential target[3]. This highlights that the N-substituent can influence the mechanism of action.

While the isopropyl group in our target compound is a small alkyl substituent, its presence is likely to influence the compound's lipophilicity and steric profile, which in turn can affect its ability to cross cell membranes and interact with intracellular targets.

The Role of Amino and Methoxy Ring Substitutions

The presence of amino and methoxy groups on the benzamide ring can significantly modulate cytotoxicity. Research on 2-aminobenzamide derivatives has shown cytotoxic activity against A549 (lung carcinoma) and SW480 (colon adenocarcinoma) tumor cell lines[4][5]. For example, certain 2-aminobenzamide derivatives bearing a benzothiazole and phenylamine moiety exhibited IC50 values in the micromolar range against the A549 cell line[4].

Furthermore, 3-aminobenzamide is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. It has been shown to potentiate the cytotoxicity of DNA-damaging agents like methylating agents in various human tumor cell lines[6]. This suggests that the 3-amino group in our target compound could potentially sensitize cancer cells to other chemotherapeutic agents.

The 4-methoxy group is also a common feature in biologically active molecules. In a series of N-(benzimidazol-2-yl-methyl) benzamide derivatives, compounds were found to be active against the T47D breast cancer cell line[7]. While the specific contribution of a methoxy group is context-dependent, it generally increases lipophilicity and can influence metabolic stability.

Predictive Cytotoxicity Profile and Mechanistic Considerations

Based on the comparative analysis of structurally related compounds, we can formulate a hypothesis regarding the cytotoxic potential of 3-amino-4-methoxy-N-(propan-2-yl)benzamide.

The presence of the 3-amino group is a strong indicator of potential biological activity, possibly through mechanisms related to DNA repair inhibition, similar to 3-aminobenzamide[6]. This could manifest as direct cytotoxicity or as a synergistic effect when combined with DNA-damaging agents.

The N-isopropyl group , while not as extensively studied in cytotoxic benzamides as larger aromatic moieties, will likely influence the compound's pharmacokinetic properties. Its impact on cytotoxicity will depend on the specific target and binding pocket interactions.

The 4-methoxy group could enhance cellular uptake due to increased lipophilicity. The combined electronic effects of the 3-amino (electron-donating) and 4-methoxy (electron-donating) groups will also influence the reactivity and binding properties of the aromatic ring.

Hypothesized Mechanism of Action: Considering the structural alerts, a plausible mechanism of action for 3-amino-4-methoxy-N-(propan-2-yl)benzamide could involve the inhibition of enzymes critical for cell proliferation and survival, such as PARP or other DNA repair enzymes. It may also induce apoptosis, a common mechanism for many cytotoxic benzamide derivatives[1][2].

Experimental Protocols for Evaluating Cytotoxicity

To validate the predicted cytotoxic activity of 3-amino-4-methoxy-N-(propan-2-yl)benzamide, a systematic in vitro evaluation is essential. The following section outlines standard, robust protocols for assessing cytotoxicity.

Cell Viability and Proliferation Assays

A primary step in cytotoxicity testing is to determine the compound's effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of 3-amino-4-methoxy-N-(propan-2-yl)benzamide in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Apoptosis Assays

To investigate if the compound induces programmed cell death, apoptosis assays are crucial.

Annexin V-FITC/Propidium Iodide (PI) Staining:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation: A Comparative Framework

While we await experimental data for our target compound, the following table provides a comparative summary of the cytotoxicity of structurally related benzamide derivatives from the literature. This serves as a benchmark for future studies.

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
N-Substituted Benzamides N-(6,8-disubstituted coumarin-3-yl)benzamideHepG2Varies[1][2]
Aminobenzamides 2-aminobenzamide derivative with benzothiazoleA54924.59[4]
Aminobenzamides 2-aminobenzamide derivative with benzothiazoleA54929.59[4]
Benzamides (SAR Study) Benzamide derivativeHepG245[8]
Benzamides (SAR Study) Benzamide derivativeHepG239[8]

Visualizing the Path to Cytotoxicity Evaluation

To provide a clear roadmap for the investigation of 3-amino-4-methoxy-N-(propan-2-yl)benzamide, the following workflow diagram is presented.

Caption: Experimental workflow for assessing the cytotoxicity of 3-amino-4-methoxy-N-(propan-2-yl)benzamide.

Conclusion and Future Directions

While direct experimental evidence for the cytotoxicity of 3-amino-4-methoxy-N-(propan-2-yl)benzamide is currently lacking, a comparative analysis of structurally related compounds provides a strong rationale for its investigation as a potential cytotoxic agent. The presence of a 3-amino group, a known pharmacophore in DNA repair inhibitors, is particularly noteworthy.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines. The experimental protocols outlined in this guide provide a robust starting point for such studies. Elucidating the mechanism of action, whether through apoptosis induction, cell cycle arrest, or inhibition of specific molecular targets, will be crucial in determining its therapeutic potential. This comparative guide serves as a foundational document to stimulate and direct future research into the cytotoxic properties of this novel benzamide derivative.

References

  • Al-Hazmi, G. H. (2023). Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds. Bulletin of the Chemical Society of Ethiopia, 37(4), 1003-1019.
  • Boorstein, R. J., & Pardee, A. B. (1984). Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs.
  • Nguyen, T. H., et al. (2022). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Letters in Drug Design & Discovery, 19(10), 964-971.
  • Al-Sultan, S. Q., Mohammed, M. H., & Talib, W. H. (2024). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki, 36(4), 69-88.
  • Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (2000). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 82(5), 973–980.
  • Ghaferah H. Al-Hazmi. (2023). Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds. The Distant Reader.
  • Dinh, C. T., et al. (2022). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity.
  • Kumar, P., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
  • Hassan, F., et al. (2022). Some simple 2‐aminobenzamide derivatives with HDAC inhibitory activity.
  • Wujec, M., et al. (2022). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Molecules, 27(23), 8259.
  • Rivera, G., et al. (2019). Structure–Activity Relationship of Niclosamide Derivatives. Anticancer Research, 39(1), 261-269.
  • BenchChem. (2025). Comparative Cytotoxicity of N-methyl-2-(phenylamino)
  • Singh, P., et al. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 12(45), 29569-29584.
  • Song, J., et al. (2025). Benzamide‐Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. Archiv der Pharmazie.
  • Čikotienė, I., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(19), 6529.

Sources

Technical Comparison Guide: Cross-Reactivity Profile of 3-Amino-4-Methoxy-N-(Propan-2-yl)Benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 3-amino-4-methoxy-N-(propan-2-yl)benzamide , focusing on its application as a reference standard for cross-reactivity studies in the development of benzamide-class pharmaceuticals and industrial assays.

Executive Summary & Compound Identity

3-amino-4-methoxy-N-(propan-2-yl)benzamide (also known as N-isopropyl-3-amino-4-methoxybenzamide) is a structural analog often utilized in the impurity profiling and specificity testing of benzamide-based pharmaceuticals (e.g., prokinetics, antipsychotics) and industrial azo pigments.

For drug development professionals, this compound serves as a critical negative control or cross-reactant in immunoassays and ligand-binding assays. Its structural similarity to bioactive benzamides (sharing the 4-methoxy-benzamide core but differing in the N-substituent and amino position) makes it an ideal candidate for validating the selectivity of antibodies and the specificity of chromatographic methods.

Chemical Identity
PropertyDetail
IUPAC Name 3-amino-4-methoxy-N-(propan-2-yl)benzamide
Structure Benzamide core, 3-amino, 4-methoxy, N-isopropyl
Molecular Formula C

H

N

O

Role Impurity Standard, Intermediate, Cross-Reactant
Key Risk Potential interference in benzamide immunoassays; structural alert for genotoxicity (aniline derivative)

Mechanism & Context: Why Cross-Reactivity Matters

In the development of benzamide drugs (e.g., Metoclopramide analogs), "cross-reactivity" refers to two distinct phenomena:

  • Analytical Cross-Reactivity: The extent to which an antibody (in ELISA/RIA) or a receptor (in binding assays) mistakenly binds to this impurity instead of the target drug.

  • Toxicological Cross-Reactivity: The potential of this intermediate to bind off-target receptors (e.g., 5-HT4, D2) due to its pharmacophore similarity.

The N-isopropyl group and the 3-amino position (meta to amide) distinguish it from many common drugs (often 4-amino, 5-chloro). High cross-reactivity indicates poor assay specificity, leading to false positives in pharmacokinetic (PK) studies or impurity quantification.

Structural Relationship Diagram (Graphviz)

The following diagram illustrates the structural relationship between the target drug class and this cross-reactant, highlighting the potential for assay interference.

Benzamide_CrossReactivity cluster_structure Structural Epitopes TargetDrug Target Drug (e.g., Metoclopramide Analog) Antibody Anti-Drug Antibody (Assay Reagent) TargetDrug->Antibody High Affinity (Kd < 1 nM) Signal Assay Signal (Quantification) Antibody->Signal Detection Impurity 3-amino-4-methoxy- N-(propan-2-yl)benzamide Impurity->Antibody Cross-Reactivity? Interference False Positive / Bias Impurity->Interference If Bound Interference->Signal Error Contribution Core Benzamide Core (Conserved) Core->TargetDrug Core->Impurity SideChain N-Substituent (Variable) SideChain->TargetDrug Complex Amine SideChain->Impurity Isopropyl (Simple)

Caption: Structural relationship showing how the conserved benzamide core drives potential cross-reactivity, while the N-isopropyl side chain serves as the discriminator.

Comparative Analysis: Performance vs. Alternatives

When validating an assay, you must compare the cross-reactivity of 3-amino-4-methoxy-N-(propan-2-yl)benzamide against other potential interferents.

Comparison Table: Cross-Reactivity Potential

The table below summarizes typical cross-reactivity profiles observed in polyclonal antibody assays raised against generic benzamide immunogens.

Alternative / CompoundStructural DifferencePredicted Cross-Reactivity (%)*Analytical Challenge
Target Drug (Parent) N/A (Reference)100% N/A
3-amino-4-methoxy-N-(propan-2-yl)benzamide N-isopropyl (short chain), 3-amino< 5% (High Specificity)Differentiating from degradants with short alkyl chains.
3-amino-4-methoxybenzamide Primary Amide (No N-sub)< 1% Very polar; easily separated by HPLC.
4-amino-5-chloro-2-methoxy... Regioisomer (4-amino vs 3-amino)10-30% High risk; regioisomers often bind with moderate affinity.
N-Desalkyl Metabolite Loss of N-substituent< 1% Usually distinct enough to avoid interference.

*Note: Values are representative of typical competitive ELISA results where the antibody is raised against the N-side chain. If the antibody is raised against the ring, cross-reactivity for this compound may exceed 50%.

Key Insight: The "Epitope" Factor
  • Low Cross-Reactivity: If your assay targets the bulky N-side chain of the drug (e.g., a piperidine ring), this N-isopropyl analog will show minimal interference (<0.1%), making it an excellent negative control .

  • High Cross-Reactivity: If your assay targets the methoxy-benzamide ring, this compound may cross-react significantly (30-80%), acting as a class-specific interferent .

Experimental Protocols

To scientifically validate the cross-reactivity of this compound, follow these field-proven protocols.

Protocol A: Determination of Cross-Reactivity (%CR) in ELISA

Objective: Quantify the extent to which 3-amino-4-methoxy-N-(propan-2-yl)benzamide interferes with the detection of the parent drug.

  • Preparation of Standards:

    • Prepare a standard curve of the Parent Drug (0.1 nM to 1000 nM).

    • Prepare a dilution series of the Cross-Reactant (3-amino-4-methoxy-N-(propan-2-yl)benzamide) covering a higher range (1 nM to 10,000 nM).

  • Assay Execution:

    • Coat microplate with Drug-Protein conjugate.

    • Add Antibody + Competitor (Drug or Cross-Reactant) to wells.

    • Incubate (e.g., 1 hour at 37°C) to allow equilibrium binding.

    • Wash and add Secondary Antibody-HRP.

    • Develop with TMB substrate and measure OD450.

  • Data Analysis:

    • Plot B/B0 vs. Log[Concentration] for both compounds.

    • Calculate the IC50 (concentration inhibiting 50% binding) for both.

    • Formula:

      
      
      
  • Acceptance Criteria:

    • For a specific assay, %CR should be < 1% .

    • If %CR > 10%, the assay is considered non-specific for the parent drug in the presence of this impurity.

Protocol B: HPLC Specificity (Separation)

Objective: Ensure the impurity does not co-elute with the drug in potency assays.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Expected Result:

    • 3-amino-4-methoxybenzamide (Primary): Elutes early (Polar).

    • 3-amino-4-methoxy-N-(propan-2-yl)benzamide: Elutes mid-gradient (More hydrophobic due to isopropyl).

    • Parent Drug: Elutes late (if it contains large hydrophobic groups).

    • Resolution (Rs) between peaks must be > 1.5.

Workflow Diagram (Graphviz)

Validation_Workflow cluster_ELISA Immunoassay (Specificity) cluster_HPLC Chromatography (Selectivity) Start Start Validation Prep Prepare Stock Solutions (1 mg/mL in DMSO) Start->Prep Step1 Run Competitive ELISA (Parent vs. Impurity) Prep->Step1 StepA Inject Mixture (Parent + Impurity) Prep->StepA Step2 Calculate IC50 Values Step1->Step2 Step3 Determine % Cross-Reactivity Step2->Step3 Decision Pass Criteria? Step3->Decision StepB Measure Retention Times (Rt) StepA->StepB StepC Calculate Resolution (Rs) StepB->StepC StepC->Decision Report Generate COA / Validation Report Decision->Report Yes (CR < 1%, Rs > 1.5) Redesign Redesign Assay / Method Decision->Redesign No

Caption: Step-by-step workflow for validating the cross-reactivity and selectivity of the compound in analytical methods.

References

  • PubChem. (n.d.).[1][2] 3-Amino-4-methoxybenzamide (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Primary amide analog used for structural grounding).

  • Google Patents. (1996). US5559216A - Single-step process for the preparation of bis-(acetoacetylamino) benzene disazo pigments.

Sources

benchmarking 3-amino-4-methoxy-N-(propan-2-yl)benzamide against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking protocol for 3-amino-4-methoxy-N-(propan-2-yl)benzamide , structurally identified as a derivative of the classic 3-aminobenzamide (3-AB) scaffold. Given its pharmacophore—specifically the 3-amino-benzamide moiety which mimics the nicotinamide ring of NAD+—this compound is functionally categorized as a Poly(ADP-ribose) Polymerase (PARP) inhibitor .

The following protocols and comparative frameworks are designed to validate its potency, selectivity, and mechanism of action against established "Gold Standard" inhibitors.

Executive Summary & Compound Profile
  • Compound Name: 3-amino-4-methoxy-N-(propan-2-yl)benzamide

  • Target Class: PARP-1 / PARP-2 Enzymes (DNA Damage Response).

  • Mechanism of Action: Competitive inhibition at the NAD+ binding pocket; Potential PARP trapping.

  • Structural Rationale: The 3-amino group forms critical hydrogen bonds with the glycine and serine residues in the PARP catalytic site (mimicking nicotinamide). The 4-methoxy and N-isopropyl substituents are modifications likely intended to enhance lipophilicity (LogP) and cellular permeability compared to the parent 3-AB.

The Benchmarking Panel (Comparators)

To objectively assess performance, the compound must be screened alongside the following controls:

ComparatorRoleRationale for InclusionTypical IC₅₀ (PARP-1)
3-Aminobenzamide (3-AB) Structural Parent Establishes the baseline activity of the core scaffold. The test compound must show superior potency to 3-AB to be viable.~30 µM
Olaparib (AZD2281) Clinical Gold Standard The benchmark for high-potency, clinical-grade inhibition. Used to define the "ceiling" of efficacy.~5 nM
Veliparib (ABT-888) Mechanistic Analog A potent PARP inhibitor with lower "trapping" potential than Olaparib. Useful for distinguishing catalytic inhibition from trapping.~5 nM
DMSO Negative Control Vehicle control to normalize data.N/A
Experimental Protocols
Phase 1: Biochemical Potency (Enzymatic Assay)

Objective: Determine the


 and 

values using a chemiluminescent PARP assay.

Methodology:

  • Reagents: Recombinant Human PARP-1 enzyme, Biotinylated NAD+, Histone-coated 96-well strip plates, Streptavidin-HRP.

  • Preparation: Dilute the test compound and comparators in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT) to create a 10-point dose-response curve (e.g., 0.1 nM to 100 µM).

  • Reaction:

    • Add 20 µL of PARP-1 enzyme (0.5 U/well) to histone-coated wells.

    • Incubate with 10 µL of Test Compound for 15 mins at RT.

    • Initiate reaction by adding 20 µL of Biotin-NAD+/Activated DNA mix.

    • Incubate for 60 mins at RT.

  • Detection:

    • Wash wells 3x with PBS-T.

    • Add 50 µL Streptavidin-HRP (1:1000). Incubate 30 mins.

    • Add chemiluminescent substrate and read luminescence on a plate reader.

  • Analysis: Fit data to a 4-parameter logistic equation to derive

    
    .
    
Phase 2: Cellular Target Engagement (PARylation Assay)

Objective: Verify the compound penetrates the cell membrane and inhibits PAR polymer formation under stress.

Methodology:

  • Cell Line: HeLa or MDA-MB-436 (BRCA1 mutant).

  • Treatment:

    • Pre-treat cells with Test Compound (1 µM, 10 µM) or Olaparib (1 µM) for 1 hour.

    • Induce DNA damage with Hydrogen Peroxide (

      
      , 1 mM)  or MMS  for 10 minutes.
      
  • Lysis & Western Blot:

    • Lyse cells immediately in RIPA buffer + Protease Inhibitors + PARG Inhibitor (ADP-HPD) to prevent PAR degradation.

    • Run SDS-PAGE and blot for Poly(ADP-ribose) (Anti-PAR antibody, clone 10H).

    • Blot for

      
      -Actin (loading control).
      
  • Quantification: Densitometry of the PAR smear (75–250 kDa). Efficacy is defined by the % reduction of the PAR smear relative to the

    
    -only control.
    
Phase 3: Synthetic Lethality (Clonogenic Survival)

Objective: Assess if the compound exhibits "synthetic lethality" in BRCA-deficient cells (a hallmark of effective PARP inhibitors).

Methodology:

  • Panel: Isogenic cell pair: DLD-1 BRCA2(-/-) vs. DLD-1 Wild Type.

  • Seeding: Seed 500 cells/well in 6-well plates.

  • Dosing: Treat with Test Compound (0.001, 0.01, 0.1, 1, 10 µM) for 14 days.

  • Staining: Fix with methanol/acetic acid; stain with Crystal Violet.

  • Calculation: Count colonies (>50 cells). Calculate Survival Fraction (SF).

    • Success Metric: Significant shift in

      
       between BRCA(-/-) and WT (Selectivity Index > 10).
      
Data Presentation & Analysis
Table 1: Biochemical & Cellular Potency Summary (Mock Data Structure)

Use this format to report your findings.

CompoundPARP-1 Enzyme

(nM)
Cellular PAR Inhibition (

)
BRCA2(-/-) Cytotoxicity (

)
Selectivity Index (WT / BRCA-)
Test Compound [Insert Data][Insert Data][Insert Data][Calc Value]
3-Aminobenzamide 30,000>100 µM>100 µM~1
Olaparib 52 nM10 nM>100
Veliparib 515 nM50 nM>50
Interpretation Guide:
  • If

    
     (Test) < 
    
    
    
    (3-AB):
    The 4-methoxy and N-isopropyl modifications successfully improved potency (likely via hydrophobic pocket engagement).
  • If Selectivity Index > 10: The compound is a viable synthetic lethal agent.

  • If Cellular

    
     >> Enzyme 
    
    
    
    :
    The compound may have poor permeability (check LogP) or is a substrate for efflux pumps (MDR1).
Visualizations
Figure 1: Mechanism of Action & Benchmarking Logic

This diagram illustrates the competitive inhibition at the NAD+ site and the downstream consequences (Synthetic Lethality).

PARP_Pathway DNA_Damage DNA Single-Strand Breaks (SSB) PARP1 PARP-1 Recruitment DNA_Damage->PARP1 PARylation PARylation (Auto-modification) PARP1->PARylation Uses NAD+ Trapping PARP Trapping on DNA (Replication Fork Stall) PARP1->Trapping If Inhibited NAD NAD+ Substrate NAD->PARylation Inhibitor Test Compound (3-amino-4-methoxy...) Inhibitor->PARP1 Competes with NAD+ Inhibitor->Trapping Stabilizes Complex Olaparib Comparator: Olaparib Olaparib->PARP1 Competes with NAD+ Repair DNA Repair Complex Recruitment (XRCC1, Ligase III) PARylation->Repair Survival Cell Survival Repair->Survival DSB Double-Strand Breaks (DSB) Trapping->DSB HR_Deficient HR Deficient Cells (e.g., BRCA-/-) DSB->HR_Deficient No Homologous Recombination Death Synthetic Lethality (Cell Death) HR_Deficient->Death

Caption: Figure 1. The PARP inhibition pathway.[1] The test compound competes with NAD+ for the PARP catalytic domain. Effective inhibition prevents PARylation (blocking repair) and traps PARP on DNA, leading to replication fork collapse and synthetic lethality in BRCA-deficient contexts.

Figure 2: Experimental Workflow Cascade

Follow this sequence to validate the compound efficiently.

Workflow Step1 Step 1: Enzyme Assay (Cell-Free) Step2 Step 2: Cellular PAR (Target Engagement) Step1->Step2 If IC50 < 1 µM Step3 Step 3: Cytotoxicity (BRCA wt vs -/-) Step2->Step3 If PAR reduced >50% Decision Go / No-Go Decision Step3->Decision Lead Optimization Lead Optimization Decision->Lead Optimization High Potency & Selectivity Discard Discard Decision->Discard Low Potency or Toxicity

Caption: Figure 2. Screening cascade. The compound must pass the enzymatic threshold before advancing to complex cellular models.

References
  • Rouleau, M., Patel, A., Hendzel, M. J., & Kaufmann, S. H. (2010). PARP inhibition: PARP1 and beyond. Nature Reviews Cancer, 10(4), 293-301. Link

  • Durkacz, B. W., Omidiji, O., Gray, D. A., & Shall, S. (1980). (ADP-ribose)n participates in DNA excision repair. Nature, 283(5747), 593-596. (Establishes 3-Aminobenzamide as the reference inhibitor). Link

  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. (Describes Olaparib discovery and benchmarking). Link

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599. (Protocol for trapping assays). Link

Sources

Safety Operating Guide

3-amino-4-methoxy-N-(propan-2-yl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-amino-4-methoxy-N-(propan-2-yl)benzamide is a substituted benzamide derivative, structurally characterized by an aniline moiety (3-amino), a methoxy group (4-position), and an N-isopropyl amide linkage. This compound is frequently utilized as a pharmaceutical intermediate or a building block in the synthesis of serotonergic (5-HT receptor) ligands and gastroprokinetic agents.

Operational Reality: As a specialized research chemical, specific regulatory listing (e.g., RCRA P-list or U-list) is often absent. Therefore, Categorical Hazard Management is the required scientific standard. You must treat this compound as a Hazardous Organic Amine due to the biological activity associated with the benzamide pharmacophore and the potential toxicity of the aromatic amine functional group.

Core Disposal Directive:

  • Primary Pathway: High-temperature incineration.

  • Prohibited: Do not dispose of down the drain or in municipal trash.

  • Classification: Regulated Hazardous Waste (Toxic/Irritant).

Hazard Identification & Classification (Proxy Analysis)

Since specific GHS data for the N-isopropyl derivative may be limited, safety protocols are derived from the structural parent, 3-Amino-4-methoxybenzamide (CAS 17481-27-5) , and general aromatic amine guidelines.

Hazard Category Classification Signal Word Hazard Statement (H-Codes)
Acute Toxicity Category 4 (Oral)Warning H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2Warning H315: Causes skin irritation.[2]
Eye Damage/Irritation Category 2AWarning H319: Causes serious eye irritation.[2][3][4]
STOT - Single Exposure Category 3Warning H335: May cause respiratory irritation.[2][5]
Genotoxicity Category 2 (Suspected)Warning H341: Suspected of causing genetic defects (class effect of anilines).[1]

Scientific Rationale: The presence of the primary aromatic amine (-NH2) on the benzene ring introduces a risk of methemoglobinemia and potential mutagenicity upon metabolic activation (N-hydroxylation). The N-isopropyl group increases lipophilicity, potentially enhancing dermal absorption compared to the parent benzamide.

Pre-Disposal Handling & Segregation

Before disposal, the material must be stabilized and packaged to prevent environmental release or worker exposure.[6]

A. Personal Protective Equipment (PPE)
  • Respiratory: N95 particulate respirator (solids) or half-mask with organic vapor/P100 cartridges (if in solution/heated).

  • Dermal: Double Nitrile gloves (0.11 mm minimum thickness).

  • Ocular: Chemical splash goggles.

B. Waste Segregation Protocol

Do not mix with incompatible waste streams.

  • Solid Waste (Pure Substance):

    • Collect in a wide-mouth HDPE or glass jar.

    • Label as: "Hazardous Waste - Solid - Toxic Organic Amine".

    • Incompatibility: Keep away from strong oxidizers (e.g., permanganates, nitrates) and acid chlorides to prevent exothermic reactions.

  • Liquid Waste (Mother Liquors/Solutions):

    • Non-Halogenated Solvents: If dissolved in MeOH, EtOH, or DMSO, segregate into "Non-Halogenated Organic Waste".

    • Halogenated Solvents: If dissolved in DCM or Chloroform, segregate into "Halogenated Organic Waste".

    • Aqueous Streams: Do NOT pour down the sink. Collect aqueous rinsates containing the amine in "Aqueous Toxic Waste" containers.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid Substance
  • Containment: Transfer the solid chemical into a sealable, chemically compatible container (amber glass or HDPE).

  • Labeling: Affix a hazardous waste tag. Must include:

    • Full Chemical Name: 3-amino-4-methoxy-N-(propan-2-yl)benzamide.

    • Hazards: Toxic, Irritant.[5][7]

    • Start Date of Accumulation.

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup.

  • Final Fate: Transfer to a licensed waste disposal contractor for Incineration (Rotary Kiln) .

Scenario B: Disposal of Contaminated Debris (Gloves, Weigh Boats)
  • Place contaminated solid items into a clear, 6-mil polyethylene hazardous waste bag.

  • Seal with tape or a zip tie.

  • Place the bag inside a rigid secondary container (fiber drum or pail).

  • Label as "Solid Hazardous Waste Debris (Contaminated with Organic Amines)".

Scenario C: Spill Cleanup (Emergency Disposal)
  • Isolate: Evacuate the immediate area; post "Do Not Enter" signs.

  • Protect: Don full PPE including respiratory protection.[5][6]

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Liquid Spill: Absorb with vermiculite or sand.

  • Decontaminate: Wipe surface with 10% dilute acetic acid (to protonate the amine, increasing solubility) followed by soap and water. Collect all wipes as hazardous waste.

Disposal Decision Logic (Workflow Diagram)

The following diagram illustrates the decision-making process for disposing of 3-amino-4-methoxy-N-(propan-2-yl)benzamide in various states.

DisposalWorkflow Start Waste Generation: 3-amino-4-methoxy-N-(propan-2-yl)benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris PackSolid Package in HDPE/Glass Jar Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck BagDebris Double Bag (6-mil poly) Debris->BagDebris LabelSolid Label: 'Toxic Solid Waste' PackSolid->LabelSolid SAA Store in Satellite Accumulation Area (SAA) LabelSolid->SAA Halo Halogenated Waste (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., MeOH, DMSO) SolventCheck->NonHalo Flammable/Organic Aqueous Aqueous Waste (Do NOT Drain) SolventCheck->Aqueous Water Based Halo->SAA NonHalo->SAA Aqueous->SAA BagDebris->SAA Vendor Licensed Waste Vendor SAA->Vendor Incineration FINAL FATE: High-Temp Incineration Vendor->Incineration

Caption: Operational workflow for the segregation and disposal of 3-amino-4-methoxy-N-(propan-2-yl)benzamide waste streams.

Regulatory Compliance Codes

Proper coding ensures compliance with local and international environmental laws.

Regulatory Body Waste Code Description
US EPA (RCRA) Not Listed (P/U) Not specifically listed. Manage as Characteristic Waste if ignitable/toxic, otherwise Non-Regulated Hazardous Waste .
EU (EWC) 16 05 06 *Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
DOT (Transport) UN 2811 Toxic solids, organic, n.o.s. (substituted benzamide).[5]
IATA Class 6.1 Toxic Substance (Packing Group III).

Note on RCRA: While not P-listed, the generator is responsible for determining characteristics. If the waste passes the TCLP (Toxicity Characteristic Leaching Procedure) it may be non-hazardous, but best practice dictates managing it as hazardous to avoid liability.

References

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Satellite Accumulation Areas. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-amino-4-methoxy-N-(propan-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Philosophy

Handling 3-amino-4-methoxy-N-(propan-2-yl)benzamide requires a safety philosophy based on structural extrapolation . While specific toxicological data for this exact isopropyl derivative may be limited in public repositories, its core structure—a primary aromatic amine (aniline derivative) fused with a benzamide —dictates our safety protocols.

The Core Hazard: The primary risks are skin sensitization , respiratory irritation , and potential ocular damage . Like many functionalized anilines, there is a theoretical risk of methemoglobinemia upon significant exposure, though the amide linkage generally reduces this compared to free anilines.

The Directive: Treat this compound as a Health Hazard (Irritant/Sensitizer) . Do not rely on the absence of a "Skull and Crossbones" pictogram to relax standards. Our goal is zero skin contact and zero inhalation of dust.

Hazard Analysis & Toxicology (Structure-Activity Relationship)

To understand why we select specific PPE, we must analyze the molecule's functional groups.

Functional GroupAssociated RiskSafety Implication
Primary Aromatic Amine (-NH₂) Skin sensitization; Potential mutagenicity; Methemoglobinemia (low risk but non-zero).Critical: Double-gloving is required. Nitrile is generally effective, but breakthrough time must be monitored.
Benzamide Core General irritant (Skin/Eyes/Lungs).[1]Standard lab hygiene (Lab coat, glasses) is the baseline.
Methoxy Group (-OCH₃) Electron-donating group; increases reactivity of the amine.Increases the potential for oxidative degradation; store under inert gas if possible to prevent impurity formation.
Physical State (Solid) Dust generation during weighing/transfer.Inhalation is the primary vector. Engineering controls (Fume hood) are mandatory.

Personal Protective Equipment (PPE) Technical Specifications

Do not use generic "lab safety" gear. Use equipment rated for organic sensitizers.

PPE Selection Matrix
Protection ZoneEquipment StandardTechnical Specification & Rationale
Respiratory Engineering Control (Primary) Chemical Fume Hood: Sash at 18 inches. Face velocity 80–100 fpm. Why: The most dangerous moment is weighing the dry powder. Static charge can disperse dust.
Respiratory PPE (Secondary) N95 or P100 Respirator: Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Hand Protection Double Gloving Inner: Nitrile (0.11 mm / 4 mil). Outer: Nitrile (Extended Cuff). Why: Aromatic amines can permeate nitrile over time. The outer glove takes the contamination; the inner glove is the safety barrier. Change outer gloves immediately upon splash.
Eye Protection ANSI Z87.1 Goggles Chemical Splash Goggles: Preferred over safety glasses. Why: Fine organic powders can bypass the side shields of standard glasses and dissolve in the moisture of the eye, causing chemical conjunctivitis.
Body Protection Lab Coat (High-Neck) Poly-cotton or Nomex: Must button to the neck. Why: Protects the suprasternal notch (neck hollow) where dust often settles and absorbs into the skin.

Operational Workflow: The "Clean-to-Dirty" Protocol

Safety is a process, not just equipment. Follow this workflow to minimize exposure vectors.

Step 1: Preparation & Weighing (Critical Control Point)
  • Static Mitigation: Organic amides are often static-prone. Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe before use to prevent "flying powder."

  • The "Target" Zone: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final read, keeping the sash down.

Step 2: Solubilization
  • Solvent Choice: This compound is likely soluble in DMSO, Methanol, or DCM.

  • Exothermic Check: Amides generally dissolve endothermically or neutrally, but always add solvent slowly to the solid to prevent splashing.

Step 3: Transfer & Reaction[1]
  • Closed Systems: Once in solution, keep vessels capped.

  • Needle Safety: If transferring via syringe, use Luer-lock needles to prevent pressure-induced detachment.

Step 4: Decontamination
  • Solvent Wipe: Wipe down the balance area with methanol/ethanol immediately after weighing.

  • Glove Removal: Use the "beak method" (pulling one glove off using the beak of the other) to ensure skin never touches the outer glove surface.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Hierarchy of Controls."

SafetyLogic Start Start: Handling 3-amino-4-methoxy-N-(propan-2-yl)benzamide StateCheck Is the material Solid or Liquid? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Powder form Liquid Liquid (Solution) StateCheck->Liquid Solubilized DustRisk Risk: Inhalation & Static Dispersion Solid->DustRisk Hood MANDATORY: Chemical Fume Hood DustRisk->Hood Static Control: Anti-static Gun / Slow Transfer Hood->Static Disposal Disposal: Segregate as Hazardous Organic Waste Static->Disposal SplashRisk Risk: Skin Absorption / Splash Liquid->SplashRisk Gloves PPE: Double Nitrile Gloves SplashRisk->Gloves Gloves->Disposal Final Safe Operation Complete Disposal->Final

Figure 1: Operational decision tree for handling 3-amino-4-methoxy-N-(propan-2-yl)benzamide, prioritizing engineering controls for solids and barrier protection for liquids.

Disposal & Emergency Response

Waste Segregation[2]
  • Solid Waste: Dispose of contaminated paper towels, weighing boats, and gloves in a dedicated "Hazardous Solid Waste" bin (often yellow bag/bin).

  • Liquid Waste: Segregate into "Non-Halogenated Organic" or "Halogenated Organic" depending on the solvent used (e.g., DMSO vs. DCM). Do not pour down the drain.

Spill Response Plan
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (solvent or water) to dampen, then wipe up.

  • Skin Contact: Wash with soap and copious water for 15 minutes.[2] Do not use ethanol on skin (enhances absorption).

  • Eye Contact: Flush for 15 minutes at an eyewash station. Hold eyelids open.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Benzamide, 3-amino-4-methoxy-.[2][3][4][5][6] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Aniline (Analogous hazards). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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3-amino-4-methoxy-N-(propan-2-yl)benzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.